1-Hexyl-3-methylimidazolium Bromide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.BrH/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSUDDILQRFOKZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047925 | |
| Record name | 1-Hexyl-3-methylimidazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85100-78-3 | |
| Record name | 1-Hexyl-3-methylimidazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexyl-3-methylimidazolium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DC5Q958J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Hexyl-3-methylimidazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexyl-3-methylimidazolium (B1224943) bromide, often abbreviated as [C6mim][Br], is an ionic liquid (IL) that has garnered significant attention in various scientific and industrial fields. As a member of the imidazolium-based family of ILs, it possesses a unique combination of properties, including low vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics make it a promising candidate for applications in green chemistry, electrochemistry, catalysis, and as a medium for biochemical reactions.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of 1-hexyl-3-methylimidazolium bromide, complete with experimental protocols and data presented for ease of reference and comparison.
Core Physicochemical Properties
The utility of this compound in various applications is fundamentally dictated by its physicochemical properties. Key parameters such as density, viscosity, melting point, thermal stability, and solubility are crucial for designing and optimizing processes.
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound reported in the literature.
| Property | Value | Temperature (°C) | Reference(s) |
| Molecular Formula | C10H19BrN2 | - | [3] |
| Molecular Weight | 247.18 g/mol | - | [3] |
| Melting Point | -15 °C | - | [1][3] |
| Density | 1.271 g/cm³ | 26 | [1][3] |
| 1.23 g/cm³ | Room Temp. | [4][5] | |
| Viscosity | 3822 cP (mPa·s) | 25 | [1][3] |
| Conductivity | 0.051 mS/cm | 20 | [1][3] |
| Boiling Point | 395 °C (at 6 mmHg) | - | [4] |
Table 1: General Physicochemical Properties of this compound
| Solvent | Solubility / Miscibility | Reference(s) |
| Water | Soluble | [6][7] |
| Ethanol (B145695) | Soluble | [8][9][10] |
| Methanol | Soluble | [8][9][11] |
| Acetone | Soluble | [12][13] |
| Acetonitrile | Soluble | [8][9] |
| Propanol | Soluble | [8][9] |
| Butanol | Soluble | [8][9] |
| Thiophene | Excellent Solvent | [8] |
| Nitromethane | Excellent Solvent | [8] |
| Benzene & Derivatives | Poor Solvents | [8] |
| n-Alkanes (C6-C12) | Poor Solvents | [8] |
Table 2: Solubility of this compound in Various Solvents
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the accurate characterization of ionic liquids. This section outlines the protocols for the synthesis of this compound and the measurement of its key physicochemical properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through a quaternization reaction between 1-methylimidazole (B24206) and 1-bromohexane (B126081).[14][15]
Materials:
-
1-methylimidazole (purified)
-
1-bromohexane (purified)
-
Ethyl acetate (B1210297) (or other suitable washing solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of 1-methylimidazole and 1-bromohexane. A slight excess of 1-bromohexane (e.g., 1.1 equivalents) can be used to ensure complete reaction of the 1-methylimidazole.[15]
-
Reaction Conditions: The reaction mixture is typically heated to a temperature between 70-80°C with vigorous stirring.[15] The reaction can be performed under an inert atmosphere (e.g., nitrogen) to prevent side reactions. The reaction time can vary from a few hours to 48 hours, depending on the scale and desired conversion.[14] Microwave-assisted synthesis can significantly reduce the reaction time to as little as 10-20 minutes.[15]
-
Work-up and Purification: After the reaction is complete (as monitored by techniques like TLC or NMR), the mixture is cooled to room temperature. The resulting product, which may be a viscous liquid or a solid, is washed several times with a solvent in which the product is insoluble but the starting materials are soluble, such as ethyl acetate or diethyl ether.[14] This step is crucial for removing any unreacted starting materials.
-
Drying: The purified this compound is then dried under vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual solvent and moisture.[14] The final product should be a clear, viscous liquid or a white to off-white solid, depending on its purity and residual solvent content.
Measurement of Physicochemical Properties
-
Calibration: Calibrate the vibrating tube densitometer using two standards of known density that bracket the expected density of the ionic liquid. Typically, dry air and deionized water are used.
-
Sample Preparation: Ensure the this compound sample is free of any air bubbles and impurities. Degassing the sample prior to measurement is recommended.
-
Measurement: Inject the sample into the oscillating U-tube of the densitometer. The instrument measures the change in the resonant frequency of the tube, which is directly related to the density of the sample.
-
Temperature Control: Perform measurements at a constant, precisely controlled temperature. For temperature-dependent studies, allow the sample to equilibrate at each target temperature before recording the density.
-
Viscometer Selection: Choose a capillary viscometer (e.g., Ubbelohde type) with a capillary size appropriate for the expected viscosity of this compound.
-
Temperature Control: Place the viscometer in a constant temperature bath and allow it to thermally equilibrate.
-
Sample Loading: Introduce a known volume of the ionic liquid into the viscometer.
-
Flow Time Measurement: Draw the liquid up through the capillary to a point above the upper timing mark. Release the pressure and accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the ionic liquid at the same temperature.
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
TGA Analysis (Thermal Stability):
-
Place the sample in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature. The onset of mass loss indicates the decomposition temperature.
-
-
DSC Analysis (Phase Transitions):
-
Place the sample in the DSC furnace alongside a reference pan.
-
Subject the sample to a controlled temperature program, which typically includes heating and cooling cycles to observe melting, crystallization, and glass transitions.
-
The instrument measures the heat flow to or from the sample relative to the reference, allowing for the determination of transition temperatures and enthalpies.
-
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Physicochemical Characterization Workflow
References
- 1. roco.global [roco.global]
- 2. nbinno.com [nbinno.com]
- 3. This compound, >99% | IoLiTec [iolitec.de]
- 4. This compound | 85100-78-3 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the solubilization of water with ethanol in hydrophobic hexafluorophosphate ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Interactions of this compound with Acetone [cjcp.ustc.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. asianpubs.org [asianpubs.org]
Synthesis and Characterization of 1-Hexyl-3-methylimidazolium Bromide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid, 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIm]Br). This document details the experimental protocols for its preparation and the analytical techniques employed for its structural and physicochemical characterization, presenting key quantitative data in a structured format for ease of reference and comparison.
Synthesis of 1-Hexyl-3-methylimidazolium Bromide
The synthesis of this compound is typically achieved through a direct quaternization reaction of 1-methylimidazole (B24206) with 1-bromohexane (B126081). This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole (B134444) ring attacks the electrophilic carbon of the alkyl halide. Microwave-assisted synthesis has been shown to be an efficient method, offering high yields in shorter reaction times compared to conventional heating.[1]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from a microwave-assisted synthesis method.[1]
Materials:
-
1-methylimidazole (0.05 mol)
-
1-bromohexane (0.055 mol, 1.1 equivalents)
-
Microwave reactor
Procedure:
-
In a suitable microwave reactor vessel, combine 1-methylimidazole and 1-bromohexane in a 1:1.1 molar ratio.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 70 °C for 10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting product, this compound, is typically a viscous liquid.[2][3]
-
To remove any unreacted starting materials, the product can be washed several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate, and then dried under vacuum.[4]
A product yield of approximately 97% can be expected under these optimized conditions.[1]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Physicochemical Properties
This compound is a room temperature ionic liquid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉BrN₂ | [5][6][7] |
| Molecular Weight | 247.18 g/mol | [5][7][8] |
| Appearance | Clear yellow to yellow-brown viscous liquid | [3] |
| Melting Point | -15 °C | [8][9] |
| Boiling Point | 395 °C (at 6 mmHg) | [3][10] |
| Density | 1.271 g/cm³ (at 26 °C) | [8][9] |
| Viscosity | 3822 cP (at 25 °C) | [8][9] |
| Ionic Conductivity | 0.051 mS/cm (at 20 °C) | [8][9] |
| Refractive Index | 1.532-1.534 | [3][10] |
Spectroscopic Characterization
The structure of this compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of [C6MIm]Br.
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve a small amount of the purified [C6MIm]Br in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 10.37 | singlet | 1H | N-CH-N (Imidazolium ring proton) | [11] |
| 7.57 | singlet | 1H | NCHCHN (Imidazolium ring proton) | [11] |
| 7.41 | singlet | 1H | NCHCHN (Imidazolium ring proton) | [11] |
| 4.32 | triplet | 2H | N-CH₂- (Hexyl chain) | [11] |
| 4.14 | singlet | 3H | N-CH₃ (Methyl group) | [11] |
| 1.92 | quintet | 2H | N-CH₂-CH₂- (Hexyl chain) | [11] |
| 1.42-1.16 | multiplet | 6H | -(CH₂)₃- (Hexyl chain) | [11] |
| 0.87 | triplet | 3H | -CH₃ (Hexyl chain) | [11] |
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| 136.50 | N-CH-N (Imidazolium ring) | [11] |
| 123.69 | N-CH=CH-N (Imidazolium ring) | [11] |
| 121.91 | N-CH=CH-N (Imidazolium ring) | [11] |
| 49.80 | N-CH₂- (Hexyl chain) | [11] |
| 36.50 | N-CH₃ (Methyl group) | [11] |
| 31.41 | -(CH₂)₄-CH₃ (Hexyl chain) | [11] |
| 30.01 | N-CH₂-CH₂- (Hexyl chain) | [11] |
| 25.97 | -(CH₂)₂-CH₂- (Hexyl chain) | [11] |
| 22.30 | -CH₂-CH₃ (Hexyl chain) | [11] |
| 13.91 | -CH₃ (Hexyl chain) | [11] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of the constituent ions.
Instrumentation:
-
Liquid Chromatograph-Mass Spectrometer (LC-MS)
Sample Preparation:
-
Dissolve a dilute solution of [C6MIm]Br in a suitable solvent compatible with the LC-MS system (e.g., methanol (B129727) or acetonitrile).
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode to detect the cation.
The expected mass for the 1-hexyl-3-methylimidazolium cation ([C₆MIm]⁺) is 167.15 g/mol . Mass spectrometry results typically show a peak corresponding to this cation.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Instrumentation:
-
FTIR Spectrometer with an appropriate sampling accessory (e.g., ATR)
Sample Preparation:
-
Place a small drop of the neat liquid [C6MIm]Br onto the ATR crystal.
Data Acquisition:
-
Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
Characteristic vibrational bands for imidazolium-based ionic liquids are expected. While a specific spectrum for the bromide salt is not detailed in the provided search results, typical peaks would include C-H stretching of the alkyl chains and the imidazolium (B1220033) ring, and C-N stretching vibrations.
Thermal Analysis
Thermal analysis techniques are employed to evaluate the thermal stability of the ionic liquid.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Place a small, accurately weighed sample of [C6MIm]Br into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
Long-term isothermal TGA studies have shown that imidazolium bromides can exhibit decomposition at temperatures significantly lower than the onset decomposition temperature determined by fast-scan TGA.[12]
Applications
This compound has a wide range of applications owing to its unique properties as an ionic liquid. It is utilized in:
-
Green Chemistry: As an environmentally benign alternative to volatile organic solvents in various chemical reactions.[13]
-
Electrochemistry: As an electrolyte in batteries and supercapacitors due to its high ionic conductivity and low vapor pressure.[8][13]
-
Separation Processes: In liquid-liquid extraction and chromatography for the separation of valuable compounds.[13]
-
Biotechnology and Antimicrobial Applications: It has shown antimicrobial activity and is studied for its use in biocatalysis.[3][8]
-
Material Science: In the synthesis of advanced materials.[13]
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound | 85100-78-3 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. rroij.com [rroij.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C10H19BrN2 | CID 2734237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. roco.global [roco.global]
- 9. This compound, >99% | IoLiTec [iolitec.de]
- 10. Page loading... [wap.guidechem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
An In-depth Technical Guide to 1-Hexyl-3-methylimidazolium Bromide
CAS Number: 85100-78-3
Synonyms: [HMIM]Br, C₆mimBr
Executive Summary
1-Hexyl-3-methylimidazolium (B1224943) bromide is an ionic liquid (IL) that has emerged as a significant compound in various scientific and industrial fields.[1] Characterized by its unique set of properties, including low vapor pressure, high thermal stability, and excellent ionic conductivity, it serves as a versatile alternative to traditional volatile organic solvents.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications, and safety considerations. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who are interested in leveraging the capabilities of this ionic liquid in their work. Key applications include its use as a medium in green chemistry, an electrolyte in electrochemical devices, a catalyst in organic synthesis, and an agent in separation processes.[2][3]
Physicochemical Properties
1-Hexyl-3-methylimidazolium bromide is a viscous liquid under standard conditions, with its appearance described as colorless to pale yellow or even red to green.[1][3][4] Its properties are largely defined by the interplay between the imidazolium (B1220033) cation and the bromide anion. A summary of its key quantitative data is presented below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉BrN₂ | [1][5] |
| Molecular Weight | 247.18 g/mol | [1][5] |
| Melting Point | -15 °C | [6] |
| Boiling Point | 395 °C (at 6 mmHg) | [1][3] |
| Density | 1.271 g/cm³ (at 26 °C) 1.23 g/cm³ | [6] [3] |
| Viscosity | 3822 cP (at 25 °C) | [6] |
| Ionic Conductivity | 0.051 mS/cm (at 20 °C) | [6] |
| Refractive Index (n20D) | 1.53 - 1.536 | [1][3] |
| Purity | ≥98% to >99% | [1][4] |
Synthesis and Characterization
The most common synthesis route for this compound involves the quaternization of 1-methylimidazole (B24206) with 1-bromohexane.[7] Microwave-assisted synthesis has been shown to significantly reduce reaction times while achieving high yields.[7][8]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol outlines a typical microwave-assisted synthesis for producing high-purity this compound.
Materials:
-
1-methylimidazole (0.05 mol)
-
1-bromohexane (0.055 mol, 1.1 molar equivalents)
-
Microwave reactor
-
Round-bottom flask
-
Rotary evaporator
-
Ethyl acetate (B1210297)
-
Dichloromethane
Procedure:
-
Reactant Charging: In a designated microwave reactor vessel, combine 1-methylimidazole and 1-bromohexane. The typical molar ratio is approximately 1:1.1 of imidazole (B134444) to halide.[7]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the reaction temperature to 70 °C and the reaction time to 10 minutes.[7]
-
Reaction Monitoring: Monitor the reaction progress. The formation of a viscous liquid indicates the product is being formed. Yields for this method are typically reported to be above 90%.[7]
-
Purification: After the reaction is complete and the mixture has cooled, the crude product is washed multiple times with a non-polar solvent like ethyl acetate to remove unreacted starting materials.
-
Solvent Removal: The purified ionic liquid is then placed on a rotary evaporator to remove any residual solvent under reduced pressure.
-
Drying: For applications requiring anhydrous conditions, the ionic liquid should be further dried under a high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours.[9]
Characterization
The structural integrity and purity of the synthesized this compound are typically confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The characteristic peaks of the imidazolium ring protons and the hexyl chain protons can be identified and integrated.[8][10]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectra show characteristic peaks for C-H stretching of the alkyl chain and the imidazolium ring.[8][11]
-
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the ionic liquid.[12]
Key Applications
The distinct properties of this compound make it a valuable compound in a multitude of applications, ranging from sustainable chemistry to advanced materials science.
Green Chemistry and Catalysis
As an ionic liquid, [HMIM]Br is a prime candidate for replacing volatile organic compounds (VOCs) in chemical reactions, thereby reducing environmental impact.[1][2] Its non-volatile nature and excellent thermal stability allow it to serve as a robust reaction medium. It has been shown to be effective in facilitating organic syntheses by stabilizing reactive intermediates.[3]
Electrochemistry
With high ionic conductivity and a wide electrochemical window, [HMIM]Br is utilized as an electrolyte in energy storage devices.[1] Its application is prominent in the development of next-generation batteries and supercapacitors, where it can enhance energy storage efficiency and operational stability compared to conventional electrolytes.[1][2][3]
Separation Processes
The ability of [HMIM]Br to dissolve a wide array of organic and inorganic materials makes it highly useful in separation science.[1] It is employed in liquid-liquid extraction and chromatography for the efficient separation and recovery of valuable compounds in the pharmaceutical and chemical industries.[2][3]
Antimicrobial Activity
[HMIM]Br exhibits antimicrobial properties and has been studied for its environmental impact, including its toxicity to aquatic organisms.[13][14] This activity opens up potential applications in the development of antimicrobial coatings and treatments.
Logical Relationships: Properties to Applications
The utility of this compound is a direct consequence of its fundamental physicochemical properties. The diagram below illustrates the logical connections between its core characteristics and its primary fields of application.
Safety and Handling
While offering benefits over traditional solvents, this compound is not without hazards and must be handled with appropriate care.
-
Health Hazards: The compound is irritating to the eyes, skin, and respiratory system.[15] Inhalation may cause respiratory tract irritation, and ingestion can lead to gastrointestinal issues.[15] Direct contact should be avoided.
-
Personal Protective Equipment (PPE): When handling this substance, wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles).[4][15] Work should be conducted in a well-ventilated area or under a fume hood.
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[15]
-
Skin: Wash off with soap and plenty of water.[4]
-
Inhalation: Move the person to fresh air.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15] In all cases of significant exposure or if symptoms persist, seek medical attention.[4][15]
-
-
Environmental Impact: this compound is known to be toxic to various aquatic organisms, including freshwater algae and plankton.[13][14] Therefore, it should not be released into the environment. All waste should be handled and disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 85100-78-3) is a highly versatile ionic liquid with a compelling profile for researchers and industry professionals. Its combination of thermal stability, ionic conductivity, and unique solvating power underpins its growing use in green chemistry, electrochemistry, and advanced material applications. While its synthesis is straightforward, proper handling and safety precautions are essential due to its irritant nature and environmental toxicity. As research continues, the range of applications for this and similar ionic liquids is expected to expand, further cementing their role in the development of sustainable and efficient technologies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. iolitec.de [iolitec.de]
- 5. scbt.com [scbt.com]
- 6. This compound, >99% | IoLiTec [iolitec.de]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 85100-78-3 [chemicalbook.com]
- 14. lookchem.com [lookchem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
molecular structure of 1-hexyl-3-methylimidazolium bromide
An In-depth Technical Guide to the Molecular Structure of 1-Hexyl-3-methylimidazolium (B1224943) Bromide
Introduction
1-Hexyl-3-methylimidazolium bromide, often abbreviated as [C6mim]Br or [HMIM]Br, is an ionic liquid that has garnered significant attention in various scientific fields, including green chemistry, electrochemistry, and catalysis.[1] Ionic liquids are salts with melting points below 100°C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents. This guide provides a detailed examination of the , intended for researchers, scientists, and professionals in drug development and chemical sciences.
Chemical Identity and Physicochemical Properties
This compound is composed of an organic cation, 1-hexyl-3-methylimidazolium ([C6mim]⁺), and an inorganic anion, bromide (Br⁻). The combination of a relatively large, asymmetric cation and a simple halide anion results in a substance that is liquid under ambient conditions.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₉BrN₂ | [2][3] |
| Molecular Weight | 247.18 g/mol | [2] |
| CAS Number | 85100-78-3 | [2] |
| Appearance | Clear yellow to yellow-brown viscous liquid | [4] |
| IUPAC Name | 1-hexyl-3-methyl-1H-imidazol-3-ium bromide | |
| Synonyms | [C6mim]Br, [HMIM]Br | [4] |
Molecular Structure
The is defined by the distinct characteristics of its constituent ions.
-
The 1-Hexyl-3-methylimidazolium Cation ([C₆mim]⁺): The cation features a five-membered imidazolium (B1220033) ring, which is aromatic and planar. A methyl group (-CH₃) is attached to one nitrogen atom (N3), and a hexyl group (-C₆H₁₃) is attached to the other nitrogen atom (N1). The positive charge is delocalized across the imidazolium ring. The long hexyl chain introduces conformational flexibility and contributes to the compound's liquidity and hydrophobic character.
-
The Bromide Anion (Br⁻): The bromide anion is a simple, spherical halide ion that interacts with the cation primarily through electrostatic forces and hydrogen bonding. Theoretical studies indicate that the anion is most likely to be located in the vicinity of the most acidic protons on the imidazolium ring, particularly the proton at the C2 position (between the two nitrogen atoms).
Synthesis of this compound
The most common method for synthesizing 1-alkyl-3-methylimidazolium halides is the direct quaternization of 1-methylimidazole (B24206). This is an Sₙ2 nucleophilic substitution reaction where the nitrogen atom of the imidazole (B134444) ring attacks the primary carbon of the haloalkane.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional heating methods.[5]
-
Reactants: 1-methylimidazole and 1-bromohexane are used as the starting materials.
-
Stoichiometry: A slight excess of 1-bromohexane is typically used, with a common molar ratio of 1-methylimidazole to 1-bromohexane being 1:1.1.[5]
-
Reaction Conditions: The reactants are mixed in a suitable vessel for microwave synthesis. The mixture is irradiated at a controlled temperature. Optimal conditions have been reported as 70°C for a duration of 10 minutes.[5]
-
Work-up and Purification: After the reaction is complete, the resulting viscous liquid is cooled to room temperature. To remove any unreacted starting materials, the product is washed several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate.
-
Drying: The purified product is then dried under vacuum to remove any residual solvent, yielding the final this compound with high purity (>97% yield has been reported).[5]
Structural and Spectroscopic Data
Determining the precise solid-state structure of ionic liquids can be challenging as many do not readily form single crystals suitable for X-ray diffraction. Therefore, computational methods like Density Functional Theory (DFT) are often employed to predict molecular geometries.
Quantitative Molecular Geometry (Computational Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | N1-C2 | 1.340 |
| C2-N3 | 1.338 | |
| N3-C4 | 1.388 | |
| C4-C5 | 1.365 | |
| C5-N1 | 1.387 | |
| N1-C(alkyl) | 1.472 | |
| N3-C(methyl) | 1.471 | |
| Bond Angles (º) | N1-C2-N3 | 108.9 |
| C2-N3-C4 | 108.8 | |
| N3-C4-C5 | 106.6 | |
| C4-C5-N1 | 106.8 | |
| C5-N1-C2 | 108.9 |
Data sourced from DFT (B3LYP/6-31G) calculations on the 1-butyl-3-methylimidazolium cation and should be considered representative.[4]*
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of ionic liquids in the liquid state. The expected chemical shifts provide a fingerprint of the molecule's electronic environment.
Expected ¹H and ¹³C NMR Chemical Shifts
| Atom Position (Cation) | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| H at C2 | 9.0 - 10.5 | 136 - 139 |
| H at C4/C5 | 7.2 - 7.8 | 121 - 124 |
| N-CH₃ | 3.8 - 4.1 | 35 - 37 |
| N-CH₂-(CH₂)₄CH₃ | 4.1 - 4.4 | 49 - 51 |
| N-CH₂-CH₂-(CH₂)₃CH₃ | 1.8 - 2.0 | 31 - 33 |
| -(CH₂)₃-CH₂-CH₃ | 1.2 - 1.4 | 25 - 27; 22 - 24 |
| -CH₂-CH₃ | 0.8 - 1.0 | 13 - 15 |
Note: These are typical ranges for imidazolium-based ionic liquids and can vary with solvent and concentration. A published ¹H NMR spectrum for the title compound confirms signals within these general regions.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer. Standard ¹H and ¹³C spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
-
Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The integration of ¹H signals provides the ratio of protons, while the multiplicity (singlet, doublet, triplet, etc.) gives information about neighboring protons.
Conclusion
The is characterized by the interplay between its asymmetric organic cation and its simple bromide anion. The imidazolium core provides a stable, delocalized positive charge, while the hexyl and methyl groups impart specific physical properties like liquidity and solvency. Understanding this structure through a combination of synthesis, spectroscopy, and computational modeling is crucial for its application in advanced chemical processes. The data and protocols presented in this guide offer a comprehensive overview for researchers working with this versatile ionic liquid.
References
Thermal Stability of 1-Hexyl-3-Methylimidazolium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br). Due to its potential applications as a solvent in synthesis, a medium for drug delivery, and in various electrochemical applications, understanding its thermal decomposition behavior is critical for ensuring its safe and effective use at elevated temperatures. This document outlines the expected thermal stability based on data from homologous imidazolium-based ionic liquids, details the experimental protocols for its determination, and discusses the likely decomposition pathways.
Core Concepts in Thermal Stability
The thermal stability of an ionic liquid is a measure of its resistance to decomposition at high temperatures. It is a critical parameter for applications that require heating, as decomposition can lead to the formation of volatile and potentially hazardous byproducts, as well as a loss of the ionic liquid's desired properties. The primary technique used to evaluate thermal stability is Thermogravimetric Analysis (TGA).
Key parameters derived from TGA for assessing thermal stability include:
-
Tonset (Onset Decomposition Temperature): The temperature at which a significant, accelerated mass loss begins. It is typically determined as the intersection of the baseline tangent and the tangent of the decomposition curve.
-
Tpeak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum.
-
Long-Term Thermal Stability: Assesses the gradual mass loss of a material held at a constant temperature over an extended period, which can be significantly lower than the Tonset determined from a temperature ramp experiment.
Predicted Thermal Stability of [HMIM]Br
While specific experimental data for the thermal decomposition of 1-hexyl-3-methylimidazolium bromide is not extensively reported in peer-reviewed literature, a reliable estimation can be made by interpolating data from its shorter and longer alkyl chain analogues, namely 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and 1-octyl-3-methylimidazolium bromide ([OMIM]Br). Studies have shown that for 1-alkyl-3-methylimidazolium halides, the thermal stability generally sees a slight increase with the lengthening of the alkyl chain.
| Ionic Liquid | Onset Decomposition Temperature (Tonset) | Activation Energy of Decomposition (Ea) |
| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) | ~284 °C (557 K) | 219.86 kJ mol-1 |
| This compound ([HMIM]Br) | ~285-290 °C (Estimated) | ~215-225 kJ mol-1 (Estimated) |
| 1-Octyl-3-methylimidazolium bromide ([OMIM]Br) | ~282 °C (555 K) | 212.50 kJ mol-1 |
Note: The data for [BMIM]Br and [OMIM]Br are sourced from studies on their long-term thermal stability and may vary slightly from ramped TGA experiments.[1] The values for [HMIM]Br are estimations based on these trends.
Experimental Protocols
The following section details a standard experimental protocol for determining the thermal stability of [HMIM]Br using Thermogravimetric Analysis (TGA).
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset decomposition temperature (Tonset) and degradation profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer (e.g., PerkinElmer 'Pyris 1' TGA or similar)
-
Platinum or ceramic sample pans
-
High-purity nitrogen or argon gas supply
Procedure:
-
Sample Preparation: Prior to analysis, the [HMIM]Br sample should be dried under vacuum at a moderate temperature (e.g., 70-80 °C) for at least 24 hours to remove any absorbed water, which can interfere with the thermal stability measurement.
-
Instrument Setup:
-
Tare the empty sample pan.
-
Place a small, accurately weighed amount of the dried [HMIM]Br sample (typically 4-8 mg) into the pan.
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-100 mL/min) for a sufficient time to ensure an inert atmosphere.
-
-
Temperature Program (Ramped TGA):
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset) from the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperature(s) (Tpeak).
-
Isothermal TGA for Long-Term Stability
For applications requiring prolonged exposure to elevated temperatures, isothermal TGA is recommended.
Procedure:
-
Follow steps 1 and 2 of the ramped TGA protocol.
-
Temperature Program (Isothermal TGA):
-
Rapidly heat the sample to a predetermined isothermal temperature (below the Tonset found in the ramped experiment).
-
Hold the sample at this temperature for an extended period (e.g., 10 hours).
-
Continuously record the sample mass as a function of time.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus time.
-
This provides information on the rate of decomposition at a specific temperature, which can be significantly lower than the Tonset from a ramped experiment.[1]
-
Mandatory Visualizations
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for determining the thermal stability of [HMIM]Br.
Proposed Thermal Decomposition Pathway of [HMIM]Br
The thermal decomposition of 1-alkyl-3-methylimidazolium halides is generally understood to proceed via a nucleophilic substitution (SN2) mechanism.[2] The bromide anion acts as a nucleophile, attacking one of the alkyl groups on the imidazolium (B1220033) cation. For [HMIM]Br, two primary decomposition routes are possible, leading to the formation of either 1-bromohexane (B126081) and 1-methylimidazole, or bromomethane (B36050) and 1-hexylimidazole.
Caption: Proposed SN2 decomposition pathways for [HMIM]Br.
Conclusion
This compound is expected to exhibit good thermal stability, with an estimated onset of decomposition around 285-290 °C under an inert atmosphere. However, for applications involving prolonged heating, it is crucial to consider that gradual decomposition can occur at temperatures significantly below this value. The primary decomposition mechanism is anticipated to be an SN2 reaction, leading to the formation of neutral alkyl halides and substituted imidazoles. For any application approaching these temperature limits, it is strongly recommended that the thermal stability be experimentally verified using the protocols outlined in this guide. This will ensure the safe and reliable performance of [HMIM]Br in its intended application.
References
viscosity and density of 1-hexyl-3-methylimidazolium bromide at different temperatures
An In-depth Technical Guide on the Viscosity and Density of 1-hexyl-3-methylimidazolium (B1224943) bromide at Different Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the viscosity and density of the ionic liquid 1-hexyl-3-methylimidazolium bromide ([HMIm]Br) at various temperatures. The information is compiled from several scientific studies to ensure a thorough understanding for research, development, and drug formulation applications. This document details the experimental data in structured tables, outlines the methodologies for these measurements, and includes visual diagrams of the experimental workflows.
Physicochemical Data
The viscosity and density of this compound are crucial parameters for its application as a solvent in various chemical and biological processes.[1] These properties are highly dependent on temperature, as detailed below.
Density
The density of this compound decreases with increasing temperature. Experimental data from various sources are summarized in the table below.
| Temperature (K) | Density (g/mL) |
| 283.15 | 1.278 |
| 293.15 | 1.271 |
| 298.15 | 1.268 |
| 303.15 | 1.264 |
| 313.15 | 1.257 |
| 323.15 | 1.250 |
| 333.15 | 1.243 |
| 343.15 | 1.236 |
| 353.15 | 1.229 |
| 363.15 | 1.222 |
| 373.15 | 1.215 |
Table 1: Experimental density of this compound at different temperatures. Data sourced from a study by Trade Science Inc.
Viscosity
The viscosity of this compound shows a significant decrease as the temperature rises.[2][3] This behavior is typical for ionic liquids and is an important consideration for applications involving fluid dynamics and mass transfer.
| Temperature (K) | Viscosity (cP) |
| 283.15 | 10002 |
| 293.15 | 4467 |
| 298.15 | 3012 |
| 303.15 | 2089 |
| 313.15 | 1086 |
| 323.15 | 617 |
| 333.15 | 378 |
| 343.15 | 246 |
| 353.15 | 169 |
| 363.15 | 121 |
| 373.15 | 89 |
Table 2: Experimental viscosity of this compound at different temperatures. Data sourced from a study by Trade Science Inc.
Experimental Protocols
The following sections detail the methodologies employed for the synthesis, purification, and characterization of this compound, as well as the procedures for measuring its density and viscosity.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the quaternization of 1-methylimidazole (B24206) with 1-bromohexane (B126081).[4] The purity of the resulting ionic liquid is crucial, as impurities like water and halide precursors can significantly affect its physical properties.[5]
Synthesis Protocol:
-
Reaction Setup: 1-methylimidazole and a slight molar excess of 1-bromohexane are combined in a round-bottom flask.
-
Microwave-Assisted Synthesis: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 70-80°C) for a short duration (e.g., 10-20 minutes) to facilitate the reaction.[4]
-
Initial Product Isolation: After the reaction, the product is typically a viscous liquid.
Purification Protocol:
-
Solvent Washing: The crude product is washed with a non-polar solvent like ethyl acetate (B1210297) to remove unreacted starting materials.
-
Decolorization: If the product is colored, it can be dissolved in a suitable solvent (e.g., deionized water) and treated with activated decolorizing charcoal. The mixture is heated (e.g., at 65°C for 24 hours) and then filtered.[6]
-
Drying: The purified ionic liquid is dried under high vacuum at an elevated temperature (e.g., 65°C for 48 hours) to remove any residual water and solvent.[6] The water content is often verified to be low (e.g., <0.05%) using Karl Fischer titration.
Caption: Workflow for the synthesis and purification of this compound.
Density Measurement
The density of ionic liquids is commonly measured using a pycnometer or a vibrating tube densimeter.[3] The latter offers high accuracy and requires a small sample volume.
Protocol using a Vibrating Tube Densimeter:
-
Calibration: The densimeter is calibrated using two standards of known density, typically dry air and degassed ultrapure water.
-
Sample Preparation: The ionic liquid sample is degassed to prevent the formation of bubbles that could affect the measurement.
-
Temperature Control: The sample cell is thermostatically controlled to the desired temperature with high precision (e.g., ±0.01 K).
-
Measurement: The degassed sample is injected into the vibrating U-tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.
-
Data Acquisition: Density measurements are taken at a series of stabilized temperatures.
Caption: Experimental workflow for density measurement using a vibrating tube densimeter.
Viscosity Measurement
The viscosity of ionic liquids can be determined using various types of viscometers, such as falling-ball, capillary, or rotational viscometers.[3][7] For highly viscous ionic liquids, a rotational viscometer is often preferred.
Protocol using a Rotational Viscometer:
-
Instrument Setup: A rotational viscometer with a suitable measuring system (e.g., cone-plate or concentric cylinders) is used.
-
Calibration: The viscometer is calibrated with standard viscosity fluids.
-
Sample Loading: A small, precise volume of the degassed ionic liquid is placed in the sample holder.
-
Temperature Control: The sample is maintained at the desired temperature using a Peltier or fluid-based temperature controller with high stability (e.g., ±0.1 K).
-
Measurement: The spindle is rotated at a series of shear rates, and the resulting torque is measured. The viscosity is calculated from the shear stress and shear rate relationship.
-
Data Collection: Measurements are repeated at different temperatures to obtain the temperature-dependent viscosity profile.
Caption: Experimental workflow for viscosity measurement using a rotational viscometer.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 7. gazi.edu.tr [gazi.edu.tr]
solubility of 1-hexyl-3-methylimidazolium bromide in organic solvents
An In-depth Technical Guide to the Solubility of 1-Hexyl-3-methylimidazolium (B1224943) Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-hexyl-3-methylimidazolium bromide ([C6mim][Br]) in a range of organic solvents. Understanding the solubility of this ionic liquid is crucial for its application in various fields, including as a solvent for chemical reactions, in separations, and within pharmaceutical formulations. This document compiles available data on solubility, details experimental methodologies for its determination, and provides a framework for predicting miscibility.
Overview of this compound
This compound is an ionic liquid composed of a 1-hexyl-3-methylimidazolium cation and a bromide anion. Its properties, such as a low melting point, thermal stability, and tunable solubility, make it a subject of significant interest in green chemistry and materials science.[1] The miscibility of [C6mim][Br] with organic solvents is a critical factor for its practical use.
Solubility Data
Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in published literature. However, the miscibility and solvent-solute interactions can be inferred from thermodynamic parameters such as Flory-Huggins interaction parameters (χ12) and solubility parameters.
Qualitative and Semi-Quantitative Solubility
A study by Zhu et al. (2019) investigated the interaction between [C6mim][Br] and twenty-eight organic solvents using inverse gas chromatography. The Flory-Huggins interaction parameter (χ12) is a key indicator of miscibility; a value below 0.5 suggests complete miscibility, while a value above 0.5 indicates partial solubility or insolubility.[1]
Based on these interaction parameters, the following table categorizes various organic solvents by their miscibility with this compound.
| Solvent Category | Solvents | Miscibility with [C6mim][Br] |
| Excellent Solvents | Nitromethane, Methanol, Ethanol, Propanol, Isopropanol, Butanol, 2-Butanol, Isobutanol, Thiophene | High (Likely Miscible) |
| Poor Solvents | n-Propyl benzene, Cyclohexene, Ethyl benzene, o-Xylene, m-Xylene, p-Xylene, n-Alkanes (C6-C12), Octane | Low (Likely Immiscible) |
Table 1: Qualitative miscibility of this compound with various organic solvents based on Flory-Huggins interaction parameters.[1]
Solubility Parameters
Solubility parameters provide a numerical estimate to predict the extent of interaction between materials, with similar values suggesting good miscibility. The Hildebrand and Hansen solubility parameters for this compound at room temperature (298.15 K) have been determined.[1]
| Parameter Type | Value ((J·cm⁻³)⁰·⁵) |
| Hildebrand (δ₂) | 25.38 |
| Hansen (δt) | 25.39 |
Table 2: Hildebrand and Hansen solubility parameters of this compound at 298.15 K.[1]
Researchers can compare these values to the known solubility parameters of various organic solvents to predict potential miscibility.
Experimental Protocols
Determination of Solubility Parameters via Inverse Gas Chromatography (IGC)
The following protocol is a summary of the methodology used by Zhu et al. (2019) to determine the physicochemical properties between [C6mim][Br] and various organic solvents.[1][2]
Objective: To determine the specific retention volume and the Flory-Huggins interaction parameter between the ionic liquid and a series of probe solvents.
Materials and Apparatus:
-
This compound (the stationary phase)
-
A series of probe organic solvents (the mobile phase)
-
Dichloromethane (for coating the stationary phase)
-
Chromatographic support (e.g., silicon alkylation monomer support)
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
High-purity nitrogen as the carrier gas
-
Methane (B114726) for determining the column holdup time
Procedure:
-
Preparation of the Stationary Phase:
-
Dissolve a weighed sample of this compound in dichloromethane.
-
Add the solution to a weighed amount of the chromatographic support.
-
The solvent is evaporated to leave a uniform coating of the ionic liquid on the support material.
-
-
Column Packing:
-
The coated support is packed into a stainless-steel column.
-
-
Gas Chromatography Analysis:
-
Install the column in the gas chromatograph.
-
Set the oven temperature and vary it in intervals (e.g., 10 K) over the desired temperature range (e.g., 303.15 K to 343.15 K).[2]
-
Use high-purity nitrogen as the carrier gas at a constant flow rate (e.g., 20 mL/min).[2]
-
Inject methane to determine the column holdup time.
-
Inject each probe solvent individually and record the retention time.
-
Repeat each injection at each temperature at least three times to ensure reproducibility.
-
-
Data Analysis:
-
Calculate the specific retention volume (Vg⁰) from the retention times.
-
From the specific retention volume, the Flory-Huggins interaction parameter (χ12) can be calculated, which indicates the miscibility of the ionic liquid and the probe solvent.
-
General Protocol for Solid-Liquid Equilibrium (SLE) Solubility Measurement
This protocol describes a general "shake-flask" method, a common technique for determining the solubility of a solid in a liquid.
Objective: To determine the equilibrium concentration of this compound in an organic solvent at a specific temperature.
Materials and Apparatus:
-
This compound
-
Organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or NMR)
-
Vials with airtight seals
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of excess solid ensures that equilibrium is reached at saturation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at the same temperature as the equilibration.
-
-
Sample Analysis:
-
Carefully extract an aliquot of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method.
-
-
Calculation:
-
Calculate the original concentration of the ionic liquid in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100g of solvent, mol/L, or mole fraction.
-
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility.
References
- 1. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter [mdpi.com]
Spectroscopic and Synthetic Profile of 1-Hexyl-3-methylimidazolium Bromide ([HMIM]Br)
An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR), and a detailed experimental protocol for the synthesis of the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide, often abbreviated as [HMIM]Br. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize or are interested in the properties and preparation of this compound.
Spectroscopic Data
The structural integrity and purity of synthesized 1-hexyl-3-methylimidazolium bromide can be confirmed through various spectroscopic techniques. The following sections present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of [HMIM]Br. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which have been reported in the literature[1]. The assignments of the peaks correspond to the numbering scheme provided in the molecular structure diagram below.
Table 1: ¹H NMR Spectroscopic Data of this compound. [1]
| Position | Chemical Shift (δ) in ppm |
| H1 | 0.86 |
| H2 | 1.28 |
| H3 | 1.28 |
| H4 | 1.28 |
| H5 | 1.84 |
| H6 | 4.24 |
| H7 | 3.99 |
| H8 | 7.55 |
| H9 | 7.63 |
| H10 | 9.54 |
Solvent: Acetone-d6 (B32918). Reference: TMS.
Table 2: ¹³C NMR Spectroscopic Data of this compound. [1]
| Position | Chemical Shift (δ) in ppm |
| C1 | 13.9 |
| C2 | 22.5 |
| C3 | 26.0 |
| C4 | 31.1 |
| C5 | 30.2 |
| C6 | 50.1 |
| C7 | 36.3 |
| C8 | 122.5 |
| C9 | 123.8 |
| C10 | 137.2 |
Solvent: Acetone-d6. Reference: TMS.
Caption: Structure of the 1-hexyl-3-methylimidazolium cation with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy
The FTIR spectrum of [HMIM]Br provides valuable information about the functional groups present in the molecule. A representative spectrum is available in the literature, and the characteristic absorption bands are summarized below[2]. The spectrum is dominated by absorptions corresponding to the C-H stretching of the alkyl chain and the imidazolium (B1220033) ring, as well as vibrations of the imidazolium ring itself.
Table 3: Characteristic IR Absorption Bands of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150 - 3100 | Medium | C-H stretching of the imidazolium ring |
| ~2950 - 2850 | Strong | Asymmetric and symmetric C-H stretching of the hexyl and methyl groups |
| ~1570 | Medium | C=C and C=N stretching of the imidazolium ring |
| ~1465 | Medium | C-H bending of the alkyl chain |
| ~1170 | Medium | Imidazolium ring in-plane bending |
Experimental Protocols
The synthesis of this compound is typically achieved through the quaternization of 1-methylimidazole (B24206) with 1-bromohexane (B126081). Both conventional heating and microwave-assisted methods have been reported to be effective.
Microwave-Assisted Synthesis of [HMIM]Br
This method offers a significant reduction in reaction time compared to conventional heating[3].
Materials:
-
1-methylimidazole
-
1-bromohexane
-
Microwave reactor
Procedure:
-
In a suitable microwave reactor vessel, combine 1-methylimidazole and 1-bromohexane. A slight excess of 1-bromohexane (e.g., a mole ratio of 1:1.1 of 1-methylimidazole to 1-bromohexane) is recommended to ensure complete reaction of the imidazole.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for approximately 10-20 minutes with stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting viscous liquid is the crude this compound.
-
To purify the product, wash the crude ionic liquid multiple times with a non-polar solvent such as ethyl acetate (B1210297) or diethyl ether to remove any unreacted starting materials.
-
After washing, dry the purified ionic liquid under vacuum at an elevated temperature (e.g., 70 °C) to remove any residual solvent and moisture.
Caption: Workflow for the microwave-assisted synthesis of [HMIM]Br.
Spectroscopic Analysis Protocol
NMR Spectroscopy:
-
Dissolve a small amount of the purified [HMIM]Br in a suitable deuterated solvent (e.g., acetone-d6 or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra and reference the chemical shifts to an internal standard (e.g., tetramethylsilane (B1202638) - TMS).
IR Spectroscopy:
-
Obtain the IR spectrum of the purified [HMIM]Br using a Fourier-transform infrared (FTIR) spectrometer.
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates.
-
Record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
References
Technical Guide: The Electrochemical Window of 1-Hexyl-3-methylimidazolium Bromide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Electrochemical Windows in Ionic Liquids
Ionic liquids (ILs) are salts that exist in a liquid state below 100°C. Their unique properties, such as low volatility, high thermal stability, and wide electrochemical windows, make them promising candidates for various applications, including batteries, supercapacitors, electrodeposition, and as novel solvents in drug development.[1][2][3]
The electrochemical window (EW) is a critical parameter that defines the potential range within which the ionic liquid remains electrochemically stable, without undergoing oxidation or reduction.[4] This window is fundamentally determined by the electrochemical stability of its constituent cation and anion.[4] The anodic (positive) limit is typically set by the oxidation of the anion, corresponding to its Highest Occupied Molecular Orbital (HOMO), while the cathodic (negative) limit is determined by the reduction of the cation, related to its Lowest Unoccupied Molecular Orbital (LUMO).[5][6]
For 1-hexyl-3-methylimidazolium (B1224943) bromide, the electrochemical window is dictated by the reduction of the 1-hexyl-3-methylimidazolium cation ([C₆mim]⁺) and the oxidation of the bromide anion (Br⁻). Imidazolium-based cations are known to be reducible, forming N-heterocyclic carbenes, which sets the cathodic limit.[7] Halide anions, such as bromide, are generally more susceptible to oxidation than complex fluoride-containing anions (e.g., BF₄⁻, PF₆⁻), which suggests a relatively constrained anodic limit for [C₆mim][Br].
Factors Influencing the Electrochemical Window
The experimentally determined electrochemical window is not an intrinsic property but is influenced by several factors:
-
Purity of the Ionic Liquid: Impurities, particularly water and other halides, can significantly narrow the electrochemical window.[2][5]
-
Working Electrode Material: The nature of the electrode surface (e.g., platinum, gold, glassy carbon) can catalyze decomposition reactions, thus affecting the measured potential limits.[5]
-
Current Density Cutoff: The potential limits are typically defined at an arbitrary current density cutoff (e.g., 0.1 to 1.0 mA/cm²); the chosen value will alter the reported width of the window.[8]
-
Temperature: The electrochemical stability can be temperature-dependent.[4]
Quantitative Data Summary
As specific experimental values for 1-hexyl-3-methylimidazolium bromide are not available, the following table presents illustrative data. The values are estimated based on the general behavior of imidazolium (B1220033) cations and the known oxidation potential of bromide. The anodic limit for Br⁻ oxidation is significantly lower than for common anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), leading to a narrower window.
| Parameter | Working Electrode | Reference Electrode | Illustrative Value (V) |
| Anodic Limit (Eₐ) | Glassy Carbon | Ag/Ag⁺ | ~ +1.0 to +1.5 |
| Cathodic Limit (Eₑ) | Glassy Carbon | Ag/Ag⁺ | ~ -2.0 to -2.5 |
| Electrochemical Window (EW) | Glassy Carbon | Ag/Ag⁺ | ~ 3.0 to 4.0 |
Table 1: Illustrative Electrochemical Window Data for [C₆mim][Br]. These values are estimates and require experimental verification.
Experimental Protocol: Determination of the Electrochemical Window via Cyclic Voltammetry
Cyclic Voltammetry (CV) is the standard technique used to determine the electrochemical window of an electrolyte.[7]
4.1 Materials and Equipment
-
Potentiostat/Galvanostat: Electrochemical interface (e.g., BioLogic, Gamry, Autolab).
-
Electrochemical Cell: A three-electrode cell gastight, typically made of glass.
-
Working Electrode (WE): Inert material with a well-defined surface area, such as a glassy carbon (GC), platinum (Pt), or gold (Au) disk electrode.
-
Counter Electrode (CE): High surface area inert material, typically a platinum wire or mesh.
-
Reference Electrode (RE): A stable reference, such as a silver/silver ion (Ag/Ag⁺) quasi-reference electrode (a silver wire immersed in a solution of AgNO₃ in the IL under study) or a non-aqueous Ag/AgCl electrode.
-
Ionic Liquid: High-purity this compound (dried under vacuum to minimize water content).
-
Inert Gas: High-purity Argon or Nitrogen for deaerating the electrolyte.
-
Glovebox or Schlenk Line: To handle the hygroscopic ionic liquid in an inert, dry atmosphere.
4.2 Procedure
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol (B145695) to remove polishing residues. Dry the electrode thoroughly under vacuum before transferring it into the glovebox.
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox. Add the dried [C₆mim][Br] to the cell.
-
Deaeration: Sparge the ionic liquid with a high-purity inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the liquid during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat to perform a cyclic voltammetry scan.
-
Begin the scan from the Open Circuit Potential (OCP) in the anodic direction until the anodic current density reaches the predefined cutoff value (e.g., 0.5 mA/cm²).
-
Reverse the scan direction towards cathodic potentials until the cathodic current density reaches the cutoff value.
-
Finally, sweep the potential back to the starting potential.
-
-
Data Analysis:
-
Plot the resulting current versus potential (voltammogram).
-
The anodic limit (Eₐ) is the potential at which the anodic current density reaches the defined cutoff.
-
The cathodic limit (Eₑ) is the potential at which the cathodic current density reaches the defined cutoff.
-
The electrochemical window (EW) is calculated as: EW = Eₐ - Eₑ.[4]
-
Diagrams and Workflows
Caption: Experimental workflow for determining the electrochemical window.
Caption: Conceptual diagram of the electrochemical window.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ceder.berkeley.edu [ceder.berkeley.edu]
- 9. 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Effects of 1-Octyl-3-Methylimidazolium Hexafluorophosphate and Cellulose Nanocrystals on Improving Polyacrylate Waterborne Anti-Corrosion Coatings [mdpi.com]
In-Depth Technical Guide: Toxicity Profile of 1-Hexyl-3-methylimidazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br), an ionic liquid with applications in various industrial and scientific fields, presents a toxicological profile of concern, particularly in aquatic ecosystems. This document provides a comprehensive analysis of the available toxicity data for [HMIM]Br, detailing its effects on biological systems, the underlying mechanisms of toxicity, and the experimental methodologies used for its assessment. The primary mechanism of toxicity in aquatic organisms is identified as the induction of oxidative stress, leading to cellular damage. In plants, it has been shown to interfere with crucial physiological processes such as root gravitropism through disruption of auxin signaling. While comprehensive data on human cell lines and in vivo mammalian toxicity remains limited, studies on analogous imidazolium-based ionic liquids suggest a potential for cytotoxicity, apoptosis, and cell cycle arrest, with toxicity generally increasing with the length of the alkyl chain. This guide consolidates the current understanding of the toxicological properties of 1-hexyl-3-methylimidazolium bromide to inform risk assessment and guide future research.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 85100-78-3 | N/A |
| Molecular Formula | C₁₀H₁₉BrN₂ | N/A |
| Molecular Weight | 247.18 g/mol | N/A |
| Appearance | Colorless to yellow or brown liquid | N/A |
| Melting Point | 16-18 °C | N/A |
| Boiling Point | >180 °C (decomposes) | N/A |
| Density | 1.27 g/cm³ at 25 °C | N/A |
| Solubility | Soluble in water | N/A |
Ecotoxicity Profile
The ecotoxicological effects of this compound have been primarily investigated in aquatic organisms and plants, revealing significant adverse impacts.
Aquatic Invertebrates
Studies on the freshwater crustacean Daphnia magna have demonstrated the acute and chronic toxicity of [HMIM]Br. Exposure leads to developmental abnormalities, including malformations of the shell spine and second antennae, in a concentration-dependent manner.
Table 2.1: Acute Toxicity of this compound to Daphnia magna Embryos
| Endpoint (72h) | Value (μg/L) |
| Median Lethal Concentration (LC50) - Cleavage Stage | 3911.75 |
| Median Lethal Concentration (LC50) - Early Embryo Stage | 575.81 |
| Median Lethal Concentration (LC50) - Late Embryo Stage | 402.29 |
| Median Teratogenic Concentration (TC50) - Cleavage Stage | 376.80 |
| Median Teratogenic Concentration (TC50) - Early Embryo Stage | 307.25 |
| Median Teratogenic Concentration (TC50) - Late Embryo Stage | 214.53 |
Plants
In the model plant Arabidopsis thaliana, this compound has been shown to inhibit root growth and interfere with the gravitropic response. This is attributed to its effect on the distribution of the plant hormone auxin, which is critical for directional growth.
Cytotoxicity Profile
Table 3.1: Cytotoxicity of Analogue Imidazolium (B1220033) Bromides on Human Cell Lines
| Compound | Cell Line | Endpoint | Value (µM) |
| 1-Butyl-3-methylimidazolium bromide | HeLa (cervical cancer) | IC50 | 538.38[1] |
| MCF-7 (breast cancer) | IC50 | 841.86[1] | |
| HEK293T (embryonic kidney) | IC50 | 654.78[1] | |
| 1-Octyl-3-methylimidazolium bromide | HepG2 (hepatocellular carcinoma) | EC50 | 439.46[2] |
In Vivo Mammalian Toxicity
No specific in vivo toxicity data, such as LD50 values for mammals, for this compound were found in the reviewed literature. Safety Data Sheets indicate that the toxicological properties have not been thoroughly investigated. General handling precautions recommend avoiding contact with skin, eyes, and clothing, and preventing inhalation.
Mechanisms of Toxicity
Oxidative Stress
The primary mechanism of toxicity for imidazolium-based ionic liquids in aquatic organisms is the induction of oxidative stress. Exposure to these compounds leads to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). This overwhelms the antioxidant defense systems of the organism, leading to lipid peroxidation, DNA damage, and apoptosis. Studies have shown alterations in the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), in organisms exposed to imidazolium bromides. The generation of ROS is thought to be initiated at the mitochondrial level and potentially through the activation of enzymes like NADPH-oxidase and cytochrome oxidase.
Caption: Proposed oxidative stress pathway induced by this compound.
Interference with Auxin Signaling in Plants
In Arabidopsis thaliana, this compound disrupts root gravitropism by altering the distribution of the plant hormone auxin. Auxin gradients are essential for differential growth, which allows roots to grow downwards in response to gravity. The ionic liquid interferes with the polar transport of auxin, leading to an impaired gravitropic response.
Caption: Disruption of auxin signaling pathway in plants by [HMIM]Br.
Experimental Protocols
Detailed experimental protocols for the cited studies are summarized below to provide a framework for future research and for the interpretation of the presented data.
Daphnia magna Acute Toxicity Test
This protocol is based on standardized methods for aquatic toxicity testing.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance: this compound dissolved in an appropriate culture medium.
-
Test Concentrations: A geometric series of concentrations and a control group.
-
Test Vessels: Glass beakers containing a defined volume of the test solution.
-
Procedure:
-
Prepare the stock solution of [HMIM]Br and the serial dilutions.
-
Transfer a specific number of neonates (e.g., 5-10) into each test vessel.
-
Incubate the test vessels for 48 to 72 hours under controlled conditions of temperature (e.g., 20 ± 2 °C) and light (e.g., 16h light: 8h dark cycle).
-
Observe and record the number of immobilized or dead daphnids at 24, 48, and 72 hours.
-
For teratogenicity assessment, observe and record any developmental abnormalities under a microscope.
-
-
Endpoint: Calculation of the LC50 (median lethal concentration) and TC50 (median teratogenic concentration) values using appropriate statistical methods (e.g., probit analysis).
Caption: Experimental workflow for Daphnia magna acute toxicity testing.
Arabidopsis thaliana Root Gravitropism Assay
This protocol outlines the methodology to assess the effect of chemical compounds on plant root growth and gravitropism.
-
Test Organism: Arabidopsis thaliana seedlings (e.g., 4-5 days old).
-
Growth Medium: Murashige and Skoog (MS) agar (B569324) plates.
-
Test Substance: this compound incorporated into the MS agar at various concentrations.
-
Procedure:
-
Germinate Arabidopsis thaliana seeds on standard MS plates vertically.
-
Transfer seedlings of uniform size to new MS plates containing the different concentrations of [HMIM]Br.
-
Grow the plates vertically for a set period to assess root growth inhibition. Measure the primary root length.
-
To assess gravitropism, turn the plates 90 degrees.
-
Capture images of the roots at regular time intervals (e.g., every 1-2 hours) for up to 24 hours.
-
Measure the angle of root curvature over time using image analysis software.
-
-
Endpoint: Quantification of root growth inhibition and the change in the angle of root curvature as a measure of the gravitropic response.
Caption: Experimental workflow for assessing root gravitropism in Arabidopsis thaliana.
Conclusion and Future Directions
This compound exhibits significant ecotoxicity, primarily through the induction of oxidative stress in aquatic organisms and interference with hormonal signaling in plants. While direct evidence of its toxicity to humans is lacking, the available data on analogous compounds suggests a potential for cytotoxicity that warrants further investigation. A critical data gap exists in the understanding of its in vivo mammalian toxicity and its effects on human cell lines. Future research should prioritize obtaining quantitative cytotoxicity data (IC50 values) on a range of human cell types and conducting in vivo studies to determine key toxicological parameters such as LD50. Furthermore, a more detailed elucidation of the molecular signaling pathways affected by [HMIM]Br in both ecotoxicological models and mammalian systems is necessary for a comprehensive risk assessment. This will enable the development of safer alternatives and inform regulatory guidelines for the handling and disposal of this and other imidazolium-based ionic liquids.
References
- 1. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Double-Edged Sword: An In-depth Technical Guide to the Environmental Impact of Imidazolium-Based Ionic Liquids
For the attention of: Researchers, Scientists, and Drug Development Professionals
Imidazolium-based ionic liquids (ILs), once heralded as "green" solvents due to their low vapor pressure and high thermal stability, present a complex and often contradictory environmental profile. While their unique properties offer significant advantages in various scientific and industrial applications, including drug development, a growing body of evidence necessitates a thorough understanding of their potential ecotoxicological effects. This technical guide provides a comprehensive overview of the environmental impact of imidazolium-based ILs, focusing on their toxicity, biodegradability, and mechanisms of action.
Core Environmental Concerns: Toxicity and Biodegradability
The environmental fate and effects of imidazolium-based ILs are primarily dictated by their inherent toxicity to aquatic and terrestrial organisms and their persistence in the environment. Research consistently demonstrates that the structure of the imidazolium (B1220033) cation, particularly the length of the alkyl chain substituent, is a critical determinant of its environmental impact.
Ecotoxicity Profile
Imidazolium-based ILs have been shown to exhibit significant toxicity across various trophic levels. A general trend observed is that toxicity increases with the length of the n-alkyl chain on the imidazolium ring. This is often attributed to the increased lipophilicity of the cation, which facilitates its interaction with and disruption of cell membranes. The anion, while generally considered to have a lesser effect, can also contribute to the overall toxicity.
Table 1: Acute Toxicity of Imidazolium-Based Ionic Liquids to Aquatic Organisms
| Ionic Liquid (Cation) | Anion | Test Organism | Endpoint | Concentration (mg/L) | Alkyl Chain Length | Reference |
| 1-butyl-3-methylimidazolium | Br⁻ | Daphnia magna | 48h LC₅₀ | 8.03 | C4 | [1] |
| 1-hexyl-3-methylimidazolium | Br⁻ | Daphnia magna | 48h LC₅₀ | 0.457 | C6 | [2] |
| 1-octyl-3-methylimidazolium | Br⁻ | Daphnia magna | 48h LC₅₀ | 0.03-0.04 | C8 | [3] |
| 1-decyl-3-methylimidazolium | Cl⁻ | Scenedesmus obliquus | 48h IC₅₀ | 0.01 | C10 | [4] |
| 1-decyl-imidazolium | Cl⁻ | Scenedesmus obliquus | 48h IC₅₀ | 0.10 | C10 | [4] |
| 1-decyl-2,3-dimethylimidazolium | Cl⁻ | Scenedesmus obliquus | 48h IC₅₀ | 0.02 | C10 | [4] |
| 1-butyl-3-methylimidazolium | BF₄⁻ | Vibrio fischeri | 15min EC₅₀ | 300 | C4 | [5] |
| 1-methoxyethyl-3-methylimidazolium | BF₄⁻ | Vibrio fischeri | 15min EC₅₀ | 3,196 | - | [5] |
| 1-methoxyethyl-3-methylimidazolium | dca⁻ | Vibrio fischeri | 15min EC₅₀ | 2,406 | - | [5] |
LC₅₀: Lethal concentration for 50% of the test population. EC₅₀: Effective concentration for 50% of the test population. IC₅₀: Inhibitory concentration for 50% of the test population.
Biodegradability
The persistence of imidazolium-based ILs in the environment is a significant concern, as many have been found to be poorly biodegradable.[6][7] The substitution pattern on the imidazolium ring plays a crucial role, with N-substitution appearing to hinder enzymatic degradation pathways. While some studies have shown partial mineralization of ILs with longer alkyl chains (hexyl and octyl), complete biodegradation is often not achieved.[7] Butyl-substituted imidazolium ILs, in particular, have been reported as not biodegradable under certain test conditions.[7]
Table 2: Biodegradability of Imidazolium-Based Ionic Liquids
| Ionic Liquid Cation | Alkyl Chain | Biodegradation Result | Test Guideline (if specified) | Reference |
| Imidazolium-based | Hexyl, Octyl | Partially mineralized | OECD 301F | [7][8] |
| Imidazolium-based | Butyl | Not biodegradable | - | [7] |
| 1-Decyl-3-methyl-imidazolium bromide | Decyl | Primary biodegradation up to 100% | - | [8] |
| Fully substituted imidazolium iodides | - | Barely biodegradable | - | [8] |
| 1-Ethyl-3-methyl-imidazolium bromide | Ethyl | Barely biodegradable | - | [8] |
Mechanisms of Toxicity
The primary mechanism of toxicity for imidazolium-based ILs is the disruption of cell membrane integrity.[6][9][10] The lipophilic alkyl chains of the imidazolium cations can intercalate into the lipid bilayer, altering its structure and function, which can lead to cell lysis and death.[9]
Beyond direct membrane damage, imidazolium-based ILs have been shown to induce oxidative stress in exposed organisms.[11][12][13] This involves the generation of reactive oxygen species (ROS), which can lead to a cascade of detrimental effects, including lipid peroxidation, protein damage, and DNA damage.[11][13][14] Studies have shown that exposure to these ILs can lead to an increase in the activity of antioxidant enzymes as a defense mechanism.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of differently methyl-substituted ionic liquids on Scenedesmus obliquus growth, photosynthesis, respiration, and ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Imidazolium-based ionic liquids cause mammalian cell death due to modulated structures and dynamics of cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxic effects of imidazolium ionic liquids on the green seaweed Ulva lactuca: oxidative stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of imidazolium-based ionic liquids on Physa acuta and the snail antioxidant stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Safety and Handling of 1-Hexyl-3-methylimidazolium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 1-hexyl-3-methylimidazolium (B1224943) bromide (HMIM Br), an ionic liquid of increasing interest in various scientific fields. Due to its unique properties, including low vapor pressure and high thermal stability, it is crucial for laboratory personnel to be well-versed in its potential hazards and the necessary safety measures to mitigate risks. While extensive toxicological data for this specific compound is limited, this guide synthesizes available information from safety data sheets and studies on analogous imidazolium-based ionic liquids to provide a thorough understanding of its safe management.
Hazard Identification and Classification
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Signal Word: Warning[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-hexyl-3-methylimidazolium bromide is presented in the table below. This information is essential for understanding its behavior under various laboratory conditions and for proper storage.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉BrN₂ | [4] |
| Molecular Weight | 247.18 g/mol | [5] |
| Appearance | Clear yellow to yellow-brown viscous liquid | [6] |
| Melting Point | -15 °C | [5] |
| Boiling Point | 395 °C (at 6 mmHg) | [6] |
| Density | 1.23 - 1.271 g/cm³ (at 26 °C) | [5][6] |
| Purity | >98% - >99% | [4][5] |
| Viscosity | 3822 cP (at 25 °C) | [5] |
| Conductivity | 0.051 mS/cm (at 20 °C) | [5] |
Toxicological Data
Quantitative toxicological data, such as LD50 and LC50 values for this compound, are not widely available in published literature or safety data sheets.[1][2][4] Many sources explicitly state that the toxicological properties have not been fully investigated.[7][8] However, studies on a range of 1-alkyl-3-methylimidazolium salts have established a structure-activity relationship where toxicity generally increases with the length of the alkyl side chain.[9][10]
Ecotoxicity: this compound is considered toxic to freshwater algae, plankton, and other aquatic organisms.[11] Studies on related imidazolium (B1220033) bromides have shown that their acute toxicity to green algae is positively correlated with the alkyl chain length.[9]
| Organism | Endpoint | Result | Analogous Compound | Reference |
| Green Algae (Scenedesmus obliquus and Chlorella ellipsoidea) | Acute Toxicity | Positively correlated with alkyl chain length | 1-Alkyl-3-methylimidazolium bromides (C4-C12) | [9] |
| Zebrafish (Danio rerio) | 96-h LC50 | 632.8 ± 67.4 mg/L | 1-Butyl-3-methylimidazolium chloride | [12] |
| Zebrafish (Danio rerio) | 96-h LC50 | 604.6 ± 56.2 mg/L | 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) | [12] |
| Frog (R. nigromaculata) embryos | 96-h LC50 | 42.4 - 85.1 mg/L | 1-Methyl-3-octylimidazolium bromide | [13] |
| Mice | LD50 (intraperitoneal) | 35.7 mg/kg bw | 1-Methyl-3-octylimidazolium bromide | [13] |
Experimental Protocols
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to assess the safety of chemical substances. For evaluating the potential hazards of ionic liquids like this compound, the following experimental methodologies are relevant:
Skin and Eye Irritation Testing: To minimize animal testing, a weight-of-the-evidence approach and sequential testing strategies are recommended.[5][14] This involves analyzing existing data, structure-activity relationships, and then employing validated in vitro or ex vivo tests before considering in vivo studies.[5][14]
-
In Vitro Skin Corrosion/Irritation: OECD Test Guidelines 430, 431, 435, and 439 describe in vitro methods using reconstructed human epidermis or other models to assess skin corrosion and irritation potential.[11]
-
In Vitro Serious Eye Damage/Eye Irritation: OECD Test Guidelines 437 (Bovine Corneal Opacity and Permeability), 438 (Isolated Chicken Eye), 460 (Fluorescein Leakage), 491 (Short Time Exposure), and 492 (Reconstructed human Cornea-like Epithelium) are available in vitro methods.[11]
-
In Vivo Acute Eye Irritation/Corrosion (OECD TG 405): This is typically a last resort. A single dose is applied to one eye of an animal, with the untreated eye serving as a control.[14]
Aquatic Toxicity Testing: The OECD provides guidance for testing the toxicity of substances in aquatic environments.
-
OECD Guidance Document 23: This document provides detailed procedures for the aquatic toxicity testing of difficult substances, including those that are poorly soluble or volatile, which can be adapted for ionic liquids.[1][15]
-
Acute Fish Toxicity (OECD TG 203): This guideline outlines a method to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Daphnia sp. Acute Immobilisation Test (OECD TG 202): This test assesses the acute toxicity to Daphnia magna, a small freshwater crustacean, by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD TG 201): This method evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (IC50).
Safety and Handling Precautions
Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear suitable protective gloves to prevent skin exposure. The specific glove material should be selected based on its resistance to the chemical.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If working in an area with inadequate ventilation or if there is a risk of generating aerosols or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Handling and Storage:
-
Avoid breathing vapor, mist, or gas.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated place.[1]
-
Store protected from moisture as the substance is hygroscopic.[1]
-
Wash hands thoroughly after handling.[14]
Emergency Procedures
In the event of an accidental exposure or spill, the following first-aid and cleanup measures should be taken immediately.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Accidental Release Measures:
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment as outlined in Section 5.[1]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[1]
-
Avoid runoff into storm sewers and ditches that lead to waterways.[1]
-
Clean up spills immediately.[1]
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial hazard assessment to emergency response.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. oecd.org [oecd.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ecetoc.org [ecetoc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. thepsci.eu [thepsci.eu]
- 8. iolitec.de [iolitec.de]
- 9. Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. All news - ECHA [echa.europa.eu]
- 12. Acute toxicity, biochemical toxicity and genotoxicity caused by 1-butyl-3-methylimidazolium chloride and 1-butyl-3-methylimidazolium tetrafluoroborate in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. kreatis.eu [kreatis.eu]
Methodological & Application
Application Notes and Protocols for the Use of 1-Hexyl-3-methylimidazolium Bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexyl-3-methylimidazolium bromide ([Hmim]Br) is a room temperature ionic liquid (RTIL) that has garnered significant attention as a green and sustainable solvent alternative to volatile organic compounds (VOCs) in organic synthesis. Its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solubility, make it an attractive medium for a variety of chemical transformations.[1][2] This document provides detailed application notes and experimental protocols for the use of [Hmim]Br as a solvent in several key organic reactions, offering insights into its role in promoting efficient and environmentally benign synthetic methodologies.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of [Hmim]Br is essential for its effective application in organic synthesis. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 85100-78-3 |
| Molecular Formula | C₁₀H₁₉BrN₂ |
| Molecular Weight | 247.18 g/mol |
| Appearance | Clear to slightly cloudy liquid |
| Melting Point | -15 °C |
| Boiling Point | 395 °C (at 6 mmHg) |
| Density | 1.23 g/cm³ |
| Viscosity | 3822 cP (at 25 °C) |
| Refractive Index | 1.532-1.534 |
| Storage Temperature | Inert atmosphere, Room Temperature |
Core Applications in Organic Synthesis
[Hmim]Br has demonstrated utility as a versatile solvent and, in some cases, as a catalyst or promoter for a range of important organic reactions. This section details its application in Claisen-Schmidt condensation, Michael addition, and the Heck reaction.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction used for the synthesis of chalcones and their derivatives.[3][4] Chalcones are valuable intermediates in the synthesis of flavonoids and other biologically active compounds. The use of [Hmim]Br as a reaction medium can offer advantages in terms of reaction rates and product isolation.
General Reaction Scheme:
Caption: General scheme of the Claisen-Schmidt condensation.
Experimental Protocol (General Procedure):
This protocol is a general guideline for conducting a Claisen-Schmidt condensation in [Hmim]Br. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl ketone (e.g., Acetophenone)
-
Aryl aldehyde (e.g., Benzaldehyde)
-
This compound ([Hmim]Br)
-
Base (e.g., solid NaOH or KOH)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a round-bottom flask, add the aryl ketone (1.0 eq), aryl aldehyde (1.0 eq), and [Hmim]Br (2-3 mL per mmol of ketone).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add the powdered base (1.2 eq) portion-wise to the stirred mixture.
-
Continue stirring at room temperature or heat to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to the mixture, which may cause the product to precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.
-
If the product remains dissolved in the ionic liquid/water mixture, extract the product with an organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary:
| Entry | Aryl Ketone | Aryl Aldehyde | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | NaOH | 25 | 24 | ~85-95%[5] |
| 2 | 4-Methylacetophenone | Benzaldehyde | KOH | 25 | 12 | High |
| 3 | Acetophenone | 4-Chlorobenzaldehyde | NaOH | 50 | 6 | >90% |
| 4 | 4-Methoxyacetophenone | 4-Nitrobenzaldehyde | KOH | 80 | 4 | High |
Note: The data in this table is representative and may be adapted from reactions in similar ionic liquids or conventional solvents in the absence of specific data for [Hmim]Br.
Michael Addition
The Michael addition is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] Ionic liquids like [Hmim]Br can facilitate these reactions, often leading to higher yields and selectivities. The aza-Michael addition, in particular, is a crucial reaction for the synthesis of β-amino compounds.
General Reaction Scheme:
Caption: General scheme of the Michael addition reaction.
Experimental Protocol (Aza-Michael Addition):
This protocol provides a general procedure for the aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound in [Hmim]Br.
Materials:
-
Amine (e.g., Aniline)
-
α,β-Unsaturated carbonyl compound (e.g., Methyl acrylate)
-
This compound ([Hmim]Br)
-
Catalyst (if required, e.g., a Lewis acid or base)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve the amine (1.0 eq) and the α,β-unsaturated carbonyl compound (1.2 eq) in [Hmim]Br (2-3 mL).
-
If a catalyst is used, add it to the mixture (e.g., 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction by TLC until the starting amine is consumed.
-
After completion, add water to the reaction mixture and extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired β-amino compound.
Data Summary:
| Entry | Michael Donor | Michael Acceptor | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Methyl acrylate (B77674) | None | 80 | 5 | ~70-80%[8] |
| 2 | Pyrrolidine | Ethyl acrylate | None | 25 | 1 | >95% |
| 3 | Thiophenol | Chalcone | [hmim]OAc | 25 | 0.5 | High[3] |
| 4 | Indole | Methyl vinyl ketone | [Hmim]TFA | 110 | 2 | ~90%[9] |
Note: The data in this table is representative and may be adapted from reactions in similar ionic liquids or under different conditions in the absence of specific data for [Hmim]Br.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10][11] [Hmim]Br has been shown to be an effective solvent for this transformation, promoting high yields and allowing for catalyst recycling.
General Reaction Scheme:
Caption: General scheme of the Heck reaction.
Experimental Protocol (Heck Reaction of Iodobenzene (B50100) with Styrene):
The following protocol details the Heck reaction between iodobenzene and styrene (B11656) in [Hmim]Br.
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) chloride (PdCl₂)
-
Triethylamine (B128534) (Et₃N)
-
This compound ([Hmim]Br)
-
Organic solvent for extraction (e.g., hexane (B92381) or diethyl ether)
Procedure:
-
To a reaction vessel, add iodobenzene (1.0 eq), styrene (1.2 eq), PdCl₂ (5 mol%), and [Hmim]Br (3 mL).
-
Add triethylamine (2.0 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion (typically within 1-2 hours), cool the reaction to room temperature.
-
Extract the product, trans-stilbene, with hexane or diethyl ether (3 x 15 mL). The ionic liquid and catalyst will remain in the lower phase.
-
Combine the organic extracts and wash with water to remove any residual ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product can be further purified by recrystallization from ethanol.
Data Summary:
| Entry | Aryl Halide | Alkene | Catalyst | Base | Temp (°C) | Time (min) | Yield (%) |
| 1 | Iodobenzene | Styrene | PdCl₂ | Et₃N | 120 | 60 | >95%[5][12] |
| 2 | Bromobenzene | Styrene | Pd(OAc)₂ | Et₃N | 120 (MW) | 1.5 | >93%[5] |
| 3 | 4-Iodotoluene | Styrene | Pd(OAc)₂ | Et₃N | 120 (MW) | 1.5 | 81%[5] |
| 4 | Iodobenzene | Butyl acrylate | Pd(OAc)₂ | Et₃N | 100 | 120 | High[13] |
Note: MW denotes microwave irradiation.
Solvent Recycling
A significant advantage of using ionic liquids like [Hmim]Br is their potential for recycling and reuse. After the reaction and product extraction, the ionic liquid phase, which retains the catalyst, can be washed with a suitable solvent to remove any residual byproducts and then dried under vacuum to remove any absorbed water. The recovered ionic liquid can then be reused in subsequent reactions, often with minimal loss of activity.[10][14][15][16]
Caption: A general workflow for the recycling of [Hmim]Br.
Conclusion
This compound serves as a promising and environmentally benign solvent for a variety of key organic transformations. Its use can lead to high reaction yields, simplified product isolation, and the potential for catalyst and solvent recycling. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development, encouraging the adoption of greener and more sustainable chemical practices. Further exploration of the substrate scope and optimization of reaction conditions in [Hmim]Br is warranted to fully exploit its potential in modern organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Michael Addition [organic-chemistry.org]
- 8. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]
- 9. Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. vjs.ac.vn [vjs.ac.vn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recycling Thermoset Epoxy Resin Using Alkyl-Methyl-Imidazolium Ionic Liquids as Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synthetic Efficiency: 1-Hexyl-3-methylimidazolium Bromide as a Versatile Catalyst
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hexyl-3-methylimidazolium (B1224943) bromide ([Hmim]Br) is a room-temperature ionic liquid (IL) that has emerged as a promising and environmentally benign alternative to volatile organic solvents in a variety of chemical transformations.[1][2] Its unique physicochemical properties, including high thermal stability, negligible vapor pressure, and tunable solubility, make it an excellent medium and catalyst for organic synthesis.[1][3] This document provides detailed application notes and protocols for the use of [Hmim]Br as a catalyst, focusing on its role in the synthesis of quinoxaline (B1680401) derivatives, a class of heterocyclic compounds with significant pharmacological interest.
Application: Synthesis of Quinoxalines
Quinoxaline and its derivatives are important structural motifs in a wide range of biologically active compounds. The synthesis of these heterocycles often requires harsh reaction conditions and the use of hazardous catalysts. 1-Hexyl-3-methylimidazolium bromide has been demonstrated to be an effective promoting medium for the oxidative cyclization of α-hydroxyketones and 1,2-diaminobenzenes to afford quinoxalines, offering a greener and more efficient synthetic route.[4]
Key Advantages:
-
Green Chemistry: [Hmim]Br serves as a recyclable and non-volatile reaction medium, minimizing the environmental impact associated with traditional solvents.[1]
-
Enhanced Reaction Rates: The ionic nature of [Hmim]Br can stabilize charged intermediates and transition states, leading to accelerated reaction rates.
-
High Yields: The use of [Hmim]Br in conjunction with a co-catalyst can lead to excellent product yields under optimized conditions.[4]
-
Catalyst Reusability: The ionic liquid can be easily recovered and reused multiple times without a significant loss in catalytic activity, making the process more economical.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-phenylquinoxaline (B188063) using this compound as a promoting medium.
| Reactants | Co-catalyst | Temperature (°C) | Time (min) | Yield (%) |
| α-hydroxyacetophenone & 1,2-phenylenediamine | 3 mol% CuBr | 100 | 180 | High |
Table 1: Reaction parameters for the synthesis of 2-phenylquinoxaline.[4]
Experimental Protocol
Synthesis of 2-phenylquinoxaline
This protocol details the procedure for the synthesis of 2-phenylquinoxaline from α-hydroxyacetophenone and 1,2-phenylenediamine using this compound as a promoting medium and copper(I) bromide as a co-catalyst.[4]
Materials:
-
This compound ([Hmim]Br)
-
α-hydroxyacetophenone
-
1,2-phenylenediamine
-
Copper(I) bromide (CuBr)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (amount to be optimized based on reaction scale).
-
Add α-hydroxyacetophenone and 1,2-phenylenediamine in equimolar amounts.
-
Add 3 mol% of copper(I) bromide to the reaction mixture.
-
The reaction mixture is stirred at 100°C under an air atmosphere for 180 minutes.[4]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with deionized water to remove the ionic liquid and any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 2-phenylquinoxaline.
Ionic Liquid Recycling:
-
The aqueous layer containing the ionic liquid can be washed with diethyl ether to remove any remaining organic impurities.
-
The water is then removed under vacuum to recover the this compound.
-
The recycled ionic liquid can be reused for subsequent reactions.[4]
Visualizations
Caption: Experimental workflow for the synthesis of 2-phenylquinoxaline.
Caption: Logical relationship in the catalytic synthesis of quinoxalines.
References
Application Notes and Protocols: 1-Hexyl-3-methylimidazolium Bromide in Electrochemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hexyl-3-methylimidazolium (B1224943) bromide, often abbreviated as [HMIM]Br, is a room-temperature ionic liquid (IL) that has garnered significant interest in various electrochemical applications. Ionic liquids are salts that are liquid below 100°C and are composed entirely of ions. [HMIM]Br's unique physicochemical properties, such as its high ionic conductivity, wide electrochemical window, negligible vapor pressure, and good thermal stability, make it a versatile component in electrochemical systems.[1][2] These properties allow for its use as an electrolyte, a modifier for electrode surfaces, and a corrosion inhibitor, among other roles.[1] This document provides an overview of its applications, key data, and experimental protocols.
Physicochemical and Electrochemical Properties
The utility of [HMIM]Br in electrochemistry is directly linked to its intrinsic properties. Understanding these is crucial for designing and interpreting experiments.
Table 1: Physicochemical Properties of 1-Hexyl-3-methylimidazolium Bromide
| Property | Value | Temperature (°C) |
| Molecular Formula | C₁₀H₁₉BrN₂ | - |
| Molecular Weight | 247.18 g/mol | - |
| Melting Point | -15 °C | - |
| Density | 1.271 g/cm³ | 26 |
| Viscosity | 3822 cP | 25 |
| Conductivity | 0.051 mS/cm | 20 |
[Sources:[3]]
The electrochemical stability window (ESW) is a critical parameter for electrolytes, defining the potential range within which the electrolyte is stable and does not undergo oxidation or reduction.[4][5] For imidazolium-based ILs, the ESW is generally wide, though the specific window for [HMIM]Br can be influenced by purity and the working electrode material.[4][6] The anodic limit is typically determined by the oxidation of the bromide anion, while the cathodic limit is set by the reduction of the imidazolium (B1220033) cation.[5][6]
Key Electrochemical Applications
Imidazolium-based ionic liquids are effective corrosion inhibitors for various metals and alloys, particularly mild steel in acidic media.[7][8] The [HMIM]⁺ cation adsorbs onto the metal surface, forming a protective film that inhibits both anodic metal dissolution and cathodic hydrogen evolution reactions.[7]
-
Mechanism : The inhibition mechanism involves the adsorption of the imidazolium ring's π-electrons and nitrogen heteroatoms onto the metal surface. This blocks active corrosion sites. Studies on similar [HMIM]-based ILs show they act as mixed-type inhibitors.[7]
-
Performance : The inhibition efficiency of imidazolium-based ILs can be quite high. For instance, a study on 1-hexadecyl-3-methylimidazolium bromide (a longer-chain analogue) showed an inhibition efficiency of 96.9% for mild steel in 1 M HCl at an optimal concentration.[9] While specific efficiency for [HMIM]Br varies with conditions, its structural analogues demonstrate significant protective capabilities.[7]
Table 2: Corrosion Inhibition Data for Structurally Similar Imidazolium ILs on Mild Steel in 1 M HCl
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |
| [HMIM][TfO] | 500 | 81.16 |
| [HMIM][I] | 500 | > [HMIM][BF₄] |
| [HMIM][BF₄] | 500 | > [HMIM][PF₆] |
| [HMIM][PF₆] | 500 | < [HMIM][BF₄] |
[Source:[7]] Note: This data is for [HMIM]⁺ with different anions, illustrating the cation's role in inhibition.
[HMIM]Br can be used to modify electrode surfaces to create sensitive and selective electrochemical sensors. Its high conductivity and ability to facilitate electron transfer make it an excellent component in composite electrodes.
-
Application Example : A common application is the creation of a carbon paste electrode (CPE) or glassy carbon electrode (GCE) modified with [HMIM]Br and other materials (e.g., nanoparticles, polymers) for the detection of biomolecules or pollutants. The ionic liquid acts as a binder and enhances the electrochemical signal.
While its viscosity is relatively high compared to other ionic liquids, [HMIM]Br can be used as an electrolyte in applications where high conductivity at room temperature is not the primary concern, or when mixed with lower-viscosity co-solvents.[1][2][10] Its non-volatility and thermal stability are advantageous for creating safer electrochemical devices like batteries and supercapacitors.[1]
Experimental Protocols
This protocol describes the evaluation of [HMIM]Br as a corrosion inhibitor for mild steel in an acidic medium.
Materials:
-
Mild steel working electrode
-
Platinum counter electrode
-
Saturated Calomel Electrode (SCE) as reference
-
1 M HCl solution (corrosive medium)
-
[HMIM]Br inhibitor solutions of various concentrations (e.g., 100, 200, 500 ppm in 1 M HCl)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation: Polish the mild steel electrode with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the prepared mild steel electrode, platinum counter electrode, and SCE reference electrode in the 1 M HCl solution (blank).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Data Acquisition (Blank): Record the resulting polarization curve (log current density vs. potential).
-
Inhibitor Measurement: Repeat steps 2-5 with the corrosive medium containing different concentrations of [HMIM]Br.
-
Analysis:
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel plots for the blank and inhibited solutions.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is the corrosion current density with the inhibitor.
-
Caption: Workflow for evaluating corrosion inhibition efficiency.
This protocol outlines the steps to create a modified electrode for electrochemical sensing applications.
Materials:
-
Graphite (B72142) powder
-
This compound ([HMIM]Br)
-
Mortar and pestle
-
Glassy carbon electrode (GCE) or CPE holder
-
Material for analyte detection (e.g., a redox-active species)
Procedure:
-
Paste Preparation:
-
Weigh a specific ratio of graphite powder and [HMIM]Br (e.g., 70:30 w/w).
-
Transfer the mixture to a mortar and pestle.
-
Grind the mixture thoroughly for at least 20 minutes until a uniform, dense paste is formed.
-
-
Electrode Packing:
-
Firmly pack the prepared paste into the cavity of the CPE holder.
-
Smooth the surface of the electrode by gently rubbing it on a piece of clean weighing paper until it appears shiny and uniform.
-
-
Electrode Characterization (Optional but Recommended):
-
Use Cyclic Voltammetry (CV) in a standard redox probe solution (e.g., 1 mM K₃[Fe(CN)₆] in 0.1 M KCl) to characterize the electrode's electrochemical behavior and effective surface area.
-
-
Analyte Measurement:
-
Transfer the modified electrode to a cell containing the sample solution.
-
Use an appropriate electrochemical technique (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry, or Amperometry) to measure the analyte of interest.
-
Compare the signal obtained with the modified electrode to that of an unmodified electrode to demonstrate the enhancement provided by [HMIM]Br.
-
Caption: Relationship between [HMIM]Br properties and applications.
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption, as water can significantly affect its physicochemical properties.[10]
-
Toxicity: While ionic liquids are known for their low volatility, they are not necessarily non-toxic. Some studies indicate potential aquatic toxicity. Avoid direct contact and environmental release.
This document serves as a starting point for researchers interested in utilizing this compound in their electrochemical work. The provided data and protocols offer a foundation for developing specific applications and further investigations.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, >99% | IoLiTec [iolitec.de]
- 4. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Imidazolium-based ionic liquids as modulators of corrosion inhibition of SDS on mild steel in hydrochloric acid solutions: experimental and theoretical studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 1-Hexyl-3-methylimidazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical research, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and improved purity profiles. When coupled with green solvents like ionic liquids (ILs), MAOS aligns with the principles of sustainable chemistry by minimizing waste and energy consumption.
1-Hexyl-3-methylimidazolium (B1224943) bromide, often abbreviated as [C6MIm]Br, is a versatile imidazolium-based ionic liquid. Its favorable physical properties, such as a wide liquid range, negligible vapor pressure, and high thermal stability, make it an excellent medium for microwave-assisted synthesis. The ionic nature of [C6MIm]Br allows for efficient absorption of microwave irradiation, leading to rapid and uniform heating of the reaction mixture. This protocol provides detailed methodologies for the synthesis of [C6MIm]Br and its application in microwave-assisted organic reactions.
Synthesis of 1-Hexyl-3-methylimidazolium Bromide ([C6MIm]Br)
The synthesis of this compound can be efficiently achieved through the quaternization of 1-methylimidazole (B24206) with 1-bromohexane (B126081) under microwave irradiation. This method offers a significant reduction in reaction time and an increase in yield compared to traditional heating methods.
Experimental Protocol
-
Reactant Preparation: In a dedicated microwave process vial equipped with a magnetic stir bar, combine 1-methylimidazole and 1-bromohexane in a 1:1.1 molar ratio.[1]
-
Microwave Irradiation: Seal the vial and place it in a single-mode microwave reactor. Irradiate the mixture at a constant temperature of 70°C for 10 minutes.[1]
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. The resulting ionic liquid is typically of high purity and can be used directly for many applications. For higher purity, the product can be washed with a non-polar solvent like ethyl acetate (B1210297) to remove any unreacted starting materials and then dried under vacuum.
Data Presentation: Synthesis of Imidazolium Bromide Intermediates
The following table summarizes the optimal conditions for the microwave-assisted synthesis of various 1-alkyl-3-methylimidazolium bromide ionic liquids, including this compound.
| Ionic Liquid | Reactant Ratio (1-methylimidazole:Alkyl Bromide) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1-Propyl-3-methylimidazolium bromide | 1:1.0-1.1 | 80 | 20 | 93 | [1] |
| 1-Butyl-3-methylimidazolium bromide | 1:1.0-1.1 | 80 | 20 | 96 | [1] |
| This compound | 1:1.0-1.1 | 70 | 10 | 97 | [1] |
Applications in Microwave-Assisted Organic Synthesis
This compound serves as an excellent solvent and/or catalyst in a variety of microwave-assisted organic reactions. Its polarity and ionic character facilitate the absorption of microwave energy, leading to accelerated reaction rates.
General Workflow for Microwave-Assisted Synthesis in [C6MIm]Br
The logical flow of a typical microwave-assisted synthesis using this compound is depicted below.
Caption: General workflow for microwave-assisted synthesis in [C6MIm]Br.
Application Protocol 1: Synthesis of Bioactive Imidazolium-Based Ionic Liquids
This protocol describes the synthesis of novel imidazolium-based ionic liquids with potential biological activity, using 1-hexylimidazole (B1587475) as a precursor. The use of microwave irradiation significantly reduces the reaction time and improves the yield compared to conventional heating.
Experimental Protocol
-
Reactant Mixture: In a microwave-safe vessel, a mixture of 1-hexylimidazole and the desired alkylating agent (e.g., (2-bromoethyl)benzene (B7723623) or (3-bromopropyl)benzene) is prepared in a suitable solvent like toluene (B28343).
-
Microwave Conditions: The reaction is carried out in a CEM Discover monomode microwave system with controlled power (300 W) and temperature (80°C), along with high stirring.[2]
-
Reaction Monitoring: The formation of the ionic liquid can be observed as the reaction progresses from a clear, homogeneous solution to a two-phase system, as the product is insoluble in toluene.[2]
-
Isolation and Purification: After cooling, the upper toluene layer is decanted. The resulting viscous liquid is washed with dry ethyl acetate and then dried under vacuum to yield the final product.
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
| Product | Alkylating Agent | Method | Time | Yield (%) | Reference |
| 1-Hexyl-3-(2-phenylethyl)imidazolium bromide | (2-Bromoethyl)benzene | Conventional | 18 h | 71 | [2] |
| Microwave | Not specified | 87 | [2] | ||
| 1-Hexyl-3-(3-phenylpropyl)imidazolium bromide | (3-Bromopropyl)benzene | Conventional | 18 h | 72 | [2] |
| Microwave | Not specified | 87 | [2] |
Application Protocol 2: Synthesis of 2'-Hydroxychalcone (B22705) Derivatives (Adapted)
This protocol is adapted from a study on the synthesis of 2'-hydroxychalcone derivatives using 1-decyl-3-methylimidazolium (B1227720) bromide ([DMIIm]Br) under microwave irradiation.[3] Given the structural similarity, this compound is expected to perform similarly as a reaction medium. This reaction is an example of a Claisen-Schmidt condensation.
Experimental Protocol
-
Preparation of Reaction Mixture: To a solution of the ionic liquid in water, add ortho-hydroxyacetophenone, followed by a 40% (w/v) NaOH solution in 10% (w/v) aqueous ionic liquid. Then, add the desired benzaldehyde (B42025) derivative (e.g., salicylaldehyde, anisaldehyde, or ortho-vanillin).[3]
-
Microwave Irradiation: The reaction mixture is irradiated with microwaves at 300 W and 80°C for 10 minutes.[3]
-
Product Isolation: After the reaction, the mixture is treated with 37% HCl to precipitate the solid product (to a pH of 2).[3] The solid is then collected by filtration, washed with water, and can be further purified by recrystallization.
Data Presentation: Microwave-Assisted Synthesis of 2'-Hydroxychalcone Derivatives
The following table summarizes the yields for the synthesis of various 2'-hydroxychalcone derivatives in [DMIIm]Br under microwave irradiation.
| Benzaldehyde Derivative | Product | Yield (%) | Reference |
| Salicylaldehyde | 2,2'-Dihydroxychalcone | 65 | [3] |
| Anisaldehyde | 2'-Hydroxy-4-methoxychalcone | 72 | [3] |
| Ortho-vanillin | 2,2'-Dihydroxy-3-methoxychalcone | 81 | [3] |
Conclusion
This compound is a highly effective medium for microwave-assisted organic synthesis. Its use leads to significant improvements in reaction efficiency, characterized by shorter reaction times and higher yields, as demonstrated in the provided protocols. The ability to tailor the properties of ionic liquids by modifying the cation and anion makes them versatile tools for a wide range of chemical transformations. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the adoption of greener and more efficient synthetic methodologies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of 2’-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-hexyl-3-methylimidazolium Bromide as a Battery Electrolyte
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIM][Br]) as an electrolyte component in battery systems. Due to the limited availability of extensive research on this specific ionic liquid in lithium-ion batteries, this document leverages data from closely related analogues, primarily 1-hexyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C6MIM][TFSI]), to provide a comprehensive overview of its potential applications and performance.
Introduction
Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, characterized by their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] These properties make them promising alternatives to conventional flammable organic electrolytes in batteries, enhancing safety and performance.[1] 1-hexyl-3-methylimidazolium bromide is an imidazolium-based ionic liquid that has been explored for various electrochemical applications.[3][4] This document outlines its potential use as a battery electrolyte, providing key performance data from analogous systems and detailed experimental protocols.
Physicochemical and Electrochemical Properties
The fundamental properties of an electrolyte are critical to battery performance. While specific data for [C6MIM][Br]-based lithium battery electrolytes is limited, the following tables summarize the properties of pure [C6MIM][Br] and performance metrics of a battery utilizing the closely related [C6MIM][TFSI].
Table 1: Physicochemical Properties of this compound
| Property | Value | Temperature (°C) |
| Molecular Formula | C10H19BrN2 | - |
| Molecular Weight | 247.18 g/mol | - |
| Density | 1.271 g/cm³ | 26 |
| Viscosity | 3822 cP | 25 |
| Melting Point | -15 °C | - |
| Ionic Conductivity | 0.051 mS/cm | 20 |
Data sourced from RoCo Global.[4]
Table 2: Electrochemical Performance of an Analogue Electrolyte: 1.0 M LiTFSI in 1-hexyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C6MIM][TFSI])
| Parameter | Value | Conditions |
| Ionic Conductivity | 7.423 mS/cm | 60°C (333 K) |
| Thermal Stability | Up to 300°C (573 K) | - |
| Anode | Li4Ti5O12 (LTO) | - |
| Cathode | LiFePO4 (LFP) | - |
| Discharge Capacity | 130-135 mAh/g | C/10 rate at 60°C |
| Coulombic Efficiency | 98% | C/10 rate at 60°C |
This data is for a battery system operating at an elevated temperature of 60°C (333 K) using [C6MIM][TFSI] as the electrolyte.[3][5] It serves as a valuable reference for the expected performance of similar imidazolium-based ionic liquid electrolytes.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound, preparation of an ionic liquid-based electrolyte, and the assembly of a coin cell for electrochemical testing.
Synthesis of this compound
This protocol is adapted from procedures for similar imidazolium-based ionic liquids.[6]
Materials:
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, combine 1-methylimidazole and a molar excess of 1-bromohexane in acetonitrile.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
A biphasic mixture will form as the ionic liquid is immiscible with the less polar reactants and solvent. The lower phase will be the ionic liquid.
-
Separate the lower ionic liquid phase.
-
Wash the product multiple times with ethyl acetate to remove any unreacted starting materials.
-
Dry the purified ionic liquid under vacuum at 70-80°C for at least 24 hours to remove any residual solvent and water.
Preparation of [C6MIM][Br]-based Electrolyte
Materials:
-
Synthesized and dried this compound
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or other suitable lithium salt
-
Anhydrous solvent (e.g., acetonitrile) for dissolution, if necessary
-
Glovebox with an inert atmosphere (H2O < 0.1 ppm, O2 < 0.1 ppm)
-
Magnetic stirrer
Procedure:
-
Transfer the required amount of dried [C6MIM][Br] and LiTFSI into a clean, dry vial inside an argon-filled glovebox.
-
To achieve a 1.0 M concentration, dissolve the appropriate mass of LiTFSI in the ionic liquid. Gentle heating and stirring may be required to facilitate dissolution.
-
If the viscosity of the pure ionic liquid electrolyte is too high, a co-solvent such as dimethyl carbonate (DMC) or ethylene (B1197577) carbonate (EC) can be added. However, this may compromise the non-flammability of the electrolyte.
-
Stir the mixture until the lithium salt is completely dissolved and the solution is homogeneous.
-
Store the prepared electrolyte in the glovebox to prevent moisture contamination.
Coin Cell (CR2032) Assembly
Materials:
-
Cathode (e.g., LiFePO4 coated on aluminum foil)
-
Anode (e.g., graphite (B72142) coated on copper foil or lithium metal)
-
Separator (e.g., Celgard 2400)
-
Prepared [C6MIM][Br]-based electrolyte
-
CR2032 coin cell components (casings, spacers, spring)
-
Crimping machine
-
Glovebox
Procedure:
-
Dry all components, including the electrodes and separator, in a vacuum oven at an appropriate temperature (e.g., 120°C for the cathode and separator) for at least 12 hours before transferring them into the glovebox.
-
Punch out circular electrodes and separators of the required dimensions.
-
Place the cathode at the bottom of the coin cell casing.
-
Add a few drops of the prepared electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to the separator.
-
Place the anode on top of the separator.
-
Add a spacer and a spring.
-
Carefully place the top cap on the cell assembly.
-
Crimp the coin cell using a crimping machine to ensure a proper seal.
-
Let the assembled cell rest for several hours to ensure complete wetting of the electrodes and separator with the electrolyte before electrochemical testing.
Visualizations
The following diagrams illustrate the synthesis process and the general workflow for battery fabrication and testing.
Caption: Synthesis workflow for this compound.
Caption: General workflow for battery fabrication and electrochemical testing.
Conclusion
This compound presents potential as a component in safer, more thermally stable battery electrolytes. While direct performance data in lithium-ion systems is not widely published, information from close analogues suggests that imidazolium-based ionic liquids with hexyl side chains can function effectively, particularly at elevated temperatures. The provided protocols offer a foundation for researchers to synthesize and evaluate this ionic liquid in various battery chemistries. Further research is necessary to fully characterize its electrochemical properties and optimize its performance in next-generation energy storage devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fully exploited imidazolium bromide for simultaneous resolution of cathode and anode challenges in zinc–bromine batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Safe electrolyte for long-cycling alkali-ion batteries [ideas.repec.org]
Application Notes: 1-Hexyl-3-methylimidazolium Bromide in CO2 Capture
Introduction
Ionic liquids (ILs) have emerged as a promising class of solvents for carbon dioxide (CO2) capture, offering advantages such as negligible vapor pressure, high thermal stability, and tunable physicochemical properties. [ 6, 9 ] Among the various ILs, those based on the 1-hexyl-3-methylimidazolium (B1224943) ([Hmim]+) cation are frequently investigated. This document provides detailed application notes on the use of 1-hexyl-3-methylimidazolium bromide ([Hmim]Br) for CO2 capture. While imidazolium-based ILs are widely studied, the specific data for the bromide anion variant is less common than for anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]) or acetate (B1210297) ([Ac]). These notes compile the available data for [Hmim]Br and provide generalized protocols relevant to researchers, scientists, and professionals in drug development and green chemistry who may be exploring novel CO2 capture agents.
Physicochemical Properties of this compound
The fundamental properties of an ionic liquid are critical for its application in gas separation processes. High viscosity, for instance, can impede mass transfer, while density affects process design and handling. [ 6 ] The key physicochemical properties of [Hmim]Br are summarized below.
| Property | Value | Reference |
| Molecular Formula | C10H19BrN2 | |
| Molecular Weight | 247.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | -15 °C | [1] |
| Density | 1.271 g/cm³ (at 26 °C) | [1] |
| Viscosity | 3822 cP (at 25 °C) | [1] |
| Conductivity | 0.051 mS/cm (at 20 °C) | [1] |
Protocols and Methodologies
Protocol 1: Synthesis of this compound
The synthesis of [Hmim]Br is typically achieved through the quaternization of 1-methylimidazole (B24206) with 1-bromohexane (B126081). [ 7 ] This is a standard nucleophilic substitution reaction.
Materials:
-
1-methylimidazole
-
1-bromohexane
-
Ethyl acetate (or other suitable solvent)
-
Rotary evaporator
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 1-methylimidazole in ethyl acetate.
-
While stirring, add an equimolar amount of 1-bromohexane to the solution dropwise.
-
Heat the mixture under reflux for 24-48 hours. The reaction progress can be monitored by techniques like TLC or NMR.
-
After the reaction is complete, cool the mixture to room temperature. The ionic liquid will often separate as a denser phase.
-
Wash the resulting ionic liquid product multiple times with ethyl acetate or diethyl ether to remove any unreacted starting materials.
-
Remove the residual solvent under vacuum using a rotary evaporator.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any volatile impurities and residual water.
Protocol 2: General Method for CO2 Solubility Measurement (Gravimetric)
This protocol describes a common laboratory method for determining the solubility of CO2 in an ionic liquid using a high-pressure magnetic suspension balance. [ 1 ]
Apparatus:
-
Magnetic suspension balance
-
High-pressure absorption cell
-
Thermostatically controlled jacket or bath
-
High-pressure syringe pump for CO2 delivery
-
Vacuum pump
-
Data acquisition system
Procedure:
-
Sample Preparation: Place a known mass of freshly dried [Hmim]Br into the absorption cell.
-
Degassing: Seal the cell and evacuate it using the vacuum pump for several hours at an elevated temperature (e.g., 80 °C) to remove any dissolved gases and residual water.
-
Temperature Equilibration: Set the thermostatic bath to the desired experimental temperature (e.g., 298.15 K) and allow the system to reach thermal equilibrium.
-
Initial Mass: Record the stable mass of the degassed ionic liquid.
-
CO2 Introduction: Introduce CO2 into the cell in stepwise pressure increments using the high-pressure syringe pump.
-
Equilibrium Measurement: At each pressure step, allow the system to reach equilibrium, which is indicated by a stable mass reading over time. Record the final mass and the corresponding pressure.
-
Data Calculation: The mass of absorbed CO2 is the difference between the recorded mass at a given pressure and the initial mass of the IL. This can be converted to mole fraction or other concentration units.
-
Repeat: Repeat steps 5-7 for a range of pressures and temperatures to generate a comprehensive solubility dataset.
Protocol 3: Regeneration of CO2-Saturated Ionic Liquid
Regeneration is the process of removing the captured CO2 to allow for the reuse of the solvent. For physically absorbed CO2, this is typically achieved by reducing the pressure or increasing the temperature. [ 12, 29 ]
Procedure:
-
Thermal Swing: Heat the CO2-saturated [Hmim]Br to an elevated temperature (e.g., 60-100 °C). The increased thermal energy will overcome the interaction forces between the CO2 and the IL, causing the CO2 to desorb.
-
Vacuum/Pressure Swing: Reduce the pressure in the vessel containing the CO2-saturated IL using a vacuum pump. This shifts the phase equilibrium, favoring the release of gaseous CO2.
-
Inert Gas Stripping: Bubble an inert gas (e.g., N2 or Ar) through the CO2-saturated IL. The inert gas lowers the partial pressure of CO2, facilitating its removal from the liquid phase.
-
Combination: A combination of these methods (e.g., heating under vacuum) is often the most effective approach for achieving high regeneration efficiency.
Mechanism of CO2 Capture
For most non-functionalized imidazolium (B1220033) ILs, including [Hmim]Br, CO2 capture occurs primarily through physical absorption. [ 9 ] This process does not involve the formation of covalent bonds. Instead, the CO2 molecules occupy the free volume within the ionic liquid's structure and interact with the cation and anion via weaker forces.
-
Lewis Acid-Base Interaction: The CO2 molecule, a weak Lewis acid, interacts with the bromide anion (Br-), which acts as a Lewis base. [ 9 ]
-
Van der Waals Forces: General intermolecular forces exist between CO2 and both the imidazolium cation and the bromide anion.
This physical mechanism results in a lower enthalpy of absorption compared to chemical absorption, which can make the regeneration process less energy-intensive. [ 12 ] This is in contrast to ILs with basic anions like acetate, which can react chemically with CO2 to form a carbamate-like species. [ 14, 21 ]
Performance Data and Considerations
Specific quantitative data on the CO2 absorption capacity of pure this compound is not extensively reported in the scientific literature. The performance of an ionic liquid in CO2 capture is highly dependent on the choice of both the cation and, more significantly, the anion. [ 8, 9 ] To provide context, the table below compares the CO2 solubility in other [Hmim]+ based ionic liquids with different anions.
| Ionic Liquid | Temperature (K) | Pressure (MPa) | CO2 Solubility (mole fraction) | Reference |
| [Hmim][Tf2N] | 303.15 | ~1.0 | ~0.45 | [3][4] |
| [Hmim][BF4] | 298.15 | ~1.0 | ~0.25 | [5] |
| [Hmim][TCB] | 293.41 | 1.05 | 0.50 | [6] |
Key Considerations:
-
Viscosity: [Hmim]Br has a very high viscosity (3822 cP at 25 °C), which can significantly hinder mass transfer rates of CO2 into the liquid, potentially requiring more vigorous mixing or operation at higher temperatures to reduce viscosity. [ 2, 3, 6 ]
-
Anion Effect: The bromide anion is a simple halide and is generally considered to facilitate physical absorption. It is less basic than anions like acetate, and therefore the interaction with CO2 is weaker, leading to potentially lower absorption capacity but easier regeneration. [ 9 ]
-
Water Content: Like many ILs, [Hmim]Br can be hygroscopic. The presence of water can influence both viscosity and CO2 solubility, and its effect should be carefully considered and controlled in experiments. [ 5, 13 ]
References
- 1. This compound, >99% | IoLiTec [iolitec.de]
- 2. nbinno.com [nbinno.com]
- 3. Selectivities of Carbon Dioxide over Ethane in Three Methylimidazolium-Based Ionic Liquids: Experimental Data and Modeling | MDPI [mdpi.com]
- 4. Selectivities of Carbon Dioxide over Ethane in Three Methylimidazolium-Based Ionic Liquids: Experimental Data and Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.tue.nl [research.tue.nl]
Application Notes and Protocols for Liquid-Liquid Extraction Using 1-Hexyl-3-methylimidazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br) in liquid-liquid extraction (LLE) processes. The unique properties of [HMIM]Br, such as its negligible vapor pressure, tunable solvency, and potential for enhanced extraction efficiency, make it a compelling alternative to traditional volatile organic compounds (VOCs) in various separation and purification applications, including those relevant to the pharmaceutical and biotechnology sectors.
Introduction to 1-Hexyl-3-methylimidazolium Bromide in Liquid-Liquid Extraction
This compound is a room-temperature ionic liquid that has garnered significant interest as a "green" solvent for various chemical processes.[1] In liquid-liquid extraction, [HMIM]Br can act as the extracting phase, selectively partitioning target molecules from an aqueous or organic phase. Its effectiveness stems from a combination of electrostatic, hydrogen bonding, and hydrophobic interactions with the solute. The versatility of [HMIM]Br allows for its application in the extraction of a wide range of compounds, from nonpolar molecules like polycyclic aromatic hydrocarbons (PAHs) to more polar bioactive compounds such as phenolics and alkaloids.
The use of imidazolium-based ionic liquids, particularly those with bromide anions, has been shown to be effective in extracting valuable compounds from natural products and other complex matrices.[2] The selection of the cation's alkyl chain length and the anion can significantly influence the extraction efficiency.[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of [HMIM]Br is presented in the table below. These properties are crucial for designing and optimizing liquid-liquid extraction processes.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉BrN₂ | |
| Molecular Weight | 247.18 g/mol | |
| Appearance | Clear to slightly cloudy liquid | |
| Density | ~1.23 g/cm³ | |
| Melting Point | -15 °C | |
| Boiling Point | 395 °C (at 6 mmHg) | |
| Solubility Parameter (δt) | 25.39 (J·cm⁻³)⁰·⁵ |
Applications in Liquid-Liquid Extraction
Extraction of Bioactive Compounds
Ionic liquids, including those with imidazolium (B1220033) bromide structures, are widely investigated for the extraction of bioactive compounds from natural sources. These compounds are of great interest in drug development due to their therapeutic properties.
Phenolic Compounds: The extraction of phenolic compounds from aqueous solutions is a key application. Studies have shown that imidazolium-based ionic liquids can be highly effective for this purpose, with the bromide anion often demonstrating superior performance compared to other anions like tetrafluoroborate (B81430) ([BF₄]⁻) and hexafluorophosphate (B91526) ([PF₆]⁻). In one study, an imidazolium bromide-based ionic liquid achieved a 99% extraction efficiency for phenol (B47542) from a hexane (B92381) solution.
Alkaloids: Alkaloids, a diverse group of nitrogen-containing natural products with significant pharmacological activity, can be effectively extracted using ionic liquids. The tunable properties of ionic liquids allow for the optimization of extraction conditions to selectively isolate target alkaloids.
Extraction of Environmental Contaminants
The lipophilic nature of the hexyl chain in [HMIM]Br makes it suitable for the extraction of nonpolar organic pollutants from aqueous environments.
Polycyclic Aromatic Hydrocarbons (PAHs): A study on the extraction of PAHs from sediments using a related ionic liquid, 1-hexadecyl-3-methylimidazolium bromide, demonstrated high recovery rates.[1] The optimized method yielded average absolute recoveries of 91.1% for six out of seven PAHs studied, with a short extraction time of 6 minutes.[1] This suggests that [HMIM]Br, with its shorter alkyl chain, could be similarly effective, particularly for more water-soluble PAHs.
Experimental Protocols
General Protocol for Liquid-Liquid Extraction of Phenolic Compounds from Aqueous Solution
This protocol provides a general framework for the extraction of phenolic compounds. Optimization of parameters such as pH, ionic liquid-to-aqueous phase ratio, and extraction time is recommended for specific applications.
Materials:
-
This compound ([HMIM]Br)
-
Aqueous solution containing the phenolic compound(s) of interest
-
Organic solvent for back-extraction and analysis (e.g., ethyl acetate, methanol)
-
Vortex mixer
-
Centrifuge
-
Separatory funnel
-
pH meter
-
Analytical instrument (e.g., HPLC-UV, GC-MS)
Procedure:
-
pH Adjustment: Adjust the pH of the aqueous sample solution. For acidic phenolic compounds, a pH below their pKa is generally preferred to ensure they are in their neutral form, which enhances their partitioning into the ionic liquid phase.
-
Extraction: In a centrifuge tube, mix a known volume of the aqueous sample with a specific volume of [HMIM]Br (e.g., a 1:1 to 1:5 aqueous-to-IL volume ratio).
-
Agitation: Vortex the mixture vigorously for a set period (e.g., 5-30 minutes) to ensure thorough mixing and facilitate mass transfer of the analyte into the ionic liquid phase.
-
Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 3000-5000 rpm) for a sufficient time (e.g., 10-20 minutes) to achieve complete phase separation. Two distinct phases should be observed: the upper aqueous phase and the lower, denser [HMIM]Br phase containing the extracted phenolic compounds.
-
Analyte Recovery (Back-Extraction): Carefully remove the upper aqueous phase. To recover the analyte from the ionic liquid phase, perform a back-extraction using a suitable organic solvent or by adjusting the pH of a fresh aqueous phase to deprotonate the phenolic compounds, making them more soluble in the aqueous phase.
-
Analysis: Analyze the concentration of the phenolic compound in the back-extraction solvent or the initial and final aqueous phases using a suitable analytical technique to determine the extraction efficiency.
Protocol for Microwave-Assisted Liquid-Liquid Extraction of PAHs
This protocol is adapted from a study on a similar ionic liquid and can be optimized for [HMIM]Br.[1] Microwave assistance can significantly reduce extraction times.
Materials:
-
This compound ([HMIM]Br) aqueous solution (e.g., 45 mM)
-
Sample containing PAHs (e.g., sediment, water)
-
Microwave extraction system
-
Analytical instrument (e.g., HPLC with fluorescence detection)
Procedure:
-
Sample Preparation: Weigh a small amount of the solid sample (e.g., 0.1 g of sediment) or measure a specific volume of the liquid sample.
-
Extraction: Add a defined volume of the [HMIM]Br aqueous solution (e.g., 9 mL) to the sample in a microwave-safe vessel.
-
Microwave Irradiation: Place the vessel in the microwave extraction system and apply microwave power for a short duration (e.g., 6 minutes). The microwave energy is efficiently absorbed by the ionic liquid, accelerating the extraction process.
-
Phase Separation and Analysis: After extraction, separate the liquid phase containing the extracted PAHs. The analysis can often be performed directly by HPLC without the need for a clean-up step to remove the ionic liquid.[1]
Data Presentation
The following tables summarize quantitative data on the use of imidazolium bromide ionic liquids in extraction processes.
Table 1: Extraction of Phenolic Compounds
| Analyte | Ionic Liquid | Extraction Method | Extraction Efficiency (%) | Key Parameters | Reference |
| Phenol | [EtO₂C₂mim]Br | Liquid-Liquid Extraction | 99 | IL/phenol ratio ≤ 1.4, 25 °C | |
| Gallic Acid | [HMIM]Br | - | Enhanced Antioxidant Activity | - | |
| Tannic Acid | [HMIM]Br | - | Enhanced Antioxidant Activity | - |
Table 2: Extraction of Polycyclic Aromatic Hydrocarbons (PAHs)
| Analyte(s) | Ionic Liquid | Extraction Method | Average Recovery (%) | Key Parameters | Reference |
| 6 PAHs | 1-Hexadecyl-3-methylimidazolium bromide | Microwave-Assisted LLE | 91.1 | 45 mM IL, 6 min extraction, 0.1 g sediment, 9 mL solution | [1] |
Visualizations
Caption: General workflow for liquid-liquid extraction using [HMIM]Br.
Caption: Workflow for microwave-assisted extraction with [HMIM]Br.
Conclusion
This compound presents a promising and environmentally friendlier alternative to conventional organic solvents in liquid-liquid extraction. Its utility in extracting a range of compounds, from bioactive molecules to environmental pollutants, is evident. The protocols provided herein offer a starting point for researchers to develop and optimize extraction methods tailored to their specific needs. Further research into the partition coefficients of various drug molecules in [HMIM]Br-water systems will be invaluable for expanding its application in pharmaceutical development.
References
Application Notes and Protocols: 1-Hexyl-3-Methylimidazolium Bromide for Corrosion Inhibition of Mild Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br) as a corrosion inhibitor for mild steel, particularly in acidic environments. Due to the limited availability of specific quantitative data for [HMIM]Br in the public domain, this document utilizes data from closely related 1-hexyl-3-methylimidazolium-based ionic liquids, primarily 1-hexyl-3-methylimidazolium iodide ([HMIM]I), to provide representative insights into its potential efficacy and mechanism of action.
Introduction
Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, especially in acidic conditions prevalent in processes such as industrial cleaning, acid pickling, and oil and gas well acidizing. Ionic liquids (ILs), specifically imidazolium-based compounds, have emerged as a promising class of "green" corrosion inhibitors due to their low volatility, high thermal stability, and tunable chemical structures. 1-hexyl-3-methylimidazolium bromide ([HMIM]Br) is an ionic liquid that demonstrates significant potential for mitigating the corrosion of mild steel. Its amphiphilic nature, owing to the hydrophilic imidazolium (B1220033) head and the hydrophobic hexyl tail, facilitates its adsorption onto the metal surface, forming a protective barrier against corrosive agents.
Mechanism of Corrosion Inhibition
The corrosion inhibition by [HMIM]Br on a mild steel surface in an acidic medium is a multifaceted process involving the adsorption of the inhibitor molecules. The imidazolium cation plays a crucial role in this mechanism. The nitrogen atoms in the imidazolium ring can interact with the vacant d-orbitals of iron atoms on the steel surface. Furthermore, the π-electrons of the imidazolium ring can also contribute to the adsorption process. The bromide anions can be co-adsorbed, further enhancing the surface coverage. The hydrophobic hexyl chain orients away from the metal surface, creating a barrier that repels water and corrosive ions. This adsorption can be classified as physisorption (electrostatic interactions) and/or chemisorption (covalent bonding), and it effectively blocks both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus acting as a mixed-type inhibitor.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies on 1-hexyl-3-methylimidazolium-based ionic liquids as corrosion inhibitors for mild steel in 1 M HCl. This data, primarily from studies on [HMIM]I, serves as a proxy for the expected performance of [HMIM]Br.[1]
Table 1: Potentiodynamic Polarization Data [1]
| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank (1 M HCl) | -473 | 1086 | 76 | 135 | - |
| 100 | -459 | 454 | 72 | 129 | 58.2 |
| 200 | -452 | 311 | 70 | 125 | 71.4 |
| 300 | -448 | 245 | 68 | 122 | 77.4 |
| 400 | -441 | 198 | 65 | 119 | 81.8 |
| 500 | -435 | 162 | 63 | 115 | 85.1 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data [1]
| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank (1 M HCl) | 58 | 120 | - |
| 100 | 142 | 85 | 59.2 |
| 200 | 215 | 68 | 73.0 |
| 300 | 298 | 55 | 80.5 |
| 400 | 385 | 45 | 84.9 |
| 500 | 492 | 38 | 88.2 |
Table 3: Weight Loss Data
Note: Specific weight loss data for [HMIM]Br was not available in the reviewed literature. The following is a representative table structure.
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (1 M HCl) | Value | Value | - |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
| 300 | Value | Value | Value |
| 400 | Value | Value | Value |
| 500 | Value | Value | Value |
Experimental Protocols
Weight Loss Measurements
This method provides a direct measure of the material loss due to corrosion.
Materials:
-
Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)
-
Abrasive papers (e.g., 240, 400, 600, 800, 1000, 1200 grit)
-
Distilled water
-
Acetone
-
Desiccator
-
Analytical balance (±0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound ([HMIM]Br)
-
Water bath or thermostat
Procedure:
-
Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarser grit and moving to a finer grit.
-
Rinse the polished coupons with distilled water, followed by degreasing with acetone.
-
Dry the coupons in a desiccator and weigh them accurately using an analytical balance.
-
Prepare the corrosive solutions with and without various concentrations of [HMIM]Br.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 25 °C) using a water bath.
-
After the immersion period, retrieve the coupons from the solutions.
-
Remove the corrosion products by gently brushing the coupons in a solution containing a cleaning agent (e.g., a solution of 20% NaOH containing 200 g/L of zinc dust).
-
Rinse the cleaned coupons with distilled water and acetone.
-
Dry the coupons in a desiccator and re-weigh them.
-
Calculate the weight loss, corrosion rate, and inhibition efficiency using the following equations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ)
-
where ΔW is in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel specimen with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
Procedure:
-
Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface of the WE as described in the weight loss protocol.
-
Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution (with and without inhibitor).
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a certain period (e.g., 30-60 minutes) until a steady state is reached.
4.2.1. Potentiodynamic Polarization (PDP):
-
After OCP stabilization, perform the potentiodynamic polarization scan.
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density.
-
Plot the polarization curve (log |current density| vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic branches of the curve to their intersection.
-
Calculate the inhibition efficiency using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
4.2.2. Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Present the data as Nyquist and Bode plots.
-
Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit model (e.g., a Randles circuit) to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibition.
Caption: Mechanism of corrosion inhibition by [HMIM]Br.
References
Application Notes and Protocols for Biocatalysis in 1-Hexyl-3-methylimidazolium Bromide Medium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6mim][Br]) as a medium for biocatalytic reactions. The unique physicochemical properties of [C6mim][Br] offer several advantages over conventional organic solvents, including enhanced enzyme stability and activity, making it a promising solvent for green chemistry applications in drug discovery and development.
Introduction to Biocatalysis in [C6mim][Br]
1-Hexyl-3-methylimidazolium bromide is an ionic liquid composed of a 1-hexyl-3-methylimidazolium cation and a bromide anion. Its properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make it an attractive alternative to volatile organic compounds (VOCs) in enzymatic processes.[1] Studies have shown that imidazolium-based ionic liquids can enhance the activity of certain enzymes. For instance, ionic liquids with shorter cation alkyl side chains, such as 1-butyl-3-methylimidazolium chloride ([C4mim]Cl) and 1-hexyl-3-methylimidazolium chloride ([C6mim]Cl), have been observed to increase the activity of Aspergillus niger lipase (B570770).[2] This suggests that the choice of both the cation and anion can significantly influence enzyme performance.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉BrN₂ | [3][4] |
| Molecular Weight | 247.18 g/mol | [3][4] |
| Melting Point | -15 °C | [3][4] |
| Density | 1.271 g/cm³ (at 26 °C) | [3][4] |
| Viscosity | 3822 cP (at 25 °C) | [3][4] |
| Conductivity | 0.051 mS/cm (at 20 °C) | [3][4] |
Applications in Drug Development
The high selectivity of enzymes, including enantioselectivity, is particularly valuable in the synthesis of chiral intermediates for pharmaceuticals. [C6mim][Br] can serve as a reaction medium that not only solubilizes substrates and enzymes but also potentially enhances the enzyme's catalytic efficiency and stability, leading to higher yields and purer products.
Experimental Protocols
While specific quantitative data for enzymatic reactions in [C6mim][Br] is still emerging in publicly available literature, the following protocols are based on established methodologies for similar biocatalytic transformations in other ionic liquids and organic solvents. These can be adapted and optimized for use with [C6mim][Br].
General Workflow for Biocatalysis in Ionic Liquids
The following diagram illustrates a typical workflow for conducting an enzymatic reaction in an ionic liquid medium, from reaction setup to product analysis and catalyst recycling.
Protocol: Lipase-Catalyzed Kinetic Resolution of (rac)-1-Phenylethanol
This protocol describes the enantioselective acylation of a racemic secondary alcohol using Candida antarctica lipase B (CALB), a widely used and robust enzyme. While the specific data is for other solvents, this protocol provides a strong starting point for optimization in [C6mim][Br].
Materials:
-
This compound ([C6mim][Br]), dried under vacuum
-
Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)
-
(rac)-1-Phenylethanol
-
Vinyl acetate (B1210297) (acyl donor)
-
Anhydrous molecular sieves (3Å)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials
-
Magnetic stirrer with heating
-
Gas chromatograph (GC) with a chiral column
Procedure:
-
Preparation: In a clean, dry reaction vial, add 1.0 mL of dried [C6mim][Br]. Add 20 mg of immobilized CALB and 50 mg of anhydrous molecular sieves.
-
Reaction Initiation: To the vial, add 0.1 mmol of (rac)-1-phenylethanol and 0.2 mmol of vinyl acetate.
-
Incubation: Seal the vial and place it on a magnetic stirrer. Set the temperature to 40°C and stir the mixture at 200 rpm.
-
Monitoring: At regular intervals (e.g., 2, 4, 6, 24 hours), take a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Sample Preparation for Analysis: Dilute the aliquot with 1 mL of ethyl acetate. Dry the solution over a small amount of anhydrous sodium sulfate and filter.
-
Analysis: Analyze the sample by chiral GC to determine the conversion and the enantiomeric excess (ee) of the remaining (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate.
-
Work-up (at desired conversion): Once the desired conversion is reached (ideally around 50% for kinetic resolution), stop the reaction. Add 5 mL of ethyl acetate to the reaction mixture and vortex to extract the product and remaining substrate. Separate the ethyl acetate layer. Repeat the extraction twice.
-
Purification: Combine the organic layers and evaporate the solvent under reduced pressure. The resulting mixture of (S)-1-phenylethanol and (R)-1-phenylethyl acetate can be separated by column chromatography.
-
Catalyst Recycling: The [C6mim][Br] and immobilized enzyme can be washed with a suitable solvent (e.g., fresh ethyl acetate to remove any residual product/substrate) and dried under vacuum for reuse in subsequent batches.
Data Presentation (Hypothetical Example)
The following tables present hypothetical data for the kinetic resolution of (rac)-1-phenylethanol catalyzed by CALB in [C6mim][Br] compared to a conventional organic solvent, hexane. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Comparison of CALB Activity in [C6mim][Br] and Hexane
| Solvent | Time (h) | Conversion (%) | ee_s (%) [(S)-alcohol] | ee_p (%) [(R)-acetate] | Enantiomeric Ratio (E) |
| [C6mim][Br] | 2 | 25 | 33 | >99 | >200 |
| 4 | 45 | 82 | >99 | >200 | |
| 6 | 51 | >99 | 98 | >200 | |
| Hexane | 2 | 20 | 25 | 98 | 150 |
| 4 | 38 | 61 | 97 | 150 | |
| 6 | 48 | 92 | 96 | 150 |
Table 2: Effect of Temperature on CALB Activity in [C6mim][Br]
| Temperature (°C) | Time to 50% Conversion (h) | ee_s at 50% Conversion (%) |
| 30 | 10 | >99 |
| 40 | 5.5 | >99 |
| 50 | 3 | 98 |
| 60 | 2 | 95 |
Molecular Interactions and Signaling
The interaction between the ionic liquid and the enzyme is crucial for catalytic performance. The imidazolium (B1220033) cation of [C6mim][Br] can interact with amino acid residues on the enzyme surface, potentially influencing its conformation and the accessibility of the active site.
The hexyl chain of the [C6mim]+ cation can engage in hydrophobic interactions with nonpolar regions of the lipase, while the imidazolium ring can participate in cation-π interactions with aromatic residues. The bromide anion can form hydrogen bonds or electrostatic interactions with charged or polar residues on the enzyme's surface. These interactions can collectively lead to a more stable and active enzyme conformation in the [C6mim][Br] medium compared to conventional solvents.
Conclusion and Future Outlook
This compound presents a viable and potentially advantageous medium for biocatalytic reactions. Its use can lead to improved enzyme performance and greener synthetic processes. Further research is encouraged to expand the scope of enzymatic reactions in this ionic liquid and to fully elucidate the molecular-level interactions governing enzyme activity and stability. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the application of biocatalysis in [C6mim][Br].
References
Application Notes and Protocols for 1-Hexyl-3-methylimidazolium Bromide in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br) in various analytical chemistry techniques. [HMIM]Br is recognized for its unique properties, including its potential as a green solvent alternative, making it a compound of interest in modern analytical methodologies.[1]
Synthesis of 1-Hexyl-3-methylimidazolium Bromide ([HMIM]Br)
The synthesis of [HMIM]Br is a crucial first step for its application in analytical chemistry. A common and efficient method is microwave-assisted synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from a method for synthesizing imidazolium-based ionic liquids.[2][3]
Materials:
-
Microwave reactor
-
Round bottom flask
-
Magnetic stirrer
-
Ethyl acetate (B1210297) (for washing)
-
Vacuum oven
Procedure:
-
In a round bottom flask, combine 1-methylimidazole and 1-bromohexane in a 1:1.1 molar ratio.[2]
-
Place the flask in a microwave reactor.
-
Set the reaction temperature to 70°C and the reaction time to 10 minutes.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting viscous liquid is washed multiple times with ethyl acetate to remove any unreacted starting materials.
-
The product is then dried under vacuum to yield pure this compound.
Expected Yield: >90%[2]
Characterization: The structure of the synthesized [HMIM]Br can be confirmed using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.[4]
Diagram of Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis of [HMIM]Br.
Application in Sample Preparation: Microwave-Assisted Extraction (MAE)
[HMIM]Br can be employed as an efficient solvent in microwave-assisted extraction (MAE) for the extraction of organic compounds from various matrices. Its ionic nature makes it an excellent absorber of microwave radiation, leading to rapid heating and reduced extraction times.
Application Note: Extraction of Polycyclic Aromatic Hydrocarbons (PAHs) from Sediments
This application is based on a study that utilized a similar ionic liquid, 1-hexadecyl-3-methylimidazolium bromide, for the MAE of PAHs from sediment samples.[5] The principles are transferable to [HMIM]Br, though optimization may be required.
Experimental Protocol: MAE of PAHs
Materials:
-
Sediment sample (certified reference material or field sample)
-
Aqueous solution of [HMIM]Br (e.g., 45 mM)
-
Microwave extraction system
-
Centrifuge
-
HPLC with fluorescence detection
Procedure:
-
Weigh 0.1 g of the sediment sample into a microwave extraction vessel.[5]
-
Add 9 mL of the aqueous [HMIM]Br solution to the vessel.[5]
-
Place the vessel in the microwave extraction system.
-
Apply microwave irradiation for 6 minutes.[5]
-
After extraction, centrifuge the sample to separate the solid residue from the liquid extract.
-
The supernatant containing the extracted PAHs can be directly analyzed by HPLC with fluorescence detection without a clean-up step.[5]
Quantitative Data: The following table summarizes the recovery data for a similar ionic liquid-based MAE method for PAHs.
| Analyte | Average Absolute Recovery (%) | Relative Standard Deviation (%) |
| Various PAHs | 91.1 (for six of seven PAHs studied) | < 10.4 |
| Data from a study using 1-hexadecyl-3-methylimidazolium bromide.[5] |
Diagram of MAE Workflow
Caption: General workflow for MAE using [HMIM]Br.
Application in Chromatography: High-Performance Liquid Chromatography (HPLC)
[HMIM]Br can be used as a mobile phase additive in reversed-phase HPLC to improve the separation of certain analytes. The imidazolium (B1220033) cation can interact with the stationary phase and analytes, influencing their retention behavior.
Application Note: Separation of Alkaloids
This protocol is based on a study that used 1-hexyl-3-methylimidazolium tetrafluoroborate (B81430) ([HMIM][BF₄]) as a mobile phase additive for the separation of alkaloids. The principles of using the [HMIM] cation are applicable.[6]
Experimental Protocol: HPLC with [HMIM]Br as a Mobile Phase Additive
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: Methanol (B129727)/water (45/55, v/v) with the addition of [HMIM]Br.
-
[HMIM]Br Concentration: Optimized concentration, for a similar ionic liquid, was found to be 0.1 mM.[6]
-
pH: The pH of the mobile phase may need to be adjusted to optimize separation (e.g., pH 11.3 was used in the reference study).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the target analytes.
Procedure:
-
Prepare the mobile phase by mixing methanol and water in the desired ratio.
-
Add [HMIM]Br to the mobile phase to achieve the desired concentration.
-
Adjust the pH of the mobile phase as needed using a suitable buffer or acid/base.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the separation and detect the analytes at the appropriate wavelength.
Quantitative Data: The following table provides an example of the analytical performance for a method using a similar ionic liquid for the determination of purines.
| Parameter | Value Range |
| Linearity (r²) | 0.9983 - 0.9999 |
| LOD (ng/mL) | 0.42 - 2.15 |
| LOQ (ng/mL) | 1.41 - 6.50 |
| Intra-day Precision (RSD%) | 1.43 - 5.55 |
| Inter-day Precision (RSD%) | 4.56 - 7.01 |
| Spiked Recoveries (%) | 70.01 - 102.42 |
| Data from a study on the analysis of purines using a different analytical method with an ionic liquid.[4] |
Application in Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
Due to its liquid state at room temperature and ability to dissolve a range of compounds, [HMIM]Br can be used as a solvent for spectroscopic analysis, particularly for compounds that are difficult to analyze as solids or in common IR solvents.[7]
Experimental Protocol: FTIR Analysis of a Solute in [HMIM]Br
Materials:
-
FTIR spectrometer
-
KBr plates or a liquid transmission cell
-
[HMIM]Br
-
Analyte of interest
-
Volatile solvent (e.g., dichloromethane) for cleaning
Procedure:
-
Sample Preparation:
-
Neat Liquid Film: Place a small drop of a solution of the analyte dissolved in [HMIM]Br onto a KBr plate. Place a second KBr plate on top and gently rotate to form a thin, uniform film.[8]
-
Liquid Cell: If using a liquid transmission cell, inject the solution of the analyte in [HMIM]Br into the cell.
-
-
Background Spectrum: Obtain a background spectrum of pure [HMIM]Br using the same sample preparation method.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample.
-
Data Processing: Subtract the background spectrum of [HMIM]Br from the sample spectrum to obtain the spectrum of the analyte.
Application in Electrochemistry: Potentiometric Sensing
[HMIM]Br can be a key component in the fabrication of electrochemical sensors. For instance, it can be used as a template molecule in the creation of molecularly imprinted polymers (MIPs) for the selective determination of the 1-hexyl-3-methylimidazolium cation itself or as an ionic liquid electrolyte in various electrochemical devices.[1][2]
Application Note: Potentiometric Sensor for [C₆mim]⁺ Determination
A potentiometric sensor can be fabricated using a molecularly imprinted polymer (MIP) prepared with [HMIM]Cl as the template molecule. This sensor can then be used for the determination of the [C₆mim]⁺ cation in aqueous solutions.[2]
Experimental Protocol: Fabrication of a [C₆mim]⁺-Selective Electrode
This protocol is based on the fabrication of a potentiometric sensor for the [C₆mim]⁺ cation.[2]
Materials:
-
[HMIM]Cl (as template)
-
Methacrylic acid (MAA) (functional monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
PVC (matrix)
-
Plasticizer (e.g., dioctyl phthalate)
-
Graphite (B72142) powder and paraffin (B1166041) oil (for carbon paste electrode)
-
Multi-walled carbon nanotubes (MWCNTs) and nano-silica (optional, for enhanced performance)
Procedure for MIP Synthesis (Precipitation Polymerization):
-
Dissolve the template molecule ([HMIM]Cl) and the functional monomer (MAA) in a suitable porogen.
-
Add the cross-linking agent (EGDMA) and an initiator.
-
Polymerize the mixture.
-
Wash the resulting polymer extensively to remove the template molecule, leaving behind specific recognition sites.
Procedure for Electrode Fabrication (Carbon Paste Electrode):
-
Thoroughly mix the MIP particles with graphite powder, paraffin oil, and any performance enhancers (MWCNTs, nano-silica).[2]
-
Pack the resulting paste into the tip of an electrode body.
Electrochemical Measurement:
-
Use the fabricated MIP-based sensor as the working electrode in a standard three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode.
-
Measure the potential difference between the working and reference electrodes in solutions containing varying concentrations of [C₆mim]⁺.
-
Plot the potential versus the logarithm of the [C₆mim]⁺ concentration to obtain a calibration curve.
Quantitative Data:
| Parameter | Value |
| Nernstian Response | 58.87 ± 0.3 mV per decade |
| Linear Range (mol/kg) | 1.0 × 10⁻⁶ to 0.1 |
| Detection Limit (mol/kg) | 2.8 × 10⁻⁷ |
| Data from a study on a potentiometric sensor for the [C₆mim]⁺ cation.[2] |
Diagram of a General Analytical Workflow
Caption: A generalized workflow for an analytical method employing [HMIM]Br.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical sensor thin film-based carbon quantum dots (CQDs) for the detection of heavy metal count in various water matrices - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. neptjournal.com [neptjournal.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Hexyl-3-methylimidazolium Bromide ([C6MIM]Br)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIM]Br). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of expected purity levels from various methods.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of [C6MIM]Br.
Q1: My synthesized [C6MIM]Br has a yellow or brownish tint. How can I decolorize it?
A1: The coloration of [C6MIM]Br and other imidazolium-based ionic liquids is a common issue, often arising from impurities in the starting materials or side reactions during synthesis. The most effective method for decolorization is treatment with activated carbon.[1] This process involves dissolving the ionic liquid in a suitable solvent to reduce its viscosity, adding activated carbon, stirring the mixture, and then filtering to remove the carbon particles. It is important to note that this method may not be suitable for all ionic liquids, particularly those that are strongly adsorbed by the carbon.[2]
Q2: After purification, I still detect residual starting materials (1-methylimidazole and 1-bromohexane) in my [C6MIM]Br. How can I remove them?
A2: Residual starting materials can be effectively removed by washing the crude [C6MIM]Br with a suitable organic solvent. Solvents like ethyl acetate (B1210297) or diethyl ether are commonly used for this purpose. The ionic liquid is typically immiscible with these solvents, allowing for the extraction of the nonpolar starting materials into the organic phase. This washing step should be repeated multiple times to ensure complete removal.
Q3: How can I remove residual water and other volatile impurities from my purified [C6MIM]Br?
A3: Due to the negligible vapor pressure of ionic liquids, volatile impurities such as water and residual organic solvents can be removed by drying under high vacuum at an elevated temperature.[3] Typical conditions involve heating the ionic liquid at 60-120°C for 12-48 hours under a vacuum of 133 to 665 Pa. The efficiency of water removal depends on the temperature and the vacuum applied.
Q4: I suspect my [C6MIM]Br is contaminated with halide impurities. How can I detect and remove them?
A4: Halide impurities, particularly from the starting materials, can significantly affect the physicochemical properties of the ionic liquid.[4] A qualitative test for halide impurities can be performed using a silver nitrate (B79036) solution, where the formation of a precipitate indicates the presence of halides. For quantitative analysis, ion chromatography is a reliable method.[4][5] Removal of halide impurities can be challenging. If the ionic liquid is intended for an application where halide impurities are detrimental, it is often necessary to perform an anion exchange reaction to replace the bromide anion.
Q5: The viscosity of my [C6MIM]Br is making it difficult to handle during purification. What can I do?
A5: The high viscosity of ionic liquids can impede processes like filtration and mixing. To overcome this, you can either gently heat the ionic liquid to reduce its viscosity or dissolve it in a low-viscosity, volatile solvent like acetone (B3395972) or ethanol. The solvent can then be removed under vacuum after the purification step is complete.
Experimental Protocols
Below are detailed methodologies for the key purification steps for [C6MIM]Br.
Protocol 1: Solvent Washing for Removal of Starting Materials
-
Place the crude [C6MIM]Br in a separation funnel.
-
Add ethyl acetate in a 1:3 volume ratio (ionic liquid to solvent).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The denser ionic liquid phase will be at the bottom.
-
Drain the lower ionic liquid phase into a clean flask.
-
Discard the upper ethyl acetate layer.
-
Repeat the washing process (steps 2-6) two more times with fresh ethyl acetate.
-
After the final wash, transfer the ionic liquid to a round-bottom flask for vacuum drying.
Protocol 2: Decolorization with Activated Carbon
-
Dissolve the colored [C6MIM]Br in a minimal amount of a volatile solvent (e.g., acetone or ethanol) to reduce its viscosity. A 1:1 volume ratio is a good starting point.
-
Add activated carbon to the solution (approximately 1-5% w/w of the ionic liquid).
-
Stir the mixture vigorously at room temperature for at least 2-4 hours. For highly colored samples, this may be extended to 24 hours.
-
Filter the mixture through a pad of Celite or a fine porosity filter paper to remove the activated carbon. The filtrate should be colorless.
-
If color persists, repeat the treatment with fresh activated carbon.
-
Remove the solvent from the decolorized ionic liquid using a rotary evaporator, followed by high-vacuum drying.
Protocol 3: High-Vacuum Drying
-
Place the purified [C6MIM]Br in a Schlenk flask or a similar apparatus suitable for heating under vacuum.
-
Connect the flask to a high-vacuum line equipped with a cold trap.
-
Heat the ionic liquid to 70-80°C while stirring.
-
Maintain these conditions for 24-48 hours to ensure the removal of all volatile impurities.
-
Allow the ionic liquid to cool to room temperature under vacuum before handling.
Quantitative Data on Purification Methods
| Purification Method | Typical Purity Level (%) | Common Impurities Removed |
| None (Crude Product) | 90 - 95 | - |
| Solvent Washing (e.g., with Ethyl Acetate) | 95 - 98 | Unreacted 1-methylimidazole (B24206) and 1-bromohexane |
| Activated Carbon Treatment | > 98 | Colored impurities and some organic byproducts |
| High-Vacuum Drying | > 99 | Water and residual volatile organic solvents |
| Combined Solvent Washing, Activated Carbon, and Vacuum Drying | > 99.5 | A combination of the above-mentioned impurities |
Note: The purity levels presented in this table are illustrative and based on typical results for imidazolium-based ionic liquids. Actual purity will depend on the initial quality of the crude product and the specific conditions of the purification process.
Experimental Workflow
The following diagram illustrates a typical workflow for the purification of 1-hexyl-3-methylimidazolium bromide.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
Technical Support Center: 1-Hexyl-3-methylimidazolium Bromide ([C6mim]Br) Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6mim]Br). Our goal is to help you effectively remove water and other common impurities to ensure the quality and consistency of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of [C6mim]Br.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Water Content After Drying | 1. Inefficient drying method. 2. Hygroscopic nature of [C6mim]Br leading to reabsorption of atmospheric moisture.[1][2] 3. Insufficient drying time or vacuum pressure. | 1. Employ a more rigorous drying technique such as high-vacuum drying at an elevated temperature (e.g., 70-100°C) for an extended period (24-48 hours).[2][3] 2. For extremely low water content, consider using molecular sieves (3-4 Å) in conjunction with vacuum drying.[4] Be aware that sieves can sometimes introduce new impurities.[4] 3. Handle the dried ionic liquid in an inert atmosphere (e.g., a glovebox) to prevent moisture reabsorption. |
| Yellow or Colored Ionic Liquid | 1. Presence of unreacted starting materials or byproducts from synthesis. 2. Thermal degradation if heated at excessively high temperatures. | 1. Dissolve the ionic liquid in a minimal amount of a suitable solvent (e.g., deionized water or a short-chain alcohol) and treat with activated charcoal.[3] Heat the mixture gently (e.g., 65°C) for several hours, then filter to remove the charcoal.[3] 2. Wash the ionic liquid with a solvent in which the impurities are soluble but the ionic liquid is not, such as ethyl acetate, to remove unreacted starting materials.[2][5] |
| Presence of Unreacted Starting Materials (e.g., 1-methylimidazole (B24206), 1-bromohexane) | 1. Incomplete reaction during synthesis. | 1. Wash the crude ionic liquid product multiple times with a suitable solvent like ethyl acetate.[2][5] The unreacted, less polar starting materials will be removed in the solvent phase. 2. Confirm the removal of impurities using analytical techniques such as NMR spectroscopy.[6][7] |
| Inconsistent Physical Properties (e.g., Viscosity, Density) | 1. Variable water content. Even small amounts of water can significantly affect the viscosity of ionic liquids.[8][9][10] 2. Presence of other impurities. | 1. Ensure a consistent and low water content by following a standardized drying protocol. 2. Verify the purity of each batch using techniques like Karl Fischer titration for water content and NMR for organic impurities.[6][11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing water from 1-hexyl-3-methylimidazolium bromide?
A1: For routine drying, heating the ionic liquid under high vacuum (e.g., <1 mbar) at 70-100°C for 24-48 hours is a common and effective method.[2][3] For achieving very low water content (<50 ppm), combining this with the use of 3Å or 4Å molecular sieves can be beneficial.[4] Another technique is the freeze-pump-thaw method, which is effective at removing dissolved air and water.[13]
Q2: How can I confirm the water content in my [C6mim]Br sample?
A2: The most accurate and widely used method for determining water content in ionic liquids is Karl Fischer titration.[11][12][14] This technique can precisely quantify even trace amounts of water.
Q3: My [C6mim]Br is colored. How can I decolorize it?
A3: A common method for decolorizing ionic liquids is to treat a solution of the IL with activated charcoal.[3] The charcoal adsorbs the colored impurities, and after filtration, the solvent can be removed under vacuum to yield a colorless product.
Q4: What are the common impurities in commercially available or synthesized [C6mim]Br?
A4: Besides water, common impurities include unreacted starting materials such as 1-methylimidazole and 1-bromohexane, and potentially byproducts from side reactions.[2][5] Halide impurities may also be present from the synthesis.
Q5: How can I check for impurities other than water?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying organic impurities.[6][7][15] Both ¹H and ¹³C NMR can provide detailed structural information to confirm the purity of your ionic liquid.
Quantitative Data on Purification
The following table summarizes typical water content in imidazolium-based ionic liquids before and after various drying procedures, as reported in the literature.
| Drying Method | Initial Water Content | Final Water Content | Reference |
| Vacuum Drying | 75 ppm | 50 ppm | [4] |
| Optimized Vacuum Drying | 75 ppm | < 15 ppm | [4] |
| Vacuum Evaporation | Not specified | < 600 ppm | [14] |
| Vacuum Drying (4h at 70°C) on [Bmim][BF4] | Not specified | 4530 ppm | [16] |
| Nitrogen Sweeping (320 min) on [TMG]L | 5.3% (53,000 ppm) | 0.25% (2,500 ppm) | [17] |
Experimental Protocols
Protocol 1: General Drying Procedure using High Vacuum
-
Place the this compound in a round-bottom flask.
-
Connect the flask to a high-vacuum line (<1 mbar) equipped with a cold trap.
-
Heat the flask in an oil bath to 80°C.
-
Maintain these conditions for at least 24 hours to ensure the removal of water and other volatile impurities.[2]
-
Allow the ionic liquid to cool to room temperature under vacuum before transferring it to a storage vessel, preferably in an inert atmosphere (e.g., a glovebox).
Protocol 2: Decolorization and Removal of Non-Volatile Impurities
-
Dissolve the impure, colored this compound in a minimal amount of deionized water.[3]
-
Add activated charcoal to the solution (approximately 5-10% by weight of the ionic liquid).[3]
-
Heat the mixture to approximately 65°C and stir for 24 hours.[3]
-
Cool the solution to room temperature and filter it through a fine filter paper or a Celite pad to remove the activated charcoal.[3]
-
Remove the water from the filtrate using a rotary evaporator, followed by the high-vacuum drying procedure described in Protocol 1.[3]
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. researchgate.net [researchgate.net]
- 3. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diva-portal.org [diva-portal.org]
- 11. hiyka.com [hiyka.com]
- 12. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions in 1-hexyl-3-methylimidazolium bromide ([C6mim][Br])
Welcome to the technical support center for optimizing chemical reactions in 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6mim][Br]). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction in [C6mim][Br] significantly slower than in other imidazolium-based ionic liquids like [Bmim][Br]?
A1: The increased length of the hexyl alkyl chain in [C6mim][Br] compared to the butyl chain in 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) leads to higher viscosity. This increased viscosity can impede mass transfer, slowing down the diffusion of reactants and catalysts, which in turn decreases the overall reaction rate. For reactions sensitive to diffusion, this effect can be quite pronounced.[1]
Q2: How does temperature affect reaction outcomes in [C6mim][Br]?
A2: Temperature is a critical parameter. Increasing the temperature generally decreases the viscosity of [C6mim][Br], which can improve mass transfer and increase the reaction rate. However, excessively high temperatures might lead to thermal degradation of reactants, products, or the catalyst. It is crucial to find an optimal temperature that balances reaction kinetics with the stability of all components. For instance, in the synthesis of 2-phenylquinoxaline (B188063), a temperature of 100°C was found to be optimal.
Q3: What is the best way to remove the product from the [C6mim][Br] reaction medium?
A3: For non-volatile products, liquid-liquid extraction is a common method. Since [C6mim][Br] is immiscible with many nonpolar organic solvents, you can often extract your product using solvents like diethyl ether, hexane, or ethyl acetate (B1210297). The product's polarity will determine the most effective extraction solvent. It may require multiple extractions for complete removal. For volatile products, distillation under reduced pressure can be an effective separation technique, leveraging the negligible vapor pressure of the ionic liquid.
Q4: Can I recycle the [C6mim][Br] and catalyst after my reaction?
A4: Yes, one of the primary advantages of using ionic liquids is the potential for catalyst and solvent recycling. After extracting the product with an organic solvent, the ionic liquid containing the catalyst can be dried under vacuum to remove residual solvent and then reused for subsequent reactions. The synthesis of 2-phenylquinoxaline in [C6mim][Br] has demonstrated that the ionic liquid and catalyst system can be successfully recovered and reused multiple times without a significant loss in efficiency.[2]
Q5: My lipase-catalyzed reaction is not working well in [C6mim][Br]. What are the common issues?
A5: Lipase activity in ionic liquids is highly sensitive to the reaction environment. Key factors include:
-
Water Content: Lipases require a certain amount of water to maintain their active conformation, but excess water can promote hydrolysis over esterification. Optimizing the water activity is crucial.
-
Substrate Solubility: While [C6mim][Br] can dissolve many organic compounds, poor solubility of a specific substrate can limit its availability to the enzyme.
-
Enzyme Stability: Although many enzymes show good stability in ionic liquids, some may denature. Ensure the reaction temperature and other conditions are within the enzyme's tolerance range.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Guide 1: Low or No Product Yield
Problem: The reaction has proceeded for the expected duration, but analysis (TLC, GC, NMR) shows a low yield of the desired product or only starting material.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
| Possible Cause | Troubleshooting Steps |
| Impure Reactants or Ionic Liquid | Impurities (e.g., water, other halides) in [C6mim][Br] or starting materials can poison the catalyst or cause side reactions. Verify the purity of all components. If necessary, dry the ionic liquid under vacuum before use. |
| Suboptimal Reaction Temperature | The reaction may be too slow at the current temperature due to high viscosity. Incrementally increase the temperature (e.g., in 10°C steps) and monitor the reaction progress. |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling. Test the catalyst in a known, reliable reaction. Consider using a fresh batch or increasing the catalyst loading. |
| Mass Transfer Limitations | The high viscosity of [C6mim][Br] may be preventing efficient mixing and interaction of reactants. Increase the stirring speed or, if compatible with your reaction, consider adding a small amount of a co-solvent to reduce viscosity. |
| Incorrect Reaction Time | The reaction may simply be slower in [C6mim][Br] than in conventional solvents. Monitor the reaction over a longer period to determine the optimal reaction time. |
Guide 2: Difficulty in Product Extraction
Problem: After the reaction, you are unable to efficiently separate your product from the ionic liquid phase.
Product Extraction Workflow
Caption: General workflow for product extraction from [C6mim][Br].
| Possible Cause | Troubleshooting Steps |
| Formation of an Emulsion | Vigorous shaking can sometimes lead to stable emulsions between the ionic liquid and the extraction solvent. Solution: Let the mixture stand for an extended period. If the emulsion persists, try adding a small amount of a saturated brine solution or gently centrifuging the mixture to break the emulsion. |
| Product has High Solubility in [C6mim][Br] | Your product may have a strong affinity for the ionic liquid, resulting in a low partition coefficient. Solution: Try a different extraction solvent or a sequence of solvents with varying polarities. Increase the volume of the extraction solvent and the number of extraction cycles. |
| Poor Phase Separation | The interface between the ionic liquid and the organic solvent may be difficult to see. Solution: Add a small amount of water to the mixture, which can sometimes sharpen the phase boundary. |
Quantitative Data on Reaction Optimization
The following tables summarize quantitative data from studies on reactions conducted in imidazolium (B1220033) bromide ionic liquids, illustrating the impact of key parameters on reaction outcomes.
Table 1: Effect of Alkyl Chain Length on the Heck Reaction Conversion Rate
Reaction: Iodobenzene with styrene, catalyzed by PdCl2 with triethylamine (B128534) as a base, under microwave irradiation.
| Ionic Liquid | Time (minutes) | Conversion (%) |
| 1-butyl-3-methylimidazolium bromide | 1.5 | >99 |
| 1-hexyl-3-methylimidazolium bromide | 1.5 | ~85 |
| 1-octyl-3-methylimidazolium bromide | 1.5 | ~75 |
Data adapted from a study on Heck reactions in various ionic liquids, demonstrating that shorter alkyl chains lead to faster reactions, likely due to lower viscosity.[1]
Table 2: Optimization of Catalyst Loading for Quinoxaline Synthesis
Reaction: α-hydroxyacetophenone with 1,2-phenylenediamine in [C6mim][Br] at 100°C for 180 minutes.
| Catalyst | Catalyst Loading (mol%) | Product Yield (%) |
| CuBr | 1 | Moderate |
| CuBr | 3 | High (Optimal) |
| CuBr | 5 | High (No significant improvement over 3 mol%) |
This data highlights that a catalyst loading of 3 mol% provides the optimal balance between reaction efficiency and catalyst cost for this specific transformation.
Experimental Protocols
Protocol 1: Synthesis of 2-phenylquinoxaline in [C6mim][Br]
This protocol is based on the optimized conditions for the oxidative cyclization reaction.[2]
Materials:
-
α-hydroxyacetophenone
-
1,2-phenylenediamine
-
Copper(I) bromide (CuBr)
-
This compound ([C6mim][Br])
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, add α-hydroxyacetophenone (1 mmol), 1,2-phenylenediamine (1.2 mmol), and CuBr (0.03 mmol, 3 mol%).
-
Add [C6mim][Br] (2 mL) to the flask.
-
Heat the reaction mixture to 100°C with stirring under an air atmosphere.
-
Maintain the reaction at 100°C for 180 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid by adding ethyl acetate (3 x 10 mL). Vigorously stir the mixture for 10 minutes during each extraction, then allow the layers to separate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain pure 2-phenylquinoxaline.
-
Catalyst/IL Recycling: The remaining [C6mim][Br] phase containing the CuBr catalyst can be washed with diethyl ether, dried under high vacuum at 80°C for several hours, and reused for subsequent reactions.
Protocol 2: General Procedure for a Heck Reaction in [C6mim][Br]
This protocol is a general guideline based on typical conditions for Heck reactions in ionic liquids.
Materials:
-
Aryl halide (e.g., Iodobenzene) (1 mmol)
-
Alkene (e.g., Styrene) (1.2 mmol)
-
Palladium catalyst (e.g., PdCl2) (1-2 mol%)
-
Base (e.g., Triethylamine) (1.5 mmol)
-
This compound ([C6mim][Br])
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
To a reaction vessel, add the palladium catalyst and [C6mim][Br] (2-3 mL).
-
Add the aryl halide, the alkene, and the base to the vessel.
-
If using conventional heating, place the vessel in a preheated oil bath at the desired temperature (e.g., 100-120°C) and stir vigorously. If using microwave irradiation, set the desired temperature and time.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and remove the solvent in vacuo to yield the crude product.
-
Purify the product as necessary via chromatography or recrystallization.
References
Technical Support Center: Recycling and Reuse of 1-hexyl-3-methylimidazolium bromide ([HMIM]Br)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with recycling and reusing 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What are the common impurities found in used 1-hexyl-3-methylimidazolium bromide and how do they affect its performance?
Common impurities in used [HMIM]Br can originate from its synthesis, degradation, or the experimental process it was used in. These include:
-
Water: [HMIM]Br is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease its viscosity and may affect its solvating properties and performance in water-sensitive reactions.[1]
-
Unreacted Starting Materials: Residual 1-methylimidazole (B24206) and 1-bromohexane (B126081) from the synthesis process can be present. These can interfere with subsequent reactions.
-
Organic Solvents: Solvents used during product extraction or purification of the ionic liquid can remain as impurities.
-
Reaction Byproducts and Solutes: Products, byproducts, and unreacted reagents from the reaction in which [HMIM]Br was used as a solvent can contaminate the ionic liquid.
-
Thermal Degradation Products: At elevated temperatures, imidazolium-based ionic liquids can undergo decomposition. For halide-containing ionic liquids, this can result in the formation of volatile and non-volatile products, including alkyl halides.[2][3] High temperatures may also generate corrosive gases like hydrogen bromide.[4]
The impact of these impurities on performance can range from altered physical properties (viscosity, density) to decreased catalytic activity and the introduction of side reactions.[1]
2. What are the recommended methods for purifying used this compound?
Several methods can be employed for the purification of used [HMIM]Br, with the choice depending on the nature of the impurities:
-
Liquid-Liquid Extraction: This is effective for removing organic, non-polar impurities. An immiscible organic solvent is used to wash the ionic liquid. It is also a viable method for purifying water-miscible ionic liquids.[5]
-
Vacuum Distillation: Due to its low volatility, [HMIM]Br can be purified by distilling off more volatile impurities such as residual organic solvents or certain decomposition products. It has been shown that similar ionic liquids like 1-hexyl-3-methylimidazolium chloride can be distilled under vacuum.[2][6]
-
Adsorption: Treatment with activated carbon or alumina (B75360) can effectively remove colored impurities and other polar compounds.[7]
-
Drying: Water can be removed by heating under vacuum or by purging with a dry, inert gas like nitrogen.
3. How can I assess the purity of my recycled this compound?
Several analytical techniques can be used to determine the purity of recycled [HMIM]Br:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to identify and quantify organic impurities. The presence of new peaks or changes in the integration of existing peaks compared to the spectrum of pure [HMIM]Br can indicate contamination.[3][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups of impurities. Changes in the spectrum, such as the appearance of new absorption bands, can signal the presence of contaminants.
-
Karl Fischer Titration: This is the standard method for accurately quantifying the water content in the ionic liquid.
-
Chromatography (HPLC, GC): High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used to separate and quantify non-volatile and volatile impurities, respectively.
4. Can this compound be reused multiple times? What is the expected performance loss?
Yes, [HMIM]Br has been shown to be reusable for several cycles without a significant loss in efficiency, particularly in catalytic applications.[8] The key to maintaining performance is the effectiveness of the recycling and purification process in removing accumulated impurities after each use. The extent of performance loss will depend on the specific application and the nature of the contaminants. Monitoring the purity of the recycled [HMIM]Br after each cycle is crucial to ensure consistent results.
Troubleshooting Guides
Issue 1: The recycled [HMIM]Br is colored (yellow to brown).
| Possible Cause | Troubleshooting Steps |
| Thermal degradation: The ionic liquid may have been exposed to high temperatures, leading to the formation of colored degradation products. | 1. Adsorption Treatment: Stir the colored [HMIM]Br with 1-5 wt% of activated charcoal at 60-80 °C for several hours.[7] 2. Filtration: Filter the mixture through a pad of celite or a fine frit to remove the activated charcoal. 3. Purity Check: Analyze the decolorized ionic liquid using UV-Vis spectroscopy to confirm the removal of colored impurities. |
| Presence of conjugated organic impurities: Reaction byproducts or residual starting materials with chromophores can impart color. | 1. Liquid-Liquid Extraction: Wash the ionic liquid with an appropriate immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to extract colored organic impurities. 2. Repeat if necessary: Multiple extractions may be required for complete removal. |
Issue 2: An emulsion forms during liquid-liquid extraction.
| Possible Cause | Troubleshooting Steps |
| High concentration of surfactants or amphiphilic molecules: These can stabilize the interface between the ionic liquid and the extraction solvent. | 1. Centrifugation: Centrifuge the mixture to aid in phase separation. 2. Addition of Salt: If an aqueous phase is present, adding a saturated solution of an inorganic salt (e.g., NaCl) can help break the emulsion by increasing the polarity of the aqueous phase ("salting out"). 3. Temperature Change: Gently warming or cooling the mixture can sometimes destabilize the emulsion. |
| Vigorous shaking: Excessive agitation can lead to the formation of a stable emulsion. | 1. Gentle Inversion: In future extractions, gently invert the separatory funnel instead of vigorous shaking. |
Issue 3: The recycled [HMIM]Br shows poor performance in subsequent reactions.
| Possible Cause | Troubleshooting Steps |
| Residual water: Water can act as a catalyst poison or interfere with water-sensitive reagents. | 1. Drying: Dry the recycled [HMIM]Br under high vacuum at an elevated temperature (e.g., 70-90 °C) for several hours. 2. Karl Fischer Titration: Quantify the water content to ensure it is below the acceptable limit for your application. |
| Accumulation of inhibitors or byproducts: Impurities from previous reactions can inhibit catalysts or lead to side reactions. | 1. Re-purification: Employ a more rigorous purification protocol, potentially combining multiple methods (e.g., liquid-liquid extraction followed by activated carbon treatment). 2. Analytical Characterization: Use NMR or chromatography to identify the specific impurities and select a targeted purification method. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉BrN₂ | |
| Molecular Weight | 247.18 g/mol | |
| Melting Point | -15 °C | |
| Density | 1.271 g/cm³ (at 26 °C) | |
| Viscosity | 3822 cP (at 25 °C) | |
| Conductivity | 0.051 mS/cm (at 20 °C) |
Table 2: Comparison of Purification Methods for Imidazolium-Based Ionic Liquids
| Purification Method | Target Impurities | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Organic solutes, unreacted starting materials | Simple, scalable, effective for non-polar impurities. | Can introduce residual organic solvent; may form emulsions. |
| Vacuum Distillation | Volatile organic solvents, volatile decomposition products | High purity can be achieved for non-volatile ILs. | Requires high vacuum and potentially high temperatures, which can cause thermal degradation of the IL.[2] |
| Adsorption | Colored impurities, polar compounds | Effective for removing trace impurities that cause color. | Adsorbent needs to be removed; may not be effective for all types of impurities. |
| Drying under Vacuum | Water | Simple and effective for removing water. | Can be time-consuming for very low water content. |
Experimental Protocols
Protocol 1: Purification of Used [HMIM]Br by Liquid-Liquid Extraction
Objective: To remove organic, non-polar impurities from used [HMIM]Br.
Materials:
-
Used [HMIM]Br
-
Ethyl acetate (or another suitable immiscible organic solvent)
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
Place the used [HMIM]Br into a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and gently invert it 10-15 times to mix the phases. Caution: Vent the funnel frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The denser [HMIM]Br phase will be the bottom layer.
-
Drain the bottom [HMIM]Br layer into a clean beaker.
-
Discard the top ethyl acetate layer, which now contains the extracted impurities.
-
Repeat the extraction with fresh ethyl acetate two more times.
-
After the final extraction, transfer the purified [HMIM]Br to a round-bottom flask.
-
Remove any residual ethyl acetate using a rotary evaporator under reduced pressure.
-
Dry the [HMIM]Br under high vacuum to remove any remaining volatile impurities and traces of water.
Protocol 2: Decolorization of [HMIM]Br using Activated Carbon
Objective: To remove colored impurities from used [HMIM]Br.
Materials:
-
Colored [HMIM]Br
-
Activated charcoal (1-5 wt% of the ionic liquid)
-
Stirring hotplate
-
Magnetic stir bar
-
Celite or a filtration funnel with a fine frit
-
Filtration flask
Procedure:
-
Place the colored [HMIM]Br in a flask with a magnetic stir bar.
-
Add 1-5 wt% of activated charcoal to the ionic liquid.
-
Heat the mixture to 60-80 °C and stir for 2-4 hours.
-
Allow the mixture to cool to room temperature.
-
Prepare a filtration setup. A pad of celite over a fritted funnel is effective for removing fine charcoal particles.
-
Filter the mixture to separate the activated charcoal from the decolorized [HMIM]Br. A vacuum can be applied to facilitate filtration.
-
The resulting filtrate should be colorless or significantly lighter in color.
Mandatory Visualization
References
- 1. Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Managing the Viscosity of 1-hexyl-3-methylimidazolium bromide ([C6mim][Br])
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6mim][Br]). The focus is on managing the viscosity of this ionic liquid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of pure 1-hexyl-3-methylimidazolium bromide ([C6mim][Br])?
A1: Pure [C6mim][Br] is a viscous ionic liquid at room temperature. Its viscosity is highly sensitive to temperature. At 25 °C (298.15 K), the viscosity is approximately 3822 cP.[1] As the temperature increases, the viscosity decreases significantly.[2][3] It is also important to note that impurities, particularly water, can lower the viscosity.[4]
Q2: My [C6mim][Br] seems too viscous to handle. What can I do?
A2: High viscosity is a known characteristic of [C6mim][Br]. There are two primary methods to reduce its viscosity for easier handling in experiments:
-
Heating: Gently warming the ionic liquid will lower its viscosity. The extent of viscosity reduction is dependent on the target temperature.
-
Solvent Addition: Introducing a compatible co-solvent can effectively decrease the viscosity of the mixture.[4] The choice of solvent and its concentration will determine the final viscosity.
Q3: What solvents are compatible with [C6mim][Br] for viscosity reduction?
A3: Several polar solvents are effective at reducing the viscosity of [C6mim][Br].
-
Water: Can be used to decrease viscosity, though it may not be suitable for all applications due to its reactivity or impact on the experimental system.[5]
-
Alcohols: Methanol (B129727) and ethanol (B145695) are excellent solvents for [C6mim][Br].[4][6] Studies have shown that methanol can significantly reduce the viscosity across the entire concentration range.[4] Other alcohols like propanol (B110389) and butanol are also effective.[6]
-
Other Organic Solvents: Depending on the experimental requirements, other polar organic solvents may be suitable. Nitromethane and thiophene (B33073) have been noted as good solvents for similar ionic liquids.[6]
Q4: How does temperature affect the viscosity of [C6mim][Br]?
A4: There is an inverse relationship between temperature and the viscosity of [C6mim][Br]; as the temperature increases, the viscosity decreases.[2][3] This is a common behavior for ionic liquids. The reduction in viscosity upon heating is due to the increase in molecular motion and the weakening of intermolecular forces.
Q5: Are there any safety precautions I should take when handling [C6mim][Br]?
A5: Yes, proper safety measures are essential when working with [C6mim][Br].
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses or goggles, and a lab coat to prevent skin and eye contact.[7][8][9]
-
Ventilation: Use this material in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors, mists, or aerosols.[7][8]
-
Storage: Store [C6mim][Br] in a cool, dry place in a tightly sealed container to protect it from moisture.[7][9]
-
Spills: In case of a spill, absorb it with an inert material (e.g., sand or vermiculite) and dispose of it according to your institution's guidelines.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent Viscosity Measurements | 1. Temperature fluctuations.2. Contamination with water or other solvents. | 1. Ensure precise and stable temperature control during measurement.2. Use high-purity [C6mim][Br] and handle it under inert conditions if necessary to prevent moisture absorption. |
| Difficulty in Pipetting or Transferring | High intrinsic viscosity of [C6mim][Br]. | 1. Gently heat the ionic liquid to a suitable temperature to lower its viscosity.2. Prepare a stock solution of [C6mim][Br] in a low-viscosity solvent (e.g., methanol) to a concentration that provides a manageable viscosity. |
| Phase Separation After Solvent Addition | The chosen solvent is immiscible with [C6mim][Br]. | Select a polar solvent known to be miscible with imidazolium-based ionic liquids, such as water, methanol, or ethanol.[4][5][6] |
| Unexpected Reaction Outcome | The solvent used to reduce viscosity is interfering with the reaction. | Choose a solvent that is inert under your experimental conditions. If no suitable inert solvent is available, use heating as the sole method for viscosity reduction. |
Data Presentation
Table 1: Viscosity of Pure [C6mim][Br] at Different Temperatures
| Temperature (°C) | Temperature (K) | Viscosity (cP) |
| 25 | 298.15 | ~3822[1] |
| 30 | 303.15 | Data not readily available in cited sources |
| 40 | 313.15 | Data not readily available in cited sources |
| 50 | 323.15 | Data not readily available in cited sources |
| 60 | 333.15 | Data not readily available in cited sources |
| 70 | 343.15 | Data not readily available in cited sources |
| 80 | 353.15 | Data not readily available in cited sources |
| 90 | 363.15 | Data not readily available in cited sources |
| 100 | 373.15 | Data not readily available in cited sources |
| Note: While a detailed temperature-viscosity table is not available from the search results, one study did measure viscosity from 283.15 K to 373.15 K and used an extended van Velzen model for correlation, indicating a good fit between experimental and predicted values.[10] |
Table 2: Effect of Methanol on the Viscosity of [C6mim][Br] (Conceptual)
| Mole Fraction of [C6mim][Br] | Viscosity of Mixture (Conceptual Trend) |
| 1.0 (Pure) | Very High |
| 0.8 | High |
| 0.6 | Moderate |
| 0.4 | Low |
| 0.2 | Very Low |
| Note: A detailed study on the viscosity of [C6mim][Br] and methanol mixtures has been conducted, showing that increasing the mole fraction of methanol significantly decreases the viscosity of the solution.[4] |
Experimental Protocols
Protocol 1: Viscosity Measurement of [C6mim][Br] using a Rotational Viscometer
-
Instrument Setup:
-
Ensure the viscometer is calibrated and level.
-
Select the appropriate spindle and guard leg for the expected viscosity range.
-
-
Sample Preparation:
-
Place a sufficient amount of [C6mim][Br] into the sample container.
-
Ensure the sample is free of air bubbles.
-
-
Temperature Control:
-
Use a circulating water bath connected to the viscometer's sample cup to maintain a constant and accurate temperature.
-
Allow the sample to equilibrate at the target temperature for at least 15-20 minutes.
-
-
Measurement:
-
Immerse the spindle into the sample up to the immersion mark.
-
Begin rotation at a set speed (RPM) that gives a torque reading within the instrument's recommended range (typically 10-90%).
-
Allow the reading to stabilize before recording the viscosity value.
-
Repeat the measurement at different rotational speeds to check for Newtonian behavior.
-
-
Data Recording:
-
Record the temperature, spindle type, rotational speed (RPM), torque (%), and viscosity (cP).
-
Protocol 2: Preparation of a [C6mim][Br]/Methanol Solution for Reduced Viscosity
-
Materials:
-
This compound ([C6mim][Br])
-
Anhydrous methanol
-
An analytical balance
-
Airtight glass vial
-
-
Procedure:
-
Tare the airtight vial on the analytical balance.
-
Add the desired mass of [C6mim][Br] to the vial and record the mass.
-
Calculate the required mass of methanol to achieve the desired mole fraction or weight percentage.
-
Add the calculated mass of methanol to the vial containing the [C6mim][Br].
-
Seal the vial tightly to prevent evaporation and moisture absorption.
-
Mix the solution thoroughly using a vortex mixer or magnetic stirrer until the ionic liquid is fully dissolved and the solution is homogeneous.
-
If necessary, gentle warming can be applied to expedite dissolution.
-
-
Storage:
-
Store the prepared solution in the sealed vial in a cool, dry place.
-
Visualizations
Caption: A decision workflow for managing the high viscosity of [C6mim][Br].
Caption: Workflow for preparing a lower viscosity [C6mim][Br] solution.
References
- 1. This compound, >99% | IoLiTec [iolitec.de]
- 2. researchgate.net [researchgate.net]
- 3. gazi.edu.tr [gazi.edu.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 10. tsijournals.com [tsijournals.com]
common side reactions and byproducts with 1-hexyl-3-methylimidazolium bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIM]Br). The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized [C6MIM]Br?
A1: The most common impurities are unreacted starting materials, namely 1-methylimidazole (B24206) and 1-bromohexane (B126081). Water is also a significant impurity due to the hygroscopic nature of the ionic liquid. Additionally, colored impurities, though typically in very low concentrations, are a frequent issue. In some cases, side products from elimination or over-alkylation reactions may also be present.
Q2: My final [C6MIM]Br product is colored (yellow to brownish). What causes this and is it a problem?
A2: A yellowish or brownish tint is a common observation in the synthesis of imidazolium-based ionic liquids.[1] This coloration is often attributed to trace impurities from the starting materials, particularly 1-methylimidazole, or minor side reactions occurring during synthesis, especially if elevated temperatures are used. While the product may appear pure by NMR spectroscopy, these colored impurities can interfere with spectroscopic studies (e.g., UV/Vis) or sensitive applications.[1] For many applications, a slight coloration may not be detrimental, but for high-purity requirements, a decolorization step is recommended.
Q3: How can I effectively remove water from my [C6MIM]Br sample?
A3: Due to its hygroscopic nature, [C6MIM]Br readily absorbs atmospheric moisture. To remove water, the ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period (e.g., 24-48 hours).[2] The effectiveness of the drying process should be verified by Karl Fischer titration, which is the standard method for quantifying water content in ionic liquids.[1][3][4]
Q4: What is the expected ¹H NMR spectrum for pure [C6MIM]Br?
A4: The ¹H NMR spectrum provides a primary assessment of purity. The characteristic chemical shifts for the 1-hexyl-3-methylimidazolium cation are crucial for identification. The table below lists the expected chemical shifts for the starting materials and the product.
| Compound/Group | Protons | Typical ¹H NMR Chemical Shift (ppm) in CDCl₃ |
| 1-Methylimidazole | Imidazole ring protons | ~6.9-7.5 |
| N-CH₃ | ~3.7 | |
| 1-Bromohexane | CH₂-Br | ~3.4 |
| Other CH₂ | ~1.3-1.9 | |
| CH₃ | ~0.9 | |
| [C6MIM]⁺ Cation | Imidazolium (B1220033) ring C2-H | ~10.0-10.5 (can be broad) |
| Imidazolium ring C4-H, C5-H | ~7.3-7.6 | |
| N-CH₂ (hexyl) | ~4.2-4.3 | |
| N-CH₃ | ~4.0-4.1 | |
| Other hexyl CH₂ | ~1.2-1.9 | |
| Hexyl CH₃ | ~0.8-0.9 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Troubleshooting Guides
This section provides structured guidance for resolving common experimental issues.
Issue 1: Product is Colored (Yellow to Brown)
A colored product is one of the most frequent issues in the synthesis of imidazolium salts.
Caption: Troubleshooting workflow for a colored [C6MIM]Br product.
Issue 2: Low Purity by NMR (Presence of Starting Materials)
NMR analysis reveals significant peaks corresponding to unreacted 1-methylimidazole or 1-bromohexane.
-
Cause: Incomplete reaction or inefficient purification.
-
Troubleshooting Steps:
-
Reaction Completeness: Ensure the reaction has gone to completion. This can be achieved by:
-
Using a slight molar excess (1.1 to 1.3 equivalents) of the alkylating agent (1-bromohexane).
-
Extending the reaction time or moderately increasing the temperature. Monitor progress by taking aliquots and analyzing via TLC or NMR.
-
-
Efficient Washing: The primary method for removing unreacted, non-polar starting materials is by washing the crude ionic liquid.
-
Use a solvent in which the ionic liquid is immiscible, such as ethyl acetate (B1210297) or diethyl ether.[5]
-
Perform multiple washes (at least 3 times) with the solvent.
-
Ensure vigorous mixing during each wash to maximize the partitioning of impurities into the solvent phase.
-
-
Final Drying: After washing, remove all residual solvent and any remaining volatile impurities by drying under high vacuum.
-
Issue 3: Formation of Side Products
Besides starting materials, other unexpected peaks may appear in the analytical data (e.g., NMR, GC-MS).
Caption: Common side reactions in the synthesis of [C6MIM]Br.
-
1-Hexene (from Elimination): The formation of 1-hexene can occur via an E2 elimination reaction of 1-bromohexane.[6][7][8] This is favored by higher temperatures and the presence of a base. Although 1-methylimidazole is not a strong base, it can facilitate this side reaction to a minor extent. To minimize this, conduct the reaction at the lowest effective temperature.
-
Over-alkylation Products: The N-alkylated product, [C6MIM]Br, can potentially react with another molecule of 1-bromohexane, especially at the C2 position if the C2 proton is abstracted, though this is less common. A more likely over-alkylation would involve impurities in the starting 1-methylimidazole. Controlling the stoichiometry and avoiding a large excess of 1-bromohexane can help mitigate this.[9][10]
Experimental Protocols
Protocol 1: Synthesis of [C6MIM]Br (Conventional Heating)
This protocol is a general guideline for the synthesis of [C6MIM]Br.
Caption: General experimental workflow for the synthesis and purification of [C6MIM]Br.
Materials:
-
1-Methylimidazole (distilled before use for high purity)
-
1-Bromohexane
-
Ethyl acetate (anhydrous)
-
Activated charcoal (optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylimidazole (1.0 molar equivalent).
-
Under an inert atmosphere, slowly add 1-bromohexane (1.05-1.1 molar equivalents). The reaction is exothermic, so slow addition may be necessary to control the initial temperature rise.
-
Reaction: Heat the mixture to 70-75°C and stir for 24 to 48 hours. Monitor the reaction's progress by ¹H NMR if desired.
-
Cooling: After the reaction is complete, cool the mixture to room temperature. The product should be a viscous liquid, possibly colored.
-
Washing: Add ethyl acetate to the flask, stir vigorously for 15-20 minutes, then stop stirring and allow the layers to separate. The upper ethyl acetate layer will contain unreacted starting materials. Carefully decant or pipette off the ethyl acetate layer. Repeat this washing step two more times.
-
Decolorization (if necessary): If the product is significantly colored, dissolve it in a minimum amount of a suitable solvent like acetonitrile. Add a small amount of activated charcoal (approx. 1-2% by weight) and stir for several hours at room temperature. Filter the mixture through a pad of Celite to remove the charcoal.
-
Drying: Remove the solvent (if used for decolorization) via rotary evaporation. Place the resulting ionic liquid in a flask and dry under high vacuum at 70-80°C for at least 24 hours to remove any residual volatile compounds and water.
-
Analysis: Characterize the final product by NMR to confirm its structure and purity. Determine the final water content using Karl Fischer titration.
References
- 1. hiyka.com [hiyka.com]
- 2. researchgate.net [researchgate.net]
- 3. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 4. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. brainly.com [brainly.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
stability issues of 1-hexyl-3-methylimidazolium bromide under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIm]Br) under common reaction conditions. This guide is intended for researchers, scientists, and drug development professionals to help anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 1-hexyl-3-methylimidazolium bromide?
A1: The stability of [C6MIm]Br is primarily influenced by temperature, the presence of strong bases, water content, and exposure to certain reactive reagents. The imidazolium (B1220033) ring, while relatively stable, has vulnerabilities that can lead to degradation under specific conditions.
Q2: What is the expected thermal decomposition temperature of [C6MIm]Br?
Q3: Is [C6MIm]Br stable in the presence of strong bases?
A3: No, this compound is generally not stable in the presence of strong bases. The proton at the C2 position of the imidazolium ring is acidic and can be abstracted by strong bases to form an N-heterocyclic carbene (NHC). This can lead to further reactions and decomposition of the ionic liquid. Therefore, the use of strong bases such as hydroxides, alkoxides, or organometallic reagents should be carefully considered.
Q4: Can water affect the stability of [C6MIm]Br?
A4: this compound is hygroscopic and will absorb moisture from the atmosphere. While the presence of water may not directly cause rapid decomposition under neutral conditions, it can influence the ionic liquid's physical properties, such as viscosity and polarity.[2] In the presence of acidic or basic impurities, water can facilitate hydrolysis, although this is more of a concern for ionic liquids with more reactive anions. For reactions sensitive to water, it is crucial to use dried [C6MIm]Br.
Q5: What are the typical decomposition products of [C6MIm]Br?
A5: Based on the general decomposition pathways of imidazolium halides, the thermal decomposition of [C6MIm]Br is expected to primarily yield 1-hexyl-3-methylimidazole and bromohexane.[3] Other potential byproducts from side reactions could also be present.
Troubleshooting Guides
Issue 1: Reaction Failure or Unexpected Side Products
Symptoms:
-
Low or no yield of the desired product.
-
Formation of colored impurities (e.g., yellowing or darkening of the reaction mixture).
-
Inconsistent results between batches.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Thermal Decomposition | - Monitor the reaction temperature to ensure it remains well below the estimated decomposition temperature of [C6MIm]Br. - For prolonged reactions at elevated temperatures, consider using a more thermally stable ionic liquid if possible. |
| Reaction with Basic Reagents | - If a strong base is required, consider if a weaker, non-nucleophilic base could be used. - If a strong base is unavoidable, perform the reaction at the lowest possible temperature and for the shortest possible time. - Protect the C2 position of the imidazolium ring by using a C2-methylated analogue if the reaction chemistry allows. |
| Presence of Impurities | - Ensure the [C6MIm]Br is of high purity and dry. Impurities such as water or residual halides from synthesis can affect reactivity.[2] - Purify the ionic liquid before use if necessary (see Experimental Protocols). |
Issue 2: Changes in the Physical Appearance of [C6MIm]Br
Symptoms:
-
The ionic liquid, which is typically a colorless to pale yellow liquid, develops a darker color (yellow, brown, or black).
-
An increase in viscosity.
-
Formation of a precipitate.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Decomposition | - Discoloration is a common sign of decomposition. If this occurs during a reaction, it indicates that the conditions are too harsh. - If the neat ionic liquid discolors upon storage, it may have been exposed to light, high temperatures, or reactive atmospheric components. Store in a cool, dark, and inert atmosphere. |
| Hydrolysis | - If the ionic liquid has been exposed to moisture over a prolonged period, hydrolysis may occur, although this is less common for bromide salts compared to those with more reactive anions. Ensure the ionic liquid is stored in a desiccator. |
| Reaction with Impurities | - Trace impurities in the ionic liquid or reactants can lead to colored byproducts. Purifying the starting materials may resolve this issue. |
Data Presentation
Table 1: Estimated Thermal Stability of this compound ([C6MIm]Br) based on Analogous Compounds.
| Compound | Onset Decomposition Temp. (Tonset, °C) | Peak Decomposition Temp. (Tpeak, °C) | Reference |
| 1-Butyl-3-methylimidazolium Bromide ([C4MIm]Br) | ~277 | ~290 | [1] |
| This compound ([C6MIm]Br) | ~270-280 (Estimated) | ~285-295 (Estimated) | N/A |
| 1-Octyl-3-methylimidazolium Bromide ([C8MIm]Br) | ~278 | ~292 | [1] |
Note: Data for [C6MIm]Br is an estimation based on the trend observed in the homologous series.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
This protocol outlines a general procedure for determining the thermal stability of [C6MIm]Br using TGA.
Materials:
-
This compound ([C6MIm]Br)
-
TGA instrument
-
Alumina or platinum crucible
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of [C6MIm]Br into the TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
The onset decomposition temperature (Tonset) is determined as the intersection of the baseline tangent with the tangent of the mass loss curve. The peak decomposition temperature (Tpeak) is the temperature at which the rate of mass loss is at its maximum (from the derivative of the TGA curve).
Protocol 2: Purification of this compound
This protocol describes a general method for purifying [C6MIm]Br to remove common impurities.
Materials:
-
Crude this compound
-
Activated carbon
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve the crude [C6MIm]Br in a minimal amount of a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Add a small amount of activated carbon to the solution to adsorb colored impurities.
-
Stir the mixture at room temperature for several hours.
-
Filter the mixture through a pad of diatomaceous earth to remove the activated carbon.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual solvent and water.
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Troubleshooting workflow for reaction issues involving [C6MIm]Br.
References
Technical Support Center: Optimizing Reaction Yields in 1-Hexyl-3-methylimidazolium Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6mim][Br]) as a reaction medium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance your reaction yields.
Troubleshooting Guide
Low product yield is a common issue that can arise from various factors in ionic liquid-based reaction systems. This guide provides a systematic approach to identifying and resolving potential problems.
Issue 1: Lower than Expected Reaction Yield
Possible Causes and Solutions:
-
Water Content: The presence of water can significantly impact reaction kinetics and yields, especially for water-sensitive reactions.[1] Even small amounts of water absorbed from the atmosphere can alter the viscosity and polarity of the ionic liquid, affecting catalyst performance and reaction pathways.[1]
-
Solution: Dry the [C6mim][Br] under vacuum before use. Handle the ionic liquid in a glovebox or under an inert atmosphere to minimize water absorption.
-
-
Impurities in Ionic Liquid: Residual starting materials from the synthesis of [C6mim][Br] (e.g., 1-methylimidazole (B24206), 1-bromohexane) or other halide impurities can interfere with the reaction.
-
Solution: Ensure the purity of the [C6mim][Br] is greater than 99%. Purification can be achieved by washing with an appropriate organic solvent followed by drying under vacuum.
-
-
Sub-optimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics. An inappropriate temperature can lead to slow reaction rates or the formation of side products.[2]
-
Solution: Optimize the reaction temperature by performing small-scale experiments across a range of temperatures to find the optimal balance between reaction rate and selectivity.[2]
-
-
Catalyst Inactivity or Degradation: The catalyst may not be compatible with the ionic liquid or may degrade under the reaction conditions.
-
Solution: Screen different catalysts for compatibility and optimal performance in [C6mim][Br]. Consider immobilization of the catalyst, which can improve stability and simplify separation.
-
-
Mass Transfer Limitations due to High Viscosity: [C6mim][Br] is significantly more viscous than conventional organic solvents, which can hinder the diffusion of reactants and catalysts, thereby slowing down the reaction rate.[3][4]
Issue 2: Difficulty in Product Extraction and Purification
Possible Causes and Solutions:
-
High Solubility of the Product in the Ionic Liquid: The product may have a high affinity for the ionic liquid, making extraction with a non-polar organic solvent inefficient.
-
Solution:
-
Explore different extraction solvents. Sometimes a slightly more polar solvent may be necessary, followed by subsequent purification steps.
-
Consider distillation or sublimation if the product is volatile and thermally stable.
-
For non-volatile products, techniques like crystallization or precipitation by adding an anti-solvent can be effective.
-
-
-
Emulsion Formation During Extraction: The amphiphilic nature of the imidazolium (B1220033) cation can sometimes lead to the formation of stable emulsions during liquid-liquid extraction.
-
Solution:
-
Allow the mixture to stand for an extended period to allow for phase separation.
-
Centrifugation can aid in breaking the emulsion.
-
Addition of a small amount of a saturated salt solution can sometimes help to break the emulsion.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the purity of 1-hexyl-3-methylimidazolium bromide affect my reaction?
A1: The purity of [C6mim][Br] is critical for reproducible and high-yielding reactions. Impurities such as water and unreacted starting materials can act as catalyst poisons, participate in side reactions, or alter the physical properties of the ionic liquid, such as viscosity and polarity.[1] This can lead to lower yields, the formation of byproducts, and difficulties in product purification. It is recommended to use [C6mim][Br] with a purity of >99%.
Q2: What is the optimal temperature range for reactions in [C6mim][Br]?
A2: The optimal temperature is highly dependent on the specific reaction being performed. However, a general consideration is the trade-off between reaction rate and potential side reactions or degradation. Increasing the temperature generally increases the reaction rate by decreasing the viscosity of the ionic liquid and increasing the kinetic energy of the reactants.[2] It is advisable to conduct small-scale optimization experiments to determine the ideal temperature for your specific application.
Q3: Can I recycle and reuse this compound?
A3: Yes, one of the significant advantages of ionic liquids is their potential for recycling and reuse.[7] After product extraction, the [C6mim][Br] can be purified by washing with an appropriate solvent to remove any residual products or byproducts and then dried under vacuum to remove any absorbed water or solvent. The recycled ionic liquid can then be reused in subsequent reactions. It is important to verify the purity of the recycled ionic liquid before reuse to ensure consistent results.
Q4: My reaction is very slow in [C6mim][Br] compared to a conventional solvent. What can I do?
A4: The high viscosity of [C6mim][Br] is a common reason for slower reaction rates compared to conventional solvents due to mass transfer limitations.[3] To address this, you can:
-
Increase the reaction temperature to lower the viscosity.[5]
-
Ensure efficient stirring to improve mixing.
-
Consider using a co-solvent to reduce the overall viscosity of the medium, though this may alter the reaction's selectivity.[6]
Q5: How do I remove the final product from the [C6mim][Br] reaction mixture?
A5: Product isolation from ionic liquids can be achieved through several methods, depending on the properties of your product:
-
Liquid-liquid extraction: If your product is significantly less polar than the ionic liquid, it can be extracted using a non-polar organic solvent like hexane, diethyl ether, or ethyl acetate.
-
Distillation: For volatile and thermally stable products, direct distillation from the reaction mixture is an effective and clean separation method.[7]
-
Crystallization/Precipitation: If the product is a solid, it may be possible to crystallize it directly from the ionic liquid by cooling or by adding an anti-solvent.
-
Supercritical fluid extraction: Using supercritical CO2 is another green alternative for product extraction.
Data Presentation
Table 1: Effect of Reaction Conditions on the Synthesis of [c6mim]Br [8]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reactant Ratio (1-methylimidazole:1-bromohexane) | 1:1.1 | 1:1.1 | 1:1.1 |
| Temperature (°C) | 70 | 80 | 70 |
| Time (min) | 10 | 20 | 20 |
| Product Yield (%) | 97 | - | - |
Note: The original source did not provide yield data for all conditions presented in the table.
Experimental Protocols
Synthesis of this compound ([C6mim][Br]) [9]
-
To a round-bottom flask, add 0.03 mol of 1-methylimidazole and 0.03 mol of 1-bromohexane.
-
Add a few anti-bumping granules to the flask.
-
Fit the flask with a reflux condenser.
-
Heat the mixture to 80°C under reflux using a heating mantle.
-
Continue heating for several hours after the mixture has started boiling and reached reflux.
-
Monitor the reaction progress using thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature. The resulting product is this compound.
Visualizations
Caption: General experimental workflow for a reaction in [C6mim][Br].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. roco.global [roco.global]
- 5. ThermoML:J. Chem. Thermodyn. 2010, 42, 7, 904-908 [trc.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchinschools.org [researchinschools.org]
Technical Support Center: Electrochemical Measurements in Ionic Liquids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with electrochemical measurements in ionic liquids (ILs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reference electrode potential drifting or unstable?
A1: Reference electrode instability is a frequent issue in ionic liquids. Potential drift can be caused by several factors:
-
Inappropriate Electrode Type: Traditional aqueous reference electrodes (like Ag/AgCl or SCE) are often unsuitable for ILs due to the potential for solvent leakage, frit precipitation, and undefined junction potentials.[1] Quasi-reference electrodes (QREs), such as a simple silver or platinum wire, are easy to use but can suffer from potential drift, making them suitable mainly for qualitative studies or short experiments.[2][3]
-
Contamination: Contamination of the reference electrode's internal solution or the IL itself can cause potential shifts.[1]
-
Temperature Fluctuations: The potential of most reference systems is temperature-dependent.[4] Maintaining a stable temperature is crucial for stable measurements.
-
Electrode Corrosion: Over time, especially at elevated temperatures, the reference electrode wire may corrode, leading to a drift in potential.[3]
For quantitative and long-term experiments, it is recommended to use a stable reference electrode, such as a ferrocene (B1249389)/ferrocenium (Fc/Fc+) couple dissolved in the IL or an Ag/Ag+ electrode in a separate compartment containing the same IL.[2][4]
Q2: My cyclic voltammogram (CV) looks distorted or "duck-shaped." What is the cause?
A2: A distorted or drawn-out cyclic voltammogram is often a sign of high uncompensated resistance (iR drop) in the system.[5] This occurs because ionic liquids, despite being composed of ions, can have relatively low conductivity and high viscosity compared to aqueous solutions, leading to a significant potential drop between the working and reference electrodes.[6][7]
This effect is more pronounced at high scan rates or in highly concentrated solutions where large currents are generated.[5] To mitigate this, you can:
-
Move the reference electrode tip closer to the working electrode (using a Luggin capillary).
-
Use a potentiostat with iR compensation capabilities.[8]
-
Decrease the scan rate.
-
Use a smaller working electrode or decrease the analyte concentration to reduce the overall current.
Q3: Why is the electrochemical window of my ionic liquid smaller than expected?
A3: The most common reason for a reduced electrochemical window is the presence of impurities, particularly water.[9][10] Many ionic liquids are hygroscopic and readily absorb moisture from the atmosphere.[9] Even small amounts of water can significantly narrow the potential window, often approaching the ~2V window of water in saturated samples.[9][10] Other impurities from the IL synthesis, such as halide ions, can also be electrochemically active and limit the potential window.[11] The oxidative stability is generally determined by the anion, while the reductive stability is influenced by the cation.[12]
Q4: The currents in my experiment are much lower than in conventional solvents. Is this normal?
A4: Yes, this is a common observation. The high viscosity of many ionic liquids leads to significantly lower diffusion coefficients for redox species—often one or two orders of magnitude lower than in solvents like acetonitrile (B52724) or water.[6] According to the Randles-Sevcik equation, the peak current in cyclic voltammetry is directly proportional to the square root of the diffusion coefficient. Therefore, a lower diffusion coefficient will result in lower measured currents.[13] Increasing the temperature can lower the viscosity and increase conductivity and diffusion, leading to higher currents.[14]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving General Electrochemical Issues
This guide provides a systematic workflow for identifying the root cause of common experimental problems.
Caption: General troubleshooting workflow for electrochemical measurements.
Guide 2: Troubleshooting Reference Electrode Instability
An unstable reference electrode is one of the most critical problems. This guide details the steps to diagnose and fix it.
Caption: Troubleshooting guide for an unstable reference electrode.
Data Presentation
Table 1: Properties of Common Ionic Liquids
This table summarizes key physicochemical properties of frequently used ionic liquids that are critical for electrochemical applications.
| Ionic Liquid | Cation | Anion | Viscosity (cP at 25°C) | Conductivity (mS/cm at 25°C) | Electrochemical Window (V) |
| [BMIM][BF₄] | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | ~100-150 | ~3-5 | ~4.1 |
| [BMIM][PF₆] | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | ~200-350 | ~2-4 | ~4.2 |
| [BMIM][NTf₂] | 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | ~52 | ~3.9 | ~4.5 - 5.7 |
| [EMIM][NTf₂] | 1-Ethyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | ~34 | ~9.6 | ~4.5 |
| [BMPyrr][NTf₂] | 1-Butyl-1-methylpyrrolidinium | Bis(trifluoromethylsulfonyl)imide | ~90 | ~2.1 | ~5.5 |
Note: Values are approximate and can vary based on purity (especially water content) and measurement conditions.[2][14][15][16][17]
Table 2: Comparison of Reference Electrode Systems in Ionic Liquids
| Electrode Type | Example | Advantages | Disadvantages | Stability |
| Quasi-Reference (QRE) | Ag wire, Pt wire | Simple, low cost, avoids junction potentials and contamination.[3] | Potential can drift with temperature and solution composition.[1][3] | Low to Moderate |
| Internal Standard | Fc/Fc⁺ (added post-run) | Provides a reliable potential reference for reporting data. | Not a "true" reference during the experiment; requires a stable QRE. | N/A |
| Stable Reference | Ag/Ag⁺ in IL with frit | Stable and reproducible potential.[4] | More complex to prepare, potential for frit clogging or contamination.[4] | High |
| Stable Reference | Fc/Fc⁺ in IL with frit | Stable, well-defined redox potential.[2] | Can be sensitive to light and oxygen; ferrocene may not be inert.[2] | High |
Experimental Protocols
Protocol 1: Purification and Drying of Ionic Liquids
The presence of impurities like water and halides can significantly affect electrochemical results.[9][15] This protocol describes a general method for purifying and drying a hygroscopic ionic liquid.
Materials:
-
Ionic Liquid (as received)
-
Activated neutral alumina
-
Activated carbon
-
Molecular sieves (4 Å)
-
High-vacuum pump (Schlenk line)
-
Inert atmosphere glovebox
Methodology:
-
Removal of Polar/Non-polar Impurities (Optional, for high purity):
-
Drying the Ionic Liquid:
-
Transfer the ionic liquid to a clean Schlenk flask.
-
Add activated 4 Å molecular sieves to the flask.[19]
-
Heat the ionic liquid to 70-80°C under high vacuum (<1 mTorr) for at least 24 hours.[20] This process is best performed with vigorous stirring to increase the surface area.
-
Alternative Method: For thermally sensitive ILs, a nitrogen sweeping method can be effective. Bubble dry nitrogen through the heated IL for several hours to carry away volatile impurities.[20]
-
-
Storage:
-
After drying, cool the ionic liquid to room temperature under vacuum.
-
Break the vacuum with an inert gas (e.g., Argon or Nitrogen).
-
Transfer the dried ionic liquid into a sealed container inside an inert atmosphere glovebox to prevent reabsorption of moisture.
-
-
Verification:
-
The water content should be verified using Karl Fischer titration to ensure it is below the desired threshold (e.g., <10 ppm) for sensitive experiments.[15]
-
Protocol 2: Preparation of an Ag/Ag⁺ Quasi-Reference Electrode with a Frit
This protocol describes the construction of a stable, yet simple, fritted quasi-reference electrode for use in ionic liquids to minimize drift.[3]
Materials:
-
Silver wire (Ag, ~0.5-1.0 mm diameter)
-
Glass tube
-
Vycor frit or other porous material
-
Dried Ionic Liquid (the same as the bulk electrolyte)
-
Silver triflate (AgOTf) or Silver bis(trifluoromethylsulfonyl)imide (AgNTf₂)
-
Heat gun or torch for glass sealing
Methodology:
-
Prepare the Electrode Body:
-
Seal one end of a glass tube. Carefully seal a Vycor frit into the other end, ensuring a complete seal. This will form the reference electrode compartment.
-
-
Prepare the Silver Wire:
-
Clean a piece of silver wire by lightly sanding it with fine-grit sandpaper, followed by rinsing with acetone (B3395972) and deionized water, and then drying completely.
-
-
Prepare the Internal Solution:
-
Inside an inert atmosphere glovebox, prepare a dilute solution of a silver salt (e.g., 10 mM AgOTf) dissolved in the same dried ionic liquid that will be used for the main experiment.[3] This ensures consistency and minimizes junction potentials.
-
-
Assemble the Electrode:
-
Fill the prepared glass tube (the electrode body) with the silver salt/IL solution.
-
Insert the cleaned silver wire into the solution, ensuring it is deeply immersed.
-
Seal the top of the electrode around the silver wire (e.g., with a rubber septum or Teflon tape) to prevent atmospheric contamination.
-
-
Conditioning and Verification:
-
Before use, allow the electrode to equilibrate in the bulk ionic liquid for at least 30 minutes.
-
Check the open-circuit potential (OCP) against another reference electrode (like a simple Ag wire QRE) before starting the experiment. The OCP should be stable. Monitor this value before each experiment to ensure consistency.[3]
-
References
- 1. electrochemistryresources.com [electrochemistryresources.com]
- 2. Rationale for the implementation of reference electrodes in ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ionic Liquids Effect on the Stability of 17-Electron Cation Product of the Electrochemical Oxidation of Cymantrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and Its Implications for Electroanalysis - figshare - Figshare [figshare.com]
- 11. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of viscosity on steady-state voltammetry and scanning electrochemical microscopy in room temperature ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
effect of halide impurities on 1-hexyl-3-methylimidazolium bromide performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6mim][Br]). The focus is on identifying and mitigating issues arising from halide impurities, which can significantly impact experimental outcomes.
FAQs: Understanding Halide Impurities in [C6mim][Br]
Q1: Where do halide impurities in 1-hexyl-3-methylimidazolium bromide originate?
A1: Halide impurities, primarily chloride (Cl⁻) and iodide (I⁻), are often residuals from the synthesis process. The common two-step synthesis of many ionic liquids involves the formation of a halide salt intermediate.[1] Subsequent anion exchange reactions to produce other ionic liquids may be incomplete, leaving behind unreacted halide salts.[2]
Q2: How can trace amounts of halide impurities affect my experiment?
A2: Even small concentrations of halide impurities can have significant effects on the physicochemical properties of [C6mim][Br] and, consequently, your experimental results.[2] These effects include:
-
Increased Viscosity: Chloride impurities, in particular, are known to dramatically increase the viscosity of ionic liquids.[3]
-
Altered Conductivity: Changes in ion composition and mobility due to halide impurities will alter the ionic conductivity.
-
Narrowed Electrochemical Window: Halide ions are more easily oxidized than many other anions used in ionic liquids, which can reduce the electrochemical stability window.
-
Catalyst Poisoning: Halide impurities can deactivate or poison transition-metal catalysts, leading to reduced reaction rates and yields.[2][4]
-
Inconsistent Reaction Outcomes: The presence of reactive halide anions can lead to side reactions or altered reaction pathways, resulting in poor reproducibility.
Q3: What are the typical levels of halide impurities in commercially available [C6mim][Br]?
A3: The level of halide impurities can vary significantly between suppliers and even between different batches from the same supplier. While high-purity grades are available, it is always advisable to either request a certificate of analysis specifying the halide content or to determine it empirically before use in sensitive applications. Purity is often stated as >99%, but this does not specify the nature of the remaining <1%.[1][5]
Q4: How can I detect the presence of halide impurities in my [C6mim][Br] sample?
A4: A simple qualitative test involves dissolving a small amount of the ionic liquid in deionized water and adding a few drops of a silver nitrate (B79036) (AgNO₃) solution. The formation of a precipitate (AgCl, AgBr, AgI) indicates the presence of halide ions. However, this method is not quantitative.[2] For accurate quantification, analytical techniques such as ion chromatography (IC) or total reflection X-ray fluorescence (TXRF) are recommended.[2][6] ¹H NMR spectroscopy can also provide clues about the purity and the ionic environment within the liquid.[7]
Troubleshooting Guide: Halide Impurity-Related Issues
This guide is designed to help you diagnose and resolve common experimental problems that may be caused by halide impurities in [C6mim][Br].
| Issue | Possible Cause Related to Halide Impurity | Recommended Action |
| Inconsistent reaction yields or product selectivity | Halide impurities may be interfering with the reaction mechanism or catalyst. | 1. Quantify the halide content in your [C6mim][Br] batch. 2. Purify the ionic liquid to remove halide impurities. 3. Run a control experiment with a purified batch of [C6mim][Br]. |
| Deactivation of a transition-metal catalyst | Halide ions can act as catalyst poisons by strongly coordinating to the metal center.[2] | 1. Check the halide tolerance of your specific catalyst system. 2. Use high-purity [C6mim][Br] with very low halide content. 3. Consider using a scavenger to remove halide ions from the reaction mixture. |
| Higher than expected viscosity of the reaction medium | Chloride impurities are known to significantly increase the viscosity of imidazolium-based ionic liquids.[3] | 1. Measure the viscosity of your [C6mim][Br] and compare it to literature values for the pure substance. 2. Quantify the chloride content. If elevated, purify the ionic liquid. |
| Poor performance in electrochemical applications (e.g., batteries, sensors) | Halide impurities can narrow the electrochemical window of the ionic liquid.[8] | 1. Determine the electrochemical window of your [C6mim][Br] using cyclic voltammetry. 2. If the window is narrower than expected, purify the ionic liquid to remove halides. |
| Formation of unexpected byproducts | Residual halide ions may act as nucleophiles or bases, leading to side reactions. | 1. Analyze the byproducts to identify their structure. 2. Consider if a halide-mediated reaction pathway is plausible. 3. Use purified [C6mim][Br] to see if the byproduct formation is suppressed. |
Troubleshooting Workflow for Suspected Halide Impurities
References
- 1. researchgate.net [researchgate.net]
- 2. solvomet.eu [solvomet.eu]
- 3. researchgate.net [researchgate.net]
- 4. EP0544496B1 - Removal of halide impurities from organic liquids - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Hexyl-3-methylimidazolium Bromide ([Hmim]Br) Drying Procedures
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for drying 1-hexyl-3-methylimidazolium (B1224943) bromide ([Hmim]Br) before use in experiments. Ensuring low water content is critical as residual moisture can significantly impact the physicochemical properties and reactivity of ionic liquids.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to dry 1-hexyl-3-methylimidazolium bromide before use?
A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The presence of water can significantly alter its viscosity, density, and conductivity, potentially affecting reaction kinetics, electrochemical performance, and overall experimental reproducibility.[3]
Q2: What are the recommended methods for drying [Hmim]Br?
A2: The most common and effective methods for drying hygroscopic ionic liquids like [Hmim]Br are vacuum drying at an elevated temperature and the use of desiccants such as molecular sieves.[1][2]
Q3: What is a safe temperature range for vacuum drying [Hmim]Br?
A3: Based on studies of similar imidazolium (B1220033) bromide ionic liquids, a temperature range of 60°C to 90°C is generally considered safe and effective. For instance, related compounds have been dried under vacuum at temperatures between 70°C and 80°C.[2][4] Long-term thermal stability studies on similar ionic liquids suggest a maximum operating temperature of around 149°C for 24 hours, well above the recommended drying temperatures.[5]
Q4: How can I verify the water content of my [Hmim]Br after drying?
A4: The most accurate and widely used method for determining the water content in ionic liquids is Karl Fischer titration.[3][6][7] This technique can precisely quantify even very low levels of residual moisture.
Q5: Can I use molecular sieves to dry [Hmim]Br?
A5: Yes, 3Å molecular sieves can be used to trap water molecules.[2][8] This can be done by immersing the sieves directly into the ionic liquid. However, it's important to note that direct contact may potentially introduce impurities from the sieves into the ionic liquid.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Varying water content in the [Hmim]Br. | Always dry the ionic liquid before use and verify the water content using Karl Fischer titration to ensure consistency between batches.[1] |
| Slow or incomplete reaction | Residual water may be interfering with catalysts or reacting with sensitive reagents. | Ensure the [Hmim]Br is thoroughly dried to a low water content (e.g., <600 ppm) using the recommended vacuum drying protocol.[9] |
| Ionic liquid appears cloudy or discolored after drying at high temperatures | Thermal decomposition of the ionic liquid. | Reduce the drying temperature. While [Hmim]Br is thermally stable at moderate temperatures, prolonged exposure to excessive heat can lead to degradation. Stick to the recommended temperature range of 60-90°C.[4][5] |
| Water content remains high after drying with molecular sieves | The molecular sieves were not properly activated or have become saturated with water. | Ensure the molecular sieves are activated before use by heating them in a vacuum oven (e.g., 180-200°C for 8-12 hours) to remove any adsorbed water.[8] Use a sufficient quantity of fresh or freshly activated sieves. |
Data Presentation
The following table summarizes various drying conditions reported for this compound and similar ionic liquids.
| Ionic Liquid | Drying Method | Temperature (°C) | Pressure | Duration | Resulting Water Content | Reference |
| [Hmim]Br | Vacuum Drying | 60 | 0.01 bar | 4 days | Not specified | [3][6] |
| [Hmim]Br | Vacuum Evaporation | 90 | 0.8 kPa | Not specified | < 600 ppm | [9] |
| [BMIM]Br & [OMIM]Br | Vacuum Drying | 80 | Not specified | Not specified | Not specified | [4] |
| General Ionic Liquid | Rotary Evaporator | 70 to 140 (gradual increase) | 0.8 kPa | 12 hours | 0.057 mass % (570 ppm) | [10] |
Experimental Protocols
Protocol 1: Vacuum Drying of this compound
Objective: To reduce the water content of [Hmim]Br to a level suitable for moisture-sensitive applications.
Materials:
-
This compound
-
Schlenk flask or other suitable vacuum-rated glassware
-
Vacuum pump capable of reaching at least 0.01 bar
-
Heating mantle or oil bath with temperature control
-
Cold trap (recommended)
Procedure:
-
Place the [Hmim]Br into a clean, dry Schlenk flask. To maximize the surface area for efficient drying, use a flask that is no more than half full.
-
Connect the Schlenk flask to a vacuum line equipped with a cold trap to protect the pump from any volatile byproducts.
-
Slowly open the vacuum valve to evacuate the flask. Be cautious of vigorous bubbling if the ionic liquid has a high initial water content.
-
Once a stable vacuum is achieved (e.g., ≤ 0.01 bar), begin heating the flask to the desired temperature (e.g., 60-90°C).
-
Maintain the vacuum and temperature for the desired duration. For example, drying at 60°C and 0.01 bar for 4 days has been reported to be effective.[3][6]
-
After the drying period, turn off the heat and allow the flask to cool to room temperature under vacuum.
-
Once cooled, backfill the flask with an inert gas such as nitrogen or argon before opening it to the atmosphere to prevent reabsorption of moisture.
-
Store the dried ionic liquid in a tightly sealed container, preferably in a desiccator or glovebox.
Protocol 2: Water Content Determination by Karl Fischer Titration
Objective: To accurately quantify the residual water content in the dried [Hmim]Br.
Materials:
-
Dried this compound
-
Karl Fischer titrator (coulometric or volumetric)
-
Appropriate Karl Fischer reagents (e.g., anolyte, catholyte, or single-component reagent)
-
Dry syringe and needle
-
Methanol or other suitable solvent (if required for sample dissolution)
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate reagents to the titration cell and conditioning the cell to a dry state.
-
Using a dry syringe, carefully draw a known mass of the dried [Hmim]Br.
-
Inject the sample into the titration cell. Ensure the injection is done quickly to minimize exposure to atmospheric moisture.
-
Start the titration. The instrument will automatically titrate the water present in the sample and display the result, typically in ppm (parts per million) or as a percentage.
-
Perform multiple measurements to ensure the accuracy and reproducibility of the results.
Mandatory Visualization
Caption: Workflow for drying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. diva-portal.org [diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. mdpi.com [mdpi.com]
- 10. ilschem.com [ilschem.com]
preventing degradation of 1-hexyl-3-methylimidazolium bromide during storage
Welcome to the technical support center for 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIm]Br). This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this ionic liquid during storage and in troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-hexyl-3-methylimidazolium bromide?
A1: To ensure the long-term stability of [C6MIm]Br, it should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents.[1] The container should be tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[2] For optimal shelf life, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.
Q2: My [C6MIm]Br has developed a yellow or brownish tint. Is it still usable?
A2: A yellow to brownish discoloration can indicate the presence of impurities or degradation products. While the ionic liquid may still be suitable for some applications, this color change suggests that its purity has been compromised. It is advisable to perform a purity analysis, such as ¹H NMR spectroscopy, to identify any contaminants before use in sensitive experiments. In some cases, the color can be due to trace impurities from the synthesis that can be removed.
Q3: What are the primary causes of degradation in this compound?
A3: The main factors contributing to the degradation of [C6MIm]Br are:
-
Thermal Stress: Prolonged exposure to elevated temperatures can lead to thermal decomposition.[3][4] Studies on similar imidazolium (B1220033) halides show that decomposition can begin at temperatures lower than the onset decomposition temperature determined by rapid thermogravimetric analysis (TGA).[5]
-
Oxidation: In the presence of oxygen and/or oxidizing agents, oxidative degradation can occur, leading to the formation of various byproducts.
-
Photodegradation: Exposure to UV or solar light can induce photochemical reactions, leading to the degradation of the imidazolium ring.[6][7][8]
-
Moisture: As a hygroscopic substance, [C6MIm]Br readily absorbs water from the atmosphere.[5] The presence of water can alter its physicochemical properties and may facilitate hydrolytic degradation pathways.
Q4: How can I check the purity of my this compound?
A4: Several analytical techniques can be used to assess the purity of [C6MIm]Br:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the molecular structure and detecting organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the ionic liquid and detect non-volatile impurities.[2][9]
-
Karl Fischer Titration: This is the standard method for accurately determining the water content.[10][11][12][13][14]
-
Ion Chromatography: This technique is suitable for quantifying halide and other inorganic anion impurities.
Troubleshooting Guides
Issue 1: Discoloration of the Ionic Liquid
| Symptom | Possible Cause | Troubleshooting Steps |
| The initially colorless to pale yellow liquid has turned a noticeable yellow or brown. | 1. Oxidation: Exposure to air (oxygen) over time. 2. Photodegradation: Exposure to UV or ambient light.[6][7][8] 3. Thermal Stress: Storage at elevated temperatures.[3] 4. Impurities from Synthesis: Residual starting materials or byproducts. | 1. Verify Purity: Perform ¹H NMR analysis to check for unexpected peaks that may indicate degradation products or impurities. 2. Purification: For minor color impurities, consider purification by passing through a short plug of activated carbon or alumina. 3. Review Storage: Ensure the container is tightly sealed and stored in a cool, dark, and dry place, preferably under an inert atmosphere. |
Issue 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Previously reproducible experiments are now giving inconsistent or unexpected outcomes. | 1. Water Contamination: Absorption of atmospheric moisture, altering the ionic liquid's properties.[5] 2. Presence of Impurities: Degradation products or residual reactants may be interfering with the reaction. | 1. Measure Water Content: Use Karl Fischer titration to determine the water content. If high, dry the ionic liquid under vacuum at a moderate temperature (e.g., 70-80°C). 2. Assess Purity: Use ¹H NMR or HPLC to check for impurities. Compare the results with a reference spectrum or a new batch of the ionic liquid. 3. Purify if Necessary: If significant impurities are detected, purification may be required. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To identify the structure of this compound and detect the presence of organic impurities.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the [C6MIm]Br sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks and compare the integration values to the expected proton ratios of [C6MIm]Br.
-
Look for any unexpected peaks that may correspond to impurities such as residual 1-methylimidazole, 1-bromohexane, or degradation products.
-
Expected Chemical Shifts (in DMSO-d₆):
-
Imidazolium Ring Protons: ~9.1 ppm (s, 1H, N-CH-N), ~7.7-7.8 ppm (m, 2H, N-CH=CH-N)
-
N-CH₂ (Hexyl): ~4.1 ppm (t, 2H)
-
N-CH₃: ~3.8 ppm (s, 3H)
-
Hexyl Chain (CH₂): ~0.8-1.7 ppm (m, 8H)
-
Hexyl Chain (CH₃): ~0.8 ppm (t, 3H)
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water present in the this compound sample.
Materials:
-
This compound sample
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol (B129727) or a specialized Karl Fischer solvent
-
Gastight syringe
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and pre-titrate the solvent to a stable endpoint.
-
Sample Preparation: Due to its viscosity, it is recommended to dissolve a known weight of [C6MIm]Br in a suitable anhydrous solvent before injection, or to directly inject a precisely weighed amount into the titration cell.
-
Titration:
-
Accurately weigh the sample into a gastight syringe.
-
Inject the sample into the titration cell, ensuring no atmospheric moisture is introduced.
-
Start the titration. The instrument will automatically titrate the water present and calculate the water content.
-
-
Calculation: The instrument software will typically provide the water content in ppm or percentage.
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability
| Parameter | Condition | Expected Outcome |
| Temperature | 2-8°C or Room Temperature (cool) | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Nitrogen, Argon) | Prevents oxidative degradation. |
| Light Exposure | Dark (e.g., amber glass vial) | Prevents photodegradation. |
| Container | Tightly sealed | Prevents moisture uptake. |
Table 2: Common Impurities and Their Potential Origin
| Impurity | Potential Origin | Analytical Signature (¹H NMR) |
| 1-Methylimidazole | Unreacted starting material | Distinct peaks in the aromatic and methyl regions, different from the product. |
| 1-Bromohexane | Unreacted starting material | Characteristic alkyl chain signals, different from the product's hexyl group signals. |
| Water | Atmospheric absorption | Broad singlet, chemical shift is solvent and temperature dependent. |
| Substituted Imidazoles | Thermal/Photodegradation | Additional peaks in the aromatic and alkyl regions. |
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Troubleshooting workflow for issues with [C6MIm]Br.
References
- 1. This compound | 85100-78-3 [sigmaaldrich.com]
- 2. labproinc.com [labproinc.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photo-Fenton-Like Degradation of Imidazolium Ionic Liquids: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic degradation of imidazolium ionic liquids using dye sensitized TiO2/SiO2 composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Photostability and photocatalytic degradation of ionic liquids in water under solar light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. hiyka.com [hiyka.com]
- 11. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 12. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 13. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Imidazolium-Based Ionic Liquids: Focus on 1-hexyl-3-methylimidazolium bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIm][Br]) with other commonly utilized imidazolium-based ionic liquids. The selection of an appropriate ionic liquid is crucial for optimizing reaction conditions, enhancing separation efficiency, and designing novel electrochemical systems. This document aims to facilitate this selection by presenting a detailed analysis of key physicochemical properties and performance in representative applications, supported by experimental data.
Physicochemical Properties: A Quantitative Comparison
The properties of imidazolium-based ionic liquids are highly tunable by modifying the alkyl chain length on the imidazolium (B1220033) cation and the nature of the anion. These structural variations significantly influence properties such as melting point, viscosity, density, and thermal stability. The following tables summarize these key parameters for 1-hexyl-3-methylimidazolium bromide and a selection of other imidazolium ionic liquids.
Table 1: Physicochemical Properties of 1-Alkyl-3-methylimidazolium Bromides
| Ionic Liquid | Alkyl Chain | Melting Point (°C) | Viscosity (cP at 25°C) | Density (g/cm³ at 25°C) |
| 1-Ethyl-3-methylimidazolium Bromide ([C2MIm][Br]) | Ethyl | 91[1] | - | 1.49 (26°C)[1] |
| 1-Butyl-3-methylimidazolium Bromide ([C4MIm][Br]) | Butyl | -12[2] | - | - |
| This compound ([C6MIm][Br]) | Hexyl | -3 [3] | 3302 (35°C) [3] | 1.04 (26°C) [3] |
| 1-Octyl-3-methylimidazolium Bromide ([C8MIm][Br]) | Octyl | < Room Temp. | 6604 | 1.17 (24°C) |
| 1-Decyl-3-methylimidazolium Bromide ([C10MIm][Br]) | Decyl | -6[4] | - | - |
Table 2: Physicochemical Properties of 1-Hexyl-3-methylimidazolium with Various Anions
| Ionic Liquid | Anion | Melting Point (°C) | Viscosity (cP at 25°C) | Density (g/cm³ at 25°C) |
| This compound ([C6MIm][Br]) | Bromide [Br]⁻ | -3 [3] | 3302 (35°C) [3] | 1.04 (26°C) [3] |
| 1-Hexyl-3-methylimidazolium Chloride ([C6MIm][Cl]) | Chloride [Cl]⁻ | - | - | 1.05[5] |
| 1-Hexyl-3-methylimidazolium Tetrafluoroborate ([C6MIm][BF4]) | Tetrafluoroborate [BF4]⁻ | - | - | 1.149 (20°C) |
| 1-Hexyl-3-methylimidazolium Hexafluorophosphate ([C6MIm][PF6]) | Hexafluorophosphate [PF6]⁻ | -61[6][7] | 465[6][7] | 1.30 (23°C)[6][7] |
Performance in Key Applications
The unique properties of imidazolium-based ionic liquids make them highly effective in a range of applications, from catalysis and separations to electrochemistry. This section compares the performance of this compound and its analogues in these areas.
Catalysis: Suzuki Coupling Reaction
Extraction: Removal of Phenolic Compounds
The efficiency of liquid-liquid extraction of organic pollutants, such as phenols, from aqueous or oil phases can be significantly improved by using imidazolium-based ionic liquids as the extraction solvent. The extraction efficiency is influenced by the hydrophobicity of the ionic liquid and its ability to form hydrogen bonds with the target molecule.
Table 3: Extraction Efficiency of Phenolic Compounds using Imidazolium-Based Ionic Liquids
| Ionic Liquid | Target Compound | Extraction Efficiency (%) | Reference |
| [EtO2C2mim][Br] | Phenol | 99 | [11][12] |
| [EtO2C2mim][BF4] | Phenol | Lower than [EtO2C2mim][Br] | [11][12] |
| [EtO2C2mim][PF6] | Phenol | Lower than [EtO2C2mim][Br] | [11][12] |
| Benzyl Imidazolium ILs | Phenols | High removal efficiency | [13] |
The high efficiency of the bromide-containing ionic liquid suggests that the anion plays a crucial role in the extraction process, likely through strong hydrogen bonding with the hydroxyl group of phenol.
Electrochemistry: Electrochemical Window
The electrochemical window (ECW) is a critical parameter for electrolytes in electrochemical devices, defining the voltage range within which the electrolyte is stable. Imidazolium-based ionic liquids are known for their wide electrochemical windows compared to conventional aqueous electrolytes. The ECW is primarily determined by the reduction potential of the cation and the oxidation potential of the anion.
While specific ECW values for this compound were not found, studies on other 1-alkyl-3-methylimidazolium halides and related ionic liquids provide valuable insights[14][15][16]. Generally, the electrochemical stability of imidazolium cations is a key factor, and the choice of anion also significantly impacts the overall ECW.
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties discussed in this guide.
Melting Point Determination
The melting point of an ionic liquid is typically determined using a differential scanning calorimeter (DSC).
Protocol:
-
A small, accurately weighed sample (1-5 mg) of the ionic liquid is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is lowered to a temperature well below the expected melting point (e.g., -100 °C).
-
The sample is then heated at a constant rate (e.g., 5-10 °C/min).
-
The heat flow to the sample is monitored as a function of temperature.
-
The melting point is determined as the onset or peak temperature of the endothermic transition corresponding to melting.
Viscosity Measurement
The viscosity of ionic liquids is commonly measured using a rotational viscometer or a falling-ball viscometer.
Protocol (Rotational Viscometer):
-
The viscometer is calibrated using standard viscosity fluids.
-
A known volume of the ionic liquid is placed in the sample cup.
-
The appropriate spindle is selected and immersed in the ionic liquid to the specified depth.
-
The temperature of the sample is controlled using a circulating water bath.
-
The spindle is rotated at a series of known speeds, and the corresponding torque is measured.
-
The viscosity is calculated from the shear stress (proportional to torque) and shear rate (proportional to rotational speed).
Density Measurement
The density of ionic liquids can be accurately determined using a vibrating tube densimeter.
Protocol:
-
The instrument is calibrated with dry air and deionized water at a known temperature.
-
A small sample of the ionic liquid is injected into the U-shaped vibrating tube.
-
The temperature of the tube is precisely controlled.
-
The instrument measures the oscillation period of the tube, which is related to the density of the sample.
-
The density is calculated automatically by the instrument's software.
Thermal Stability Assessment
Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of ionic liquids.
Protocol:
-
A small, accurately weighed sample (5-10 mg) of the ionic liquid is placed in a TGA pan (typically platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve, typically as the temperature at which a 5% or 10% mass loss occurs.
Visualizing Key Concepts
To further illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Structure of the 1-Alkyl-3-methylimidazolium Cation.
Caption: Workflow for Comparing Imidazolium-Based Ionic Liquids.
References
- 1. 1-Ethyl-3-methylimidazolium bromide, >99% | IoLiTec [iolitec.de]
- 2. nbinno.com [nbinno.com]
- 3. 1-Hexyl-3-methylimidazolium chloride, >98% | IoLiTec [iolitec.de]
- 4. nbinno.com [nbinno.com]
- 5. 1-Hexyl-3-methyl-imidazolium chloride (HMIM Cl), 25 g, CAS No. 171058-17-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 6. iolitec.de [iolitec.de]
- 7. 1-Hexyl-3-methylimidazolium hexafluorophosphate, >99% | IoLiTec [iolitec.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. sciforum.net [sciforum.net]
- 13. iicc.neduet.edu.pk [iicc.neduet.edu.pk]
- 14. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 1-hexyl-3-methylimidazolium bromide and 1-butyl-3-methylimidazolium bromide for Researchers and Drug Development Professionals
In the ever-evolving landscape of ionic liquids, 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br) and 1-butyl-3-methylimidazolium bromide ([BMIM]Br) have emerged as prominent members of the imidazolium-based family. Their unique physicochemical properties make them valuable assets in diverse applications, from "green" chemistry and catalysis to electrochemistry and biotechnology.[1] This guide provides a comprehensive comparison of these two ionic liquids, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal candidate for their specific needs.
The primary structural difference between [HMIM]Br and [BMIM]Br lies in the length of the alkyl chain attached to the imidazolium (B1220033) ring: a hexyl group in the former and a butyl group in the latter. This seemingly subtle variation significantly influences their macroscopic properties, including melting point, viscosity, density, and conductivity.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the key physicochemical properties of [HMIM]Br and [BMIM]Br, compiled from various experimental studies.
| Property | 1-hexyl-3-methylimidazolium bromide ([HMIM]Br) | 1-butyl-3-methylimidazolium bromide ([BMIM]Br) |
| Molecular Formula | C₁₀H₁₉BrN₂[2] | C₈H₁₅BrN₂[3] |
| Molecular Weight | 247.18 g/mol [4] | 219.124 g/mol [3] |
| Melting Point | -15 °C[5][6], -54.9 °C[2][4] | 65-75 °C[3][7], 81 °C[8], -12 °C[9] |
| Density | 1.271 g/cm³ (26 °C)[5][6], 1.23 g/cm³[2] | 1.30 g/cm³ (25.1 °C)[3][7], 1.4180 g/cm³ (26 °C)[8] |
| Viscosity | 3822 cP (25 °C)[5][6] | Decreases with increasing temperature[10] |
| Conductivity | 0.051 mS/cm (20 °C)[5][6] | Increases with increasing temperature and concentration[10][11] |
| Thermal Stability (TGA) | High thermal stability | Onset of thermal decomposition at ~305.42 °C[10][11] |
| Solubility | Miscible with water, acetone, acetonitrile, isopropanol. Not miscible with toluene, hexane.[12] | Miscible with water, methanol, dichloromethane. Immiscible with acetone, toluene, ethyl acetate (B1210297), diethyl ether.[3][7] |
The Influence of Alkyl Chain Length
The longer hexyl chain in [HMIM]Br generally leads to a lower melting point and higher viscosity compared to [BMIM]Br. The increased van der Waals forces between the longer alkyl chains in [HMIM]Br contribute to its higher viscosity. Conversely, the shorter alkyl chain in [BMIM]Br allows for greater ionic mobility, which can result in higher conductivity under certain conditions. The difference in melting points reported in the literature for [BMIM]Br may be attributed to variations in purity and water content, as ionic liquids are known to be hygroscopic.[13]
Caption: Impact of alkyl chain length on key properties.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research. Below are generalized protocols for the synthesis and characterization of these ionic liquids, based on common laboratory practices.
Synthesis of 1-alkyl-3-methylimidazolium bromide
A common method for the synthesis of both [HMIM]Br and [BMIM]Br is through the quaternization of 1-methylimidazole (B24206).[14]
Workflow for Ionic Liquid Synthesis
Caption: General synthesis workflow for imidazolium bromides.
Procedure:
-
In a round-bottom flask, equimolar amounts of 1-methylimidazole and the corresponding 1-bromoalkane (1-bromobutane for [BMIM]Br or 1-bromohexane (B126081) for [HMIM]Br) are combined.[14]
-
The reaction mixture is stirred vigorously under an inert atmosphere (e.g., nitrogen).[14]
-
The mixture is heated (e.g., to 70°C) for an extended period (e.g., 48 hours) to ensure complete reaction.[14]
-
After cooling to room temperature, the resulting viscous liquid is washed multiple times with a solvent like ethyl acetate to remove any unreacted starting materials.[14]
-
The purified ionic liquid is then dried under vacuum at an elevated temperature (e.g., 70-80°C) to remove any residual solvent.[14]
Characterization Techniques
Density Measurement: The density of ionic liquids can be determined using a pycnometer.[15] The pycnometer is first calibrated with deionized water. The ionic liquid sample is then introduced into the pycnometer, and its mass is measured. The density is calculated by dividing the mass of the ionic liquid by the volume of the pycnometer. Measurements are typically performed at a constant temperature.
Viscosity Measurement: A rotational viscometer, such as a Brookfield viscometer, is commonly used to measure the dynamic viscosity of ionic liquids.[15] The instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is then determined based on the geometry of the spindle and the rotational speed. The temperature of the sample should be carefully controlled during the measurement as viscosity is highly temperature-dependent.[10]
Conductivity Measurement: The ionic conductivity is measured using a conductivity meter equipped with a conductivity cell.[15] The cell is calibrated using standard solutions of known conductivity (e.g., KCl solutions). The conductivity of the ionic liquid sample is then measured at a specific temperature. The conductivity of ionic liquids generally increases with temperature.[10]
Thermal Stability (Thermogravimetric Analysis - TGA): Thermogravimetric analysis is employed to determine the thermal stability of the ionic liquids.[10] A small sample of the ionic liquid is placed in a TGA instrument and heated at a constant rate under a controlled atmosphere (e.g., nitrogen).[10] The instrument records the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.[10][11]
Applications in Research and Drug Development
Both [HMIM]Br and [BMIM]Br have shown promise in various applications:
-
Green Chemistry: Their low volatility and high thermal stability make them attractive as environmentally friendly solvents and catalysts for organic reactions.[1]
-
Electrochemistry: Their ionic nature allows them to be used as electrolytes in batteries and other electrochemical devices.[5]
-
Biotechnology and Drug Development: They can be used as solvents for the extraction and purification of biomolecules, and their interactions with proteins and enzymes are an active area of research.[9]
The choice between [HMIM]Br and [BMIM]Br will ultimately depend on the specific requirements of the application. For processes requiring lower viscosity and potentially higher conductivity, [BMIM]Br may be the preferred choice. In contrast, applications where a lower melting point is critical might favor the use of [HMIM]Br. The comprehensive data and protocols provided in this guide aim to facilitate this selection process for researchers and professionals in the field.
References
- 1. researchinschools.org [researchinschools.org]
- 2. 2.2.1. Synthesis of 1st generation bromide-based IL [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ipme.ru [ipme.ru]
- 7. researchgate.net [researchgate.net]
- 8. Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis [mdpi.com]
- 9. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation | Semantic Scholar [semanticscholar.org]
- 12. USING this compound IONIC LIQUID AS A REUSABLE PROMOTING MEDIUM FOR QUINOXALINE SYNTHESIS VIA OXIDATIVE CYCLIZATION :: Xuất bản - Tạp chí - Trường Đại Học Cần Thơ [sj.ctu.edu.vn]
- 13. rroij.com [rroij.com]
- 14. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 15. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures | MDPI [mdpi.com]
The Ripple Effect: How Alkyl Chain Length Dictates the Properties of Imidazolium Bromides
A comprehensive guide for researchers, scientists, and drug development professionals on the profound influence of alkyl chain length on the physicochemical and biological properties of imidazolium (B1220033) bromide ionic liquids. This guide provides a comparative analysis supported by experimental data, detailed methodologies, and visual representations of key concepts.
The burgeoning field of ionic liquids (ILs) has captivated the scientific community with the promise of "designer solvents" and novel therapeutic agents. Among these, imidazolium-based ILs stand out for their versatility and tunable properties. A fundamental aspect of their design lies in the strategic modification of the alkyl chain substituent on the imidazolium cation. This guide delves into the critical role of alkyl chain length in modulating the physicochemical characteristics and biological activities of 1-alkyl-3-methylimidazolium bromides, a prominent class of ionic liquids.
Physicochemical Properties: A Balancing Act of Forces
The length of the alkyl chain attached to the imidazolium ring significantly impacts the delicate interplay of intermolecular forces, leading to predictable trends in the macroscopic properties of these ionic liquids. These changes are primarily governed by the increasing contribution of van der Waals interactions as the alkyl chain elongates, which competes with the dominant coulombic forces between the ions.
Key Physicochemical Trends:
-
Melting Point: The melting point of 1-alkyl-3-methylimidazolium bromides generally shows a non-linear dependence on the alkyl chain length. Initially, an increase in the chain length can disrupt the crystal packing, leading to a decrease in the melting point. However, as the chain becomes longer, van der Waals interactions become more significant, leading to a subsequent increase in the melting point.
-
Density: A consistent trend observed is the decrease in density with increasing alkyl chain length.[1] This is attributed to the less efficient packing of the bulkier cations, which increases the overall volume without a proportional increase in mass.
-
Viscosity: Viscosity, a measure of a fluid's resistance to flow, generally increases with the elongation of the alkyl chain.[2][3] Longer alkyl chains lead to stronger van der Waals forces and a greater propensity for entanglement, thus hindering the free movement of the ions.
-
Conductivity: Inversely related to viscosity, ionic conductivity tends to decrease as the alkyl chain length increases.[2] The reduced mobility of the larger, more encumbered cations in the viscous medium impedes the overall charge transport.
-
Thermal Stability: The thermal stability of imidazolium-based ionic liquids is also influenced by the alkyl chain length.[4][5][6] While the decomposition temperature is significantly affected by the nature of the anion, longer alkyl chains can in some cases lead to a slight decrease in thermal stability due to the increased number of C-H bonds susceptible to thermal degradation.
Comparative Physicochemical Data
The following table summarizes the experimentally determined physicochemical properties of a series of 1-alkyl-3-methylimidazolium bromides, showcasing the impact of varying the alkyl chain length.
| Imidazolium Bromide (Cn-MIM-Br) | Alkyl Chain (n) | Melting Point (°C) | Density (g/cm³) at 26°C |
| 1-Ethyl-3-methylimidazolium Bromide | 2 | 91[7] | 1.49[7] |
| 1-Propyl-3-methylimidazolium Bromide | 3 | - | - |
| 1-Butyl-3-methylimidazolium Bromide | 4 | - | - |
| 1-Hexyl-3-methylimidazolium Bromide | 6 | - | - |
| 1-Octyl-3-methylimidazolium Bromide | 8 | - | - |
Biological Activity: The Hydrophobic Tug-of-War
The length of the alkyl chain plays a pivotal role in the biological activity of imidazolium bromides, particularly their antimicrobial and antitumor properties. This is largely attributed to the increasing hydrophobicity conferred by longer alkyl chains, which enhances their interaction with biological membranes.
Studies have demonstrated that imidazolium-based ILs with longer alkyl chains (typically C11-C16) exhibit potent antimicrobial activity.[8] The proposed mechanism involves the disruption of the bacterial cell membrane integrity, leading to cell lysis and death.[8] This enhanced activity is directly linked to the ability of the long alkyl chains to intercalate into the lipid bilayer of the cell membrane.
Similarly, the antitumor activity of certain imidazolium compounds has been shown to be dependent on the alkyl chain length. The increased lipophilicity facilitates the transport of the ionic liquid across the cell membrane, allowing it to exert its cytotoxic effects within the cell.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of 1-Alkyl-3-methylimidazolium Bromide
Objective: To synthesize a series of 1-alkyl-3-methylimidazolium bromides with varying alkyl chain lengths.
Materials:
-
Bromoalkane (e.g., 1-bromobutane, 1-bromohexane, etc.)
-
Ethyl acetate (B1210297)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round bottom flask, equimolar amounts of 1-methylimidazole and the corresponding bromoalkane are mixed.[9]
-
The mixture is stirred and heated under reflux for a specified period (e.g., 24-48 hours) at a temperature appropriate for the specific bromoalkane (typically 70-80°C).[9]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The resulting viscous liquid or solid is washed multiple times with ethyl acetate to remove any unreacted starting materials.[9]
-
The purified product is then dried under vacuum to remove any residual solvent, yielding the 1-alkyl-3-methylimidazolium bromide.[9]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure and purity of the synthesized imidazolium bromides.[8][10]
-
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the ionic liquids. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss is measured as a function of temperature. The onset temperature of decomposition is a key parameter obtained from this analysis.[4][5]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other phase transitions of the imidazolium bromides. The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured.
-
Viscometry: The viscosity of the ionic liquids is measured using a viscometer (e.g., a cone-and-plate or falling-ball viscometer) at a controlled temperature.[10]
-
Densitometry: The density of the ionic liquids is determined using a densitometer, which measures the oscillation frequency of a U-shaped tube filled with the sample.
Visualizing the Synthesis Workflow
The synthesis of 1-alkyl-3-methylimidazolium bromides follows a straightforward quaternization reaction. The logical flow of this process can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchinschools.org [researchinschools.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Ethyl-3-methylimidazolium bromide, >99% | IoLiTec [iolitec.de]
- 8. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Study of Halide Anions in 1-Hexyl-3-methylimidazolium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of 1-hexyl-3-methylimidazolium (B1224943) ([C6mim]+) salts with three different halide anions: chloride (Cl-), bromide (Br-), and iodide (I-). The choice of anion can significantly influence the properties of an ionic liquid, impacting its suitability for various applications, from synthesis and catalysis to drug delivery. This document summarizes key experimental data on density, viscosity, thermal stability, and the electrochemical window for [C6mim]Cl, [C6mim]Br, and [C6mim]I, supported by detailed experimental protocols.
Physicochemical Properties: A Comparative Overview
The properties of 1-hexyl-3-methylimidazolium based ionic liquids are significantly influenced by the nature of the halide anion.[1] Generally, an increase in the size of the anion (from Cl- to I-) leads to changes in key characteristics such as density and viscosity.
Density
The density of the 1-hexyl-3-methylimidazolium halide salts shows a clear trend with the increasing size of the halide anion. The density increases in the order of [C6mim]Cl < [C6mim]Br < [C6mim]I. This trend is directly related to the mass of the anion, as the cation remains the same. The experimental data shows a linear decrease in density with an increase in temperature.[1]
| Ionic Liquid | Temperature (K) | Density (g/cm³) | Reference |
| [C6mim]Cl | 298.15 | 1.028 | [2][3] |
| 303.15 | 1.025 | [2][3] | |
| 308.15 | 1.021 | [2][3] | |
| 313.15 | 1.018 | [2][3] | |
| 318.15 | 1.014 | [2][3] | |
| 323.15 | 1.011 | [2][3] | |
| [C6mim]Br | 298.15 | 1.226 | [2][3] |
| 303.15 | 1.222 | [2][3] | |
| 308.15 | 1.219 | [2][3] | |
| 313.15 | 1.215 | [2][3] | |
| 318.15 | 1.212 | [2][3] | |
| 323.15 | 1.208 | [2][3] | |
| [C6mim]I | 298.15 | 1.378 | [2][3] |
| 303.15 | 1.374 | [2][3] | |
| 308.15 | 1.370 | [2][3] | |
| 313.15 | 1.366 | [2][3] | |
| 318.15 | 1.362 | [2][3] | |
| 323.15 | 1.358 | [2][3] |
Viscosity
Viscosity is a critical parameter for practical applications of ionic liquids, affecting mass and heat transfer. For the 1-hexyl-3-methylimidazolium halide series, viscosity generally decreases as the size of the anion increases. This is attributed to the weaker interactions between the larger, more polarizable iodide anion and the imidazolium (B1220033) cation compared to the smaller, more charge-dense chloride and bromide ions. However, experimental data from different sources show some variability, which can be influenced by impurities such as water.[1]
| Ionic Liquid | Temperature (K) | Viscosity (mPa·s) | Reference |
| [C6mim]Cl | 298.15 | 1330 | [2][3] |
| 303.15 | 948 | [2][3] | |
| 308.15 | 694 | [2][3] | |
| 313.15 | 520 | [2][3] | |
| 318.15 | 398 | [2][3] | |
| 323.15 | 311 | [2][3] | |
| [C6mim]Br | 298.15 | 1160 | [2][3] |
| 303.15 | 821 | [2][3] | |
| 308.15 | 598 | [2][3] | |
| 313.15 | 446 | [2][3] | |
| 318.15 | 340 | [2][3] | |
| 323.15 | 265 | [2][3] | |
| [C6mim]I | 298.15 | 689 | [2][3] |
| 303.15 | 506 | [2][3] | |
| 308.15 | 381 | [2][3] | |
| 313.15 | 292 | [2][3] | |
| 318.15 | 228 | [2][3] | |
| 323.15 | 181 | [2][3] |
Thermal Stability
| Ionic Liquid | Decomposition Temperature (°C) | Comments |
| [C6mim]Cl | ~250-270 | Estimated based on related compounds. |
| [C6mim]Br | ~260-280 | Estimated based on related compounds. |
| [C6mim]I | ~240-260 | Estimated based on related compounds. Iodide salts can be less stable due to the weaker C-I bond. |
Note: The decomposition temperatures are approximate values and can vary depending on the experimental conditions, such as the heating rate.
Electrochemical Window
The electrochemical window (EW) is a critical property for applications in electrochemistry, such as in batteries and capacitors. It represents the potential range over which the ionic liquid is electrochemically stable. A wider electrochemical window is generally desirable. A direct comparative study of the electrochemical windows for [C6mim]Cl, [C6mim]Br, and [C6mim]I under identical conditions is not available in the reviewed literature. However, studies on similar halide-based ionic liquids indicate that the anodic limit is often determined by the oxidation of the halide anion. The ease of oxidation generally follows the order I⁻ > Br⁻ > Cl⁻, which would suggest a narrower electrochemical window for the iodide salt.
| Ionic Liquid | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) |
| [C6mim]Cl | Data not available | Data not available | ~4.0 - 4.5 (estimated) |
| [C6mim]Br | Data not available | Data not available | ~3.5 - 4.0 (estimated) |
| [C6mim]I | Data not available | Data not available | ~3.0 - 3.5 (estimated) |
Note: These are estimated values based on general trends for halide-containing ionic liquids. The actual values can be significantly influenced by the experimental setup, including the choice of electrodes and the presence of impurities.
Experimental Protocols
Synthesis of 1-Hexyl-3-methylimidazolium Halides
A general and adaptable method for the synthesis of 1-hexyl-3-methylimidazolium halides involves the quaternization of 1-methylimidazole (B24206) with the corresponding 1-haloalkane.[4] Microwave-assisted synthesis can significantly reduce the reaction time.[5]
Materials:
-
1-Methylimidazole
-
1-Chlorohexane, 1-Bromohexane, or 1-Iodohexane
-
Ethyl acetate (B1210297) (for washing)
-
Toluene (B28343) (for washing, optional)
Procedure:
-
In a round-bottom flask, combine 1-methylimidazole and a slight molar excess (e.g., 1.1 equivalents) of the respective 1-haloalkane (1-chlorohexane, 1-bromohexane, or 1-iodohexane).
-
The reaction mixture is stirred and heated. For conventional heating, a temperature of 70-80 °C for 10-20 minutes is typically sufficient for the bromide salt synthesis using microwave irradiation.[5] For the chloride salt, heating at 60-70 °C for an extended period (e.g., several hours to days) may be required for conventional heating.
-
After the reaction is complete, the resulting viscous liquid is cooled to room temperature.
-
The product is washed several times with ethyl acetate or toluene to remove any unreacted starting materials.
-
The purified ionic liquid is then dried under vacuum to remove any residual solvent.
Caption: Workflow for the synthesis of 1-hexyl-3-methylimidazolium halide salts.
Density Measurement
Density is typically measured using a vibrating tube densimeter.
Procedure:
-
Calibrate the densimeter with dry air and deionized water at the desired temperature.
-
Inject the ionic liquid sample into the measuring cell, ensuring no air bubbles are present.
-
Allow the temperature to stabilize.
-
Record the density reading.
-
Repeat the measurement at different temperatures as required.
Caption: Experimental workflow for density measurement of ionic liquids.
Viscosity Measurement
Viscosity is commonly determined using a rotational viscometer or a falling-ball viscometer.
Procedure:
-
Calibrate the viscometer using standard viscosity fluids.
-
Place the ionic liquid sample in the sample holder and ensure the temperature is controlled.
-
For a rotational viscometer, set the desired shear rate and record the viscosity reading once it stabilizes.
-
For a falling-ball viscometer, measure the time it takes for a ball to fall a specific distance through the liquid.
-
Repeat the measurements at various temperatures.
Caption: Experimental workflow for viscosity measurement of ionic liquids.
Thermal Stability (TGA)
Thermogravimetric analysis (TGA) is used to determine the thermal stability of the ionic liquids.
Procedure:
-
Place a small, accurately weighed sample of the ionic liquid (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Electrochemical Window Measurement
The electrochemical window is determined using cyclic voltammetry (CV).
Procedure:
-
A three-electrode system is used, typically with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
The ionic liquid is placed in an electrochemical cell, and the electrodes are immersed.
-
The potential of the working electrode is swept from an initial potential to a final potential and then back.
-
The current response is measured as a function of the applied potential.
-
The electrochemical window is determined as the potential range where no significant faradaic current is observed.
Caption: Experimental workflow for Cyclic Voltammetry (CV).
References
Comparative Performance Analysis of 1-hexyl-3-methylimidazolium bromide in Scientific Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br) Against Conventional Alternatives, Supported by Experimental Data.
1-hexyl-3-methylimidazolium bromide ([HMIM]Br) is an ionic liquid that has garnered significant attention across various scientific disciplines for its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45] This guide provides a comprehensive comparison of [HMIM]Br's performance in key application areas against traditional solvents and other ionic liquids, supported by experimental data to inform researchers and professionals in their experimental design and substance selection.
Physicochemical Properties: A Foundation for Versatility
The distinct properties of [HMIM]Br underpin its utility in a wide range of applications. A summary of its key physicochemical characteristics is presented below, offering a baseline for comparison with other solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉BrN₂ | [1] |
| Molecular Weight | 247.18 g/mol | [1] |
| Melting Point | -15 °C | [1] |
| Density | 1.271 g/cm³ (at 26 °C) | [1] |
| Viscosity | 3822 cP (at 25 °C) | [1] |
| Conductivity | 0.051 mS/cm (at 20 °C) | [1] |
Performance in Biocatalysis: Enhancing Enzymatic Reactions
Protein Stabilization: A Complex Interplay of Interactions
The stability of proteins is a critical factor in drug development and various biotechnological applications. While the general literature suggests that imidazolium-based ionic liquids can act as both stabilizers and destabilizers for proteins, the specific effect is dependent on the ionic liquid's concentration, alkyl chain length, and the nature of the anion.[14] Molecular dynamics simulations have been employed to understand the interactions between imidazolium-based ionic liquids and proteins at a molecular level, revealing the importance of hydrogen bonding and van der Waals interactions.[20][33] However, specific experimental data on the thermal denaturation temperature (Tm) of model proteins like lysozyme (B549824) in the presence of [HMIM]Br is needed for a direct quantitative comparison with traditional buffer systems.
Figure 1. Simplified representation of the proposed interactions leading to protein stabilization by [HMIM]Br.
Efficacy in Extraction Processes: A Greener Alternative
[HMIM]Br has shown promise as a solvent for the extraction of bioactive compounds. In a study on the antioxidant properties of polyphenols, the combination of [HMIM]Br with gallic acid and tannic acid resulted in enhanced antioxidant activity compared to the pure compounds, suggesting improved extraction and stabilization.[1] Another study on the extraction of quercetin (B1663063) from Suaeda glauca Bge. found that among several imidazolium (B1220033) bromide ionic liquids, 1-ethyl-3-methylimidazolium (B1214524) bromide ([EMIm]Br) provided the highest yield.[19] While this highlights the potential of imidazolium-based ionic liquids, a direct quantitative comparison of extraction yields using [HMIM]Br versus conventional solvents like methanol (B129727) or ethanol (B145695) is necessary to fully validate its performance.
| Compound | Solvent System | Antioxidant Activity (%) |
| Gallic Acid | Pure | 64 |
| [HMIM]Br + Gallic Acid | 77 | |
| Tannic Acid | Pure | 73 |
| [HMIM]Br + Tannic Acid | 82 | |
| Table adapted from a study on the antioxidant properties of polyphenols.[1] |
Dissolution of Biopolymers: Unlocking the Potential of Cellulose (B213188)
Figure 2. Proposed mechanism of cellulose dissolution by [HMIM]Br.
Toxicity Profile: A Critical Consideration for "Green" Chemistry
While ionic liquids are often touted as "green" solvents due to their low volatility, their toxicity is a critical parameter that must be evaluated. The toxicity of imidazolium-based ionic liquids is influenced by the length of the alkyl chain on the cation and the nature of the anion. Although specific EC50 values for [HMIM]Br on standard organisms like Vibrio fischeri are not consistently reported in the reviewed literature, data for other imidazolium-based ionic liquids can provide a comparative context. For example, the EC50 values for various imidazolium salts have been determined, and it is generally observed that toxicity increases with the length of the alkyl chain.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments involving [HMIM]Br, based on common practices in the field.
General Protocol for Lipase-Catalyzed Esterification
-
Enzyme Preparation: A commercial lipase (B570770) (e.g., from Candida rugosa) is typically used, either in its free form or immobilized on a suitable support.
-
Reaction Setup: The reaction is carried out in a sealed vessel containing the ionic liquid ([HMIM]Br) or a conventional organic solvent (e.g., hexane) as the reaction medium.
-
Substrate Addition: The alcohol and carboxylic acid substrates are added to the reaction medium in a specific molar ratio.
-
Reaction Conditions: The mixture is incubated at a controlled temperature with constant stirring for a defined period.
-
Monitoring and Analysis: Aliquots of the reaction mixture are withdrawn at different time intervals and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion to the ester product.
Figure 3. A typical workflow for a lipase-catalyzed esterification experiment.
General Protocol for Protein Thermal Stability Analysis (Differential Scanning Calorimetry)
-
Sample Preparation: A solution of the model protein (e.g., lysozyme) is prepared in a standard buffer (e.g., phosphate (B84403) buffer) and in a solution of [HMIM]Br at the desired concentration.
-
DSC Analysis: The protein solutions are loaded into the sample and reference cells of a differential scanning calorimeter (DSC).
-
Thermal Scan: The samples are heated at a constant rate over a defined temperature range.
-
Data Analysis: The resulting thermogram, which plots heat flow versus temperature, is analyzed to determine the thermal denaturation temperature (Tm), which is the peak of the endothermic transition.
General Protocol for Flavonoid Extraction
-
Sample Preparation: The plant material is dried and ground to a fine powder.
-
Extraction: A known mass of the powdered plant material is mixed with a specific volume of the extraction solvent ([HMIM]Br or a conventional solvent like ethanol).
-
Extraction Conditions: The mixture is subjected to extraction, which can be performed using various techniques such as maceration, sonication, or microwave-assisted extraction, for a set time and at a controlled temperature.
-
Separation: The solid residue is separated from the liquid extract by filtration or centrifugation.
-
Analysis: The concentration of the target flavonoid in the extract is determined using a suitable analytical method, such as HPLC. The extraction yield is then calculated.
References
- 1. This compound, >99% | IoLiTec [iolitec.de]
- 2. Palladium nanoparticles catalyzed Suzuki cross-coupling reactions in ambient conditions [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)aryl Halides and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal stability of lysozyme as a function of ion concentration: A reappraisal of the relationship between the Hofmeister series and protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipase-catalyzed transesterification of rapeseed oil for biodiesel production with tert-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Establishment of an EC50 database of pesticides using a Vibrio fischeri bioluminescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using Ionic Liquids to Improve CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. asianpubs.org [asianpubs.org]
- 20. Interaction of 1-hexyl-3 methylimidazolium bromide ionic liquid with methylparaben drug in aqueous solution: conductometric and molecular dynamics studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 22. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 23. Biodiesel production by transesterification using immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thermal stability of high concentration lysozyme across varying pH: A Fourier Transform Infrared study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Novel extraction, rapid assessment and bioavailability improvement of quercetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Biodiesel Production by Single and Mixed Immobilized Lipases Using Waste Cooking Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Measuring the Thermal Unfolding of Lysozyme: A Critical Comparison of Differential Scanning Fluorimetry and Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Sequence of the lid affects activity and specificity of Candida rugosa lipase isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 35. myfoodresearch.com [myfoodresearch.com]
- 36. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 37. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Understanding the dissolution of cellulose in 1-butyl-3-methylimidazolium acetate+DMAc solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. US7828936B2 - Dissolution of cellulose in mixed solvent systems - Google Patents [patents.google.com]
- 41. Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films [mdpi.com]
- 42. Protein-Protein Interactions: Insight from Molecular Dynamics Simulations and Nanoparticle Tracking Analysis [mdpi.com]
- 43. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 44. researchgate.net [researchgate.net]
- 45. edepot.wur.nl [edepot.wur.nl]
cross-validation of catalytic activity with different ionic liquid catalysts
For Researchers, Scientists, and Drug Development Professionals
The quest for greener, more efficient catalytic processes is a cornerstone of modern chemistry and drug development. Ionic liquids (ILs) have emerged as a promising class of catalysts and solvents due to their tunable properties, low vapor pressure, and high thermal stability.[1] This guide provides a comparative analysis of the catalytic activity of different ionic liquids in the esterification of oleic acid with methanol (B129727), a key reaction in biodiesel production and a model for various synthetic organic transformations. We present quantitative data, detailed experimental protocols, and visualizations to aid in the selection and application of these novel catalysts.
Performance Comparison of Ionic Liquid Catalysts in Oleic Acid Esterification
The catalytic performance of various ionic liquids is critically dependent on their structural features, particularly the nature of the cation and anion, which dictates their acidity and interaction with reactants. Below is a summary of the catalytic activity of several imidazolium- and pyrrolidinium-based Brønsted acidic ionic liquids in the esterification of oleic acid with methanol.
| Catalyst | Cation | Anion | Catalyst Loading (wt%) | Methanol/Oleic Acid Molar Ratio | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| [BMIM][HSO₄] | 1-Butyl-3-methylimidazolium | Hydrogen sulfate | 10 | 9:1 | 120 | 0.5 | 94.1 (Conversion) | [2] |
| [bsmim][HSO₄] | 1-(4-sulfonic acid)-butyl-3-methylimidazolium | Hydrogen sulfate | ~5 | 2:1 | 60 | 24 | ~95 (Yield) | [3] |
| [HNMP][CH₃SO₃] | N-methyl-2-pyrrolidonium | Methanesulfonate (B1217627) | 10.48 | 11.23:1 | 52.86 | 2.81 | 97.35 (Conversion) | [4] |
| [HNMP][HSO₄] | N-methyl-2-pyrrolidonium | Hydrogen sulfate | 5 | 9:1 | 80 | 3 | ~58 (Conversion) | [4] |
| [Hmim][HSO₄] | 1-methylimidazolium | Hydrogen sulfate | 5 | 9:1 | 80 | 3 | ~60 (Conversion) | [4] |
| [HNMP][BF₄] | N-methyl-2-pyrrolidonium | Tetrafluoroborate | 5 | 9:1 | 80 | 3 | ~45 (Conversion) | [4] |
| [HNMP][H₂PO₄] | N-methyl-2-pyrrolidonium | Dihydrogen phosphate | 5 | 9:1 | 80 | 3 | ~38 (Conversion) | [4] |
| Fe₃O₄@SiO₂@[C₄mim]HSO₄ | 1-Butyl-3-methylimidazolium (supported) | Hydrogen sulfate | 15 (of oil) | 7:1 (v/v) | Reflux | 3 | 89.2 (Yield) | [5][6] |
Key Observations:
-
Impact of Functionalization: The task-specific ionic liquid [bsmim][HSO₄], which has a sulfonic acid group covalently attached to the imidazolium (B1220033) cation, demonstrates high catalytic activity, achieving a high yield under relatively mild conditions.[3] This highlights the benefit of incorporating the catalytic site directly into the ionic liquid structure.
-
Cation and Anion Influence: The N-methyl-2-pyrrolidonium methanesulfonate ([HNMP][CH₃SO₃]) ionic liquid exhibited the highest conversion among the tested pyrrolidinium-based ILs, suggesting that both the cation structure and the nature of the anion play a crucial role in the catalytic efficiency.[4] The catalytic activity of the tested N-methyl-2-pyrrolidonium ILs followed the order: [HNMP]CH₃SO₃ > [HNMP]HSO₄ > [HNMP]BF₄ > [HNMP]H₂PO₄.[4]
-
Comparison with Conventional Catalysts: The performance of some ionic liquids, such as [bsmim][HSO₄], is comparable to or even better than conventional mineral acids like sulfuric acid, with the added advantages of being reusable and less corrosive.[3]
-
Immobilized Catalysts: Supporting ionic liquids on solid materials, such as magnetic nanoparticles, allows for easy separation and recycling of the catalyst, which is a significant advantage for industrial applications.[5][6] The immobilized catalyst Fe₃O₄@SiO₂@[C₄mim]HSO₄ showed good yield and could be reused multiple times with only a slight decrease in activity.[6]
A Note on Phosphonium (B103445) vs. Imidazolium Ionic Liquids
Experimental Protocols
Below is a generalized experimental protocol for the esterification of oleic acid with methanol using a Brønsted acidic ionic liquid catalyst. This protocol is a composite of methodologies reported in the cited literature.[2][3][4]
Materials:
-
Oleic acid (technical grade or higher)
-
Methanol (anhydrous)
-
Ionic liquid catalyst (e.g., [BMIM][HSO₄], [bsmim][HSO₄], or [HNMP][CH₃SO₃])
-
Internal standard for GC analysis (e.g., 1-bromooctane (B94149) or dodecane)
-
Solvents for product extraction and catalyst washing (e.g., diethyl ether, n-hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Gas chromatograph (GC) with a flame ionization detector (FID) for reaction monitoring and product quantification
-
Rotary evaporator for solvent removal
-
Separatory funnel for product extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, add oleic acid, methanol, and the ionic liquid catalyst in the desired molar ratio and catalyst loading. For example, a 2:1 molar ratio of methanol to oleic acid with approximately 5 mol% of the ionic liquid catalyst.[3]
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 60°C) under constant stirring.[3] The progress of the reaction is monitored over time by taking small aliquots from the reaction mixture for GC analysis.
-
Reaction Monitoring: To prepare a sample for GC analysis, the aliquot is diluted with a suitable solvent (e.g., diethyl ether), and an internal standard is added for quantification. The conversion of oleic acid or the yield of methyl oleate (B1233923) is determined by comparing the peak areas.
-
Product Isolation and Catalyst Recycling: Upon completion of the reaction, the mixture is cooled to room temperature. Due to the immiscibility of the product ester with the ionic liquid, two phases may form.[3] The product-containing upper phase can be separated by decantation. Alternatively, the product can be extracted with a non-polar solvent like diethyl ether or n-hexane. The ionic liquid phase can be washed with a solvent to remove any residual product and then dried under vacuum to be reused in subsequent reactions.
-
Product Purification: The collected organic phase containing the methyl oleate is washed with water to remove any remaining methanol or catalyst. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator to obtain the purified product.
Visualizing the Process
To better understand the experimental workflow and the catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for ionic liquid-catalyzed esterification.
Caption: Simplified catalytic cycle for Brønsted acid IL-catalyzed esterification.
References
- 1. Frontiers | Recent Advances of Biodiesel Production Using Ionic Liquids Supported on Nanoporous Materials as Catalysts: A Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. thaiscience.info [thaiscience.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalysis Preparation of Biodiesel from Waste Schisandra chinensis Seed Oil with the Ionic Liquid Immobilized in a Magnetic Catalyst: Fe3O4@SiO2@[C4mim]HSO4 - PMC [pmc.ncbi.nlm.nih.gov]
performance comparison of 1-hexyl-3-methylimidazolium bromide in different applications
A Comparative Guide for Researchers and Drug Development Professionals
1-Hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br), a prominent member of the imidazolium-based ionic liquid family, has garnered significant attention for its versatile applications across various scientific and industrial domains. Its unique physicochemical properties, including tunable solvency, high thermal stability, and negligible vapor pressure, position it as a compelling alternative to conventional volatile organic solvents. This guide provides an objective comparison of [HMIM]Br's performance against other alternatives in key applications, supported by experimental data and detailed protocols.
Catalysis: A Versatile Medium for Organic Synthesis
[HMIM]Br has demonstrated its efficacy as a reaction medium and catalyst in several organic reactions, promoting green chemistry principles by enabling catalyst recycling and often enhancing reaction rates and selectivity.
Quinoxaline (B1680401) Synthesis
In the synthesis of quinoxaline derivatives, a critical scaffold in medicinal chemistry, imidazolium-based ionic liquids have been shown to be effective. While direct comparative data for [HMIM]Br is part of a broader study, the trend within the homologous series of 1-alkyl-3-methylimidazolium bromides indicates that the alkyl chain length influences the reaction yield.
Table 1: Comparison of 1-Alkyl-3-methylimidazolium Bromides in Quinoxaline Synthesis
| Ionic Liquid | Reaction Time (min) | Yield (%) |
| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) | 30 | 95 |
| 1-Hexyl-3-methylimidazolium bromide ([HMIM]Br) | 30 | 89 |
| 1-Octyl-3-methylimidazolium bromide ([OMIM]Br) | 30 | 82 |
Data sourced from a study on catalyst-free synthesis of quinoxaline derivatives.[1]
The results suggest that while [BMIM]Br provides the highest yield under the tested conditions, [HMIM]Br remains a highly effective medium, offering a balance between reaction efficiency and the physicochemical properties conferred by the longer hexyl chain.
Heck Reaction
Experimental Protocol: Synthesis of Quinoxaline Derivatives
A general procedure for the synthesis of quinoxaline derivatives involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
-
Reactant Mixture: In a round-bottom flask, combine the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Ionic Liquid Addition: Add the ionic liquid, such as [HMIM]Br (2 mL per mmol of 1,2-dicarbonyl compound), to the flask.
-
Reaction Conditions: Stir the mixture at room temperature or under microwave irradiation for the specified time (e.g., 30 minutes).[1]
-
Work-up: After completion of the reaction (monitored by TLC), the product can be extracted using a suitable organic solvent. The ionic liquid can often be recovered, dried, and reused for subsequent reactions.
Caption: Workflow for the synthesis of quinoxaline derivatives using [HMIM]Br.
Electrochemistry: Powering Next-Generation Energy Storage
The high ionic conductivity and wide electrochemical window of [HMIM]Br make it a promising electrolyte for electrochemical devices like supercapacitors.
A comparative study of [HMIM]Br and 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate (B86663) ([EMIM]ES) in activated carbon-based supercapacitors revealed the superior performance of [HMIM]Br, particularly at elevated temperatures.[4]
Table 2: Performance Comparison of Ionic Liquid Electrolytes in Supercapacitors
| Parameter | [HMIM]Br | [EMIM]ES |
| Specific Capacitance (1 A g⁻¹, 105 °C) | 174 F g⁻¹ | - |
| Energy Density (105 °C) | 74 Wh kg⁻¹ | - |
| Power Density (105 °C) | 13.9 kW kg⁻¹ | - |
| Capacity Retention (10,000 cycles, 105 °C) | 90.6% | 88.4% |
| Electrochemical Window | 3.5 V | 3.5 V |
Data sourced from a study on imidazolium-based ionic liquids as electrolytes for supercapacitors.[4]
The higher ionic conductivity of [HMIM]Br contributes to its enhanced performance, making it a suitable candidate for high-performance supercapacitors operating over a wide temperature range.[4]
Experimental Protocol: Supercapacitor Assembly and Testing
-
Electrode Preparation: Activated carbon electrodes are typically prepared by mixing activated carbon with a binder (e.g., PTFE) and a conductive agent (e.g., carbon black) to form a paste, which is then coated onto a current collector.
-
Electrolyte Preparation: The ionic liquid, such as [HMIM]Br, is dried under vacuum to remove any moisture.
-
Cell Assembly: A symmetric supercapacitor is assembled in a two-electrode configuration with the activated carbon electrodes separated by a separator and soaked in the ionic liquid electrolyte.
-
Electrochemical Testing: The performance of the supercapacitor is evaluated using techniques such as cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) to determine specific capacitance, energy density, power density, and cycle stability.
Caption: Experimental workflow for supercapacitor fabrication and testing.
Biomass Processing: A Green Solvent for Cellulose (B213188) Dissolution
Ionic liquids have emerged as effective solvents for dissolving cellulose, a key step in the conversion of biomass to biofuels and other valuable chemicals. While direct quantitative data for the dissolution of cellulose in [HMIM]Br is limited, studies on related imidazolium (B1220033) ionic liquids provide valuable insights. For instance, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) can dissolve up to 8 wt% of wood cellulose.[5] The dissolution capacity is influenced by the nature of both the cation and the anion of the ionic liquid.
Table 3: Cellulose Dissolution in Different Imidazolium-Based Ionic Liquids
| Ionic Liquid | Maximum Cellulose Concentration (wt%) |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 8 |
| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) | 2 |
| 1-Butyl-3-methylimidazolium acetate (B1210297) ([BMIM]OAc) | 4 |
Data sourced from a study on the dissolution of wood cellulose in ionic liquids.[5]
This data suggests that the choice of anion plays a crucial role in cellulose dissolution, with chloride being more effective than bromide or acetate in this specific study. The longer alkyl chain in [HMIM]Br compared to [BMIM]Br could also influence its dissolution capabilities, a factor that requires further direct comparative investigation.
Experimental Protocol: Cellulose Dissolution in Ionic Liquids
-
Drying: Both the cellulose and the ionic liquid ([HMIM]Br) should be thoroughly dried to remove moisture, which can negatively impact dissolution.
-
Mixing: The desired amount of cellulose is added to the ionic liquid in a sealed vessel.
-
Heating and Stirring: The mixture is heated (e.g., to 100-110 °C) and stirred until the cellulose is completely dissolved, which can be monitored visually or by techniques like polarized light microscopy.[2]
-
Regeneration: The dissolved cellulose can be regenerated by adding an anti-solvent such as water or ethanol, causing the cellulose to precipitate out.
Surfactant Properties: Self-Assembly in Aqueous Solutions
[HMIM]Br, with its amphiphilic structure consisting of a polar imidazolium head group and a nonpolar hexyl tail, exhibits surfactant-like behavior in aqueous solutions, forming micelles above a certain concentration known as the critical micelle concentration (CMC).
A comparative study of the interaction of [HMIM]Br and the conventional cationic surfactant cetyltrimethylammonium bromide (CTAB) showed that [HMIM]Br can act as a cosurfactant, influencing the micellar properties of CTAB.
Table 4: Comparison of Surfactant Properties
| Property | [HMIM]Br | CTAB |
| Critical Micelle Concentration (CMC) in water | Higher (acts as cosurfactant) | Lower |
Qualitative comparison based on a study of modifying properties of aqueous CTAB.[6]
The study indicates that at low concentrations, [HMIM]Br behaves similarly to a cosurfactant, but at higher concentrations, it acts more like a cosolvent, significantly altering the properties of the CTAB solution.[6]
Toxicity Profile: A Key Consideration for "Green" Applications
While ionic liquids are often touted as "green" solvents, a thorough understanding of their toxicological profile is crucial. The toxicity of imidazolium-based ionic liquids is often related to the length of the alkyl chain on the cation.
Table 5: Acute Toxicity of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Organism | Endpoint | Value |
| This compound ([HMIM]Br) | - | - | Data not readily available in direct comparative LD50 studies |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | Rat (oral) | LD50 | 3150 µmol/kg |
| 1-Octyl-3-methylimidazolium bromide ([OMIM]Br) | Mouse (i.p.) | LD50 | 35.7 mg/kg |
Data for [BMIM]Cl sourced from an acute toxicity profile study[7] and for [OMIM]Br from a study on its toxic effects.[8]
Generally, increasing the alkyl chain length of the imidazolium cation leads to increased toxicity. The primary mechanism of toxicity for imidazolium ionic liquids is believed to be the disruption of cell membrane integrity.[6][9]
Caption: Conceptual diagram of the proposed toxicity mechanism of imidazolium ionic liquids.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Application of imidazolium-based ionic liquids as electrolytes for supercapacitors with superior performance at a wide temperature range - ProQuest [proquest.com]
- 5. nanojournal.ifmo.ru [nanojournal.ifmo.ru]
- 6. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-hexyl-3-methylimidazolium bromide: A Comparative Guide to Confirming Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques used to confirm and characterize molecular interactions in the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6mim][Br]). By presenting experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, this document aims to offer a comprehensive resource for researchers utilizing these methods to study ionic liquids.
Probing Molecular Interactions: A Spectroscopic Approach
The unique physicochemical properties of ionic liquids like 1-hexyl-3-methylimidazolium bromide are governed by a complex network of intermolecular forces. These include electrostatic interactions, van der Waals forces, and, notably, hydrogen bonding between the imidazolium (B1220033) cation and the bromide anion. Spectroscopic techniques are powerful tools to elucidate these interactions by probing the electronic and vibrational states of the molecules.
Changes in the chemical environment of atomic nuclei, shifts in vibrational frequencies of functional groups, and alterations in polarizability provide direct evidence of the nature and strength of these interactions. This guide will delve into how NMR, FTIR, and Raman spectroscopy are applied to understand the molecular landscape of [C6mim][Br].
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. Below are typical experimental protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of ionic liquids and for studying dynamic processes.[1]
-
Sample Preparation : A small quantity of the ionic liquid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to the desired concentration. An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for referencing the chemical shifts.
-
Instrumentation : Experiments are typically performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Both ¹H and ¹³C NMR spectra are recorded. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure a good signal-to-noise ratio. ¹³C NMR often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Analysis : Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are measured in Hertz (Hz). Changes in chemical shifts upon interaction with other molecules or solvents provide insights into the sites of interaction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, which are sensitive to their immediate environment and intermolecular interactions.
-
Sample Preparation : A small drop of the ionic liquid is placed between two IR-transparent windows (e.g., KBr, NaCl, or ZnSe) to form a thin film.[2] Alternatively, for attenuated total reflectance (ATR)-FTIR, the sample is placed directly onto the ATR crystal.[3]
-
Instrumentation : A standard FTIR spectrometer equipped with a suitable detector (e.g., DTGS) is used. The system is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition : Spectra are typically recorded in the mid-infrared range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Analysis : The positions, shapes, and intensities of the absorption bands are analyzed. Shifts in the vibrational frequencies of specific functional groups, such as the C-H bonds of the imidazolium ring, can indicate their involvement in hydrogen bonding.
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and provides information about the polarizability of molecular bonds.
-
Sample Preparation : A small amount of the ionic liquid is placed in a glass capillary tube or on a microscope slide.
-
Instrumentation : A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm, or 1064 nm) and a sensitive detector (e.g., CCD) is used.
-
Data Acquisition : The laser is focused on the sample, and the scattered light is collected. The spectral range and acquisition time are optimized based on the sample and the desired signal quality.
-
Analysis : Raman shifts are reported in wavenumbers (cm⁻¹). The technique is particularly useful for studying symmetric vibrations and the conformational isomers of the alkyl chain.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used to study electronic transitions and can be employed to determine the concentration of ionic liquids in solution.
-
Sample Preparation : The ionic liquid is dissolved in a suitable solvent (e.g., water or acetonitrile) to a known concentration.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : The absorbance spectrum is recorded over a specific wavelength range (typically 200–800 nm).
-
Analysis : The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. Imidazolium-based ionic liquids typically exhibit a characteristic absorption peak in the UV region.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and related compounds, highlighting the features that are indicative of molecular interactions.
¹H NMR Spectral Data
The chemical shifts of the protons on the imidazolium ring are particularly sensitive to interactions with the anion. The C(2)-H proton is the most acidic and therefore most affected by hydrogen bonding with the bromide anion.
| Proton Assignment | [C6mim][Br] in CDCl₃ (δ, ppm) | Comparative Notes |
| N-CH -N (C2-H) | ~10.4 | This downfield shift is characteristic of the acidic proton on the imidazolium ring and is highly sensitive to the anion's hydrogen bond accepting ability. |
| N-CH =CH -N (C4-H, C5-H) | ~7.6, ~7.4 | These protons are also influenced by the anion but to a lesser extent than the C2-H. |
| N-CH ₃ | ~4.1 | The methyl group protons are relatively deshielded due to the adjacent nitrogen atom. |
| N-CH ₂(CH₂)₄CH₃ | ~4.3 | The methylene (B1212753) group attached to the nitrogen is deshielded. |
| N-CH₂(CH₂ )₄CH₃ | ~1.9 | Protons along the hexyl chain. |
| (CH₂)₄CH₃ | ~0.9 | Terminal methyl group of the hexyl chain. |
Data compiled from various sources, including literature reports on similar ionic liquids.
FTIR Vibrational Data
FTIR spectroscopy reveals shifts in vibrational frequencies that indicate the strength of intermolecular interactions. The C-H stretching vibrations of the imidazolium ring are particularly informative.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Interpretation and Comparative Insights |
| Imidazolium Ring C-H Stretch | 3100 - 3200 | The position of these bands is sensitive to hydrogen bonding with the anion. A stronger interaction (stronger hydrogen bond) typically leads to a red shift (lower frequency). |
| Aliphatic C-H Stretch (Hexyl) | 2800 - 3000 | Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups of the hexyl chain. |
| Imidazolium Ring Stretching | 1500 - 1600 | Vibrations associated with the C=C and C=N bonds in the imidazolium ring. |
| C-N Stretching | ~1170 | Stretching vibration of the C-N bond in the imidazolium ring. |
Assignments are based on general spectra of imidazolium-based ionic liquids.
Raman Spectral Data
Raman spectroscopy provides complementary information to FTIR, especially regarding symmetric vibrations and conformational isomers of the alkyl chain.
| Raman Shift (cm⁻¹) | Assignment | Comparative Notes |
| ~3100 - 3200 | Imidazolium Ring C-H Stretch | Similar to FTIR, these modes are sensitive to anion interactions. |
| ~2800 - 3000 | Aliphatic C-H Stretch (Hexyl) | Provides information on the conformation of the hexyl chain (e.g., gauche vs. anti conformers). |
| Imidazolium Ring Modes | ~600 - 1600 | A series of bands corresponding to ring stretching and deformation modes. |
Data is based on studies of [C6mim]Cl and other similar imidazolium-based ionic liquids.
Visualization of Analytical Workflows and Interactions
The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis and the key molecular interactions in this compound.
Caption: Workflow for the spectroscopic analysis of [C6mim][Br].
Caption: Key molecular interactions in [C6mim][Br].
Conclusion
The spectroscopic analysis of this compound through NMR, FTIR, and Raman techniques provides a detailed picture of the molecular interactions that define its properties. ¹H NMR is particularly effective in identifying the protons involved in hydrogen bonding, with the C(2)-H proton of the imidazolium ring serving as a sensitive probe. Both FTIR and Raman spectroscopy offer complementary information on the vibrational modes of the cation and how they are perturbed by the bromide anion, confirming the presence and nature of these interactions. By comparing the spectral data of [C6mim][Br] with that of other ionic liquids, researchers can gain a deeper understanding of the structure-property relationships in this important class of materials.
References
The Ascendancy of 1-hexyl-3-methylimidazolium bromide: A Comparative Guide to a Greener, More Efficient Solvent
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact experimental outcomes, from reaction yields and purity to the overall sustainability of a process. This guide provides a comprehensive comparison of the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br) against a range of traditional organic solvents, offering a data-driven perspective on its efficiency and applicability in key areas of pharmaceutical research.
[HMIM]Br is an ionic liquid that is gaining attention for its unique properties, including low volatility, thermal stability, and its ability to act as a versatile solvent for a wide range of organic and inorganic compounds.[1] These characteristics position it as a promising "green" alternative to many conventional, often volatile and hazardous, organic solvents. This guide delves into a comparative analysis of [HMIM]Br's performance in enhancing the solubility of poorly water-soluble drugs, its efficiency as a medium for palladium-catalyzed cross-coupling reactions, and its effectiveness in the extraction of bioactive natural products.
Enhancing the Solubility of Poorly Soluble Active Pharmaceutical Ingredients (APIs)
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients, which can limit their bioavailability. The following data summarizes the solubility of three common non-steroidal anti-inflammatory drugs (NSAIDs) in [HMIM]Br compared to traditional organic solvents.
| Solvent | Ibuprofen (B1674241) (mg/mL) | Ketoprofen (B1673614) (mg/mL) | Naproxen (B1676952) (mg/mL) |
| 1-hexyl-3-methylimidazolium bromide ([HMIM]Br) | > 200 (in a 1:1 mixture with ethanol) [2] | Data not available | Data not available |
| Ethanol | ~200[3] | ~1850[4] | ~55[4] |
| Acetone | Data not available | ~1710[4] | Data not available |
| Dimethyl Sulfoxide (DMSO) | > 200[5] | ~30[6] | ~46[7] |
| Acetonitrile | Data not available | ~100[8] | Data not available |
| Water | ~0.05[3] | ~0.18[2] | ~0.016[9] |
Note: Direct quantitative solubility data for ketoprofen and naproxen in pure [HMIM]Br was not available in the searched literature. The data for ibuprofen in a [HMIM]Br/ethanol mixture suggests a significant potential for solubility enhancement.
Facilitating High-Yield Organic Synthesis: A Look at Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental tools in medicinal chemistry for the synthesis of complex molecules. The choice of solvent can dramatically influence reaction rates and yields.
| Reaction | Solvent | Reactants | Product | Yield (%) |
| Suzuki Coupling | This compound ([HMIM]Br) | Phenylboronic acid, Bromobenzene | Biphenyl | ~90 [1] |
| Dimethylformamide (DMF) | Phenylboronic acid, Bromobenzene | Biphenyl | 82-90[8] | |
| Heck Reaction | This compound ([HMIM]Br) | Iodobenzene, Styrene | trans-Stilbene | ~84 (after 1 min, microwave)[5] |
| Acetonitrile | Iodobenzene, Styrene | trans-Stilbene | ~95 (conventional heating, longer reaction time)[7] |
Note: While direct side-by-side comparisons under identical conditions are limited, the available data suggests that [HMIM]Br is a highly effective medium for these critical synthetic transformations, often with the advantage of faster reaction times, especially under microwave irradiation.
Green Extraction of Valuable Natural Products
The extraction of bioactive compounds from natural sources is a cornerstone of drug discovery. [HMIM]Br presents a greener alternative to volatile organic solvents for this purpose.
| Solvent | Plant Material | Target Compound | Extraction Yield (%) |
| This compound ([HMIM]Br) | Onion Peel | Quercetin (B1663063) | Data not available |
| Methanol | Onion Peel | Quercetin | ~13.5[10] |
| Ethanol (60%) | Onion Peel | Quercetin | ~21[11] |
| Ethyl Acetate | Onion Peel | Quercetin | ~4.6[11] |
Note: While specific yield data for quercetin extraction using [HMIM]Br was not found, studies on other ionic liquids have shown significant improvements in extraction efficiency for various natural products. Further research is warranted to quantify the performance of [HMIM]Br for quercetin extraction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Protocol for Determining API Solubility in this compound
This protocol is adapted from the general principles of equilibrium solubility determination.[12]
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound ([HMIM]Br)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with heating capabilities
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the API powder to a known volume of [HMIM]Br in separate vials.
-
Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours), ensuring constant agitation to facilitate dissolution.
-
After equilibration, visually confirm the presence of undissolved solid API at the bottom of each vial.
-
Centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).
-
Analyze the concentration of the API in the diluted solution using a pre-validated HPLC or UV-Vis method.
-
Calculate the original concentration of the API in the [HMIM]Br to determine its solubility.
Protocol for Suzuki Coupling Reaction in this compound
This protocol is a general procedure for a palladium-catalyzed Suzuki coupling reaction adapted for an ionic liquid solvent.[13]
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., K₂CO₃)
-
This compound ([HMIM]Br)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (e.g., nitrogen or argon)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., 1-5 mol%), and base (2-3 mmol).
-
Add [HMIM]Br (e.g., 2-3 mL) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The ionic liquid and inorganic salts will typically remain in a separate phase.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol for Heck Reaction in this compound
This protocol outlines a general procedure for a Heck reaction in an ionic liquid, which can be adapted for microwave-assisted synthesis for accelerated reaction times.[5]
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., triethylamine)
-
This compound ([HMIM]Br)
-
Microwave reactor vial or round-bottom flask
-
Magnetic stirrer and heating source (conventional or microwave)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a microwave reactor vial, combine the aryl halide (1 mmol), alkene (1.2 mmol), palladium catalyst (e.g., 1-5 mol%), and base (1.5 mmol).
-
Add [HMIM]Br (e.g., 2 mL) to the vial.
-
If using a microwave reactor, seal the vial and heat it to the specified temperature and time (e.g., 120 °C for 1-5 minutes). If using conventional heating, heat the mixture under reflux and monitor the reaction.
-
After the reaction is complete, cool the mixture.
-
Add water to the reaction mixture and extract the product with an organic solvent like diethyl ether.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.
-
Analyze the product yield and purity by gas chromatography.
Protocol for Extraction of Quercetin from Onion Peel using Traditional Solvents
This protocol is based on conventional solvent extraction methods.[10][14]
Materials:
-
Dried and powdered onion peel
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Erlenmeyer flask
-
Shaker or magnetic stirrer
-
Filter paper and funnel
-
Rotary evaporator
-
HPLC system for quantification
Procedure:
-
Weigh a specific amount of dried onion peel powder (e.g., 10 g) and place it in an Erlenmeyer flask.
-
Add a known volume of the chosen solvent (e.g., 100 mL) to the flask.
-
Agitate the mixture at room temperature for a set period (e.g., 24 hours) using a shaker or magnetic stirrer.
-
Filter the mixture to separate the solid plant material from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Dissolve a known amount of the crude extract in a suitable solvent and quantify the quercetin content using a validated HPLC method with a quercetin standard.
-
Calculate the extraction yield as the mass of quercetin obtained per mass of dried onion peel.
Visualizing the Workflow: A Systematic Approach to Solvent Selection
The process of selecting an optimal solvent, whether traditional or ionic liquid, can be streamlined through a systematic workflow. The following diagrams, generated using Graphviz (DOT language), illustrate logical pathways for solvent screening in drug development and for comparing solvent efficiency in chemical reactions.
Caption: Workflow for Solvent Screening in Drug Development.
Caption: Logical Workflow for Comparing Solvent Efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. researchgate.net [researchgate.net]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. youtube.com [youtube.com]
- 14. theaic.org [theaic.org]
A Comparative Guide to the Properties of 1-Hexyl-3-methylimidazolium Bromide: Theoretical Insights vs. Experimental Realities
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of ionic liquids is paramount for their effective application. This guide provides a comprehensive comparison of the theoretical and experimental properties of 1-hexyl-3-methylimidazolium (B1224943) bromide ([C6MIm][Br]), a promising ionic liquid. In addition, we present a comparative analysis with its shorter- and longer-chain alkylimidazolium bromide counterparts to elucidate the impact of alkyl chain length on its behavior.
This guide summarizes key quantitative data in structured tables, details the experimental and computational methodologies employed for property determination, and utilizes visualizations to clarify complex relationships and workflows.
Physicochemical Properties: A Side-by-Side Comparison
The following tables present a compilation of experimental data for 1-hexyl-3-methylimidazolium bromide and its homologs, alongside the limited available theoretical data. This allows for a direct comparison and highlights the current state of knowledge on these materials.
Table 1: Comparison of Physicochemical Properties of 1-Alkyl-3-methylimidazolium Bromides
| Ionic Liquid | Property | Experimental Value | Theoretical Value |
| 1-Butyl-3-methylimidazolium bromide ([C4MIm][Br]) | Density (g/cm³) | 1.14 at 298.15 K | Not available |
| Viscosity (mPa·s) | 134 at 298.15 K | Not available | |
| Melting Point (°C) | 71-73 | Not available | |
| This compound ([C6MIm][Br]) | Density (g/cm³) | 1.271 at 299.15 K | Not available |
| Viscosity (mPa·s) | 3822 at 298.15 K | Not available | |
| Melting Point (°C) | -15 | Not available | |
| 1-Octyl-3-methylimidazolium bromide ([C8MIm][Br]) | Density (g/cm³) | 1.17 at 297.15 K | Not available |
| Viscosity (mPa·s) | 6604 at 298.15 K | Not available | |
| Melting Point (°C) | < Room Temperature | Not available | |
| 1-Decyl-3-methylimidazolium bromide ([C10MIm][Br]) | Density (g/cm³) | Not available | Not available |
| Viscosity (mPa·s) | Not available | Not available | |
| Melting Point (°C) | -6[1] | Not available |
Note: The lack of readily available theoretical data for direct comparison underscores the need for further computational studies on these specific ionic liquids.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for validating and comparing data across different studies. Below are outlines of standard protocols for the synthesis and characterization of this compound.
Synthesis of this compound ([C6MIm][Br])
A common and efficient method for the synthesis of [C6MIm][Br] is through microwave-assisted synthesis.[2][3]
Materials:
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine 1-methylimidazole and 1-bromohexane in a 1:1.1 molar ratio.[2]
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 70-80°C and the reaction time to 10-20 minutes.[2]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting product, this compound, is typically a viscous liquid.
-
The product can be purified by washing with a suitable solvent, such as ethyl acetate, to remove any unreacted starting materials, followed by drying under vacuum.[4]
Property Determination
The density of ionic liquids can be accurately determined using a pycnometer.
Equipment:
-
Pycnometer of a known volume
-
Analytical balance
-
Thermostatic bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer (m1).
-
Fill the pycnometer with the ionic liquid, ensuring no air bubbles are present.
-
Place the filled pycnometer in a thermostatic bath to bring the sample to the desired temperature.
-
Carefully remove any excess ionic liquid from the capillary of the stopper.
-
Dry the exterior of the pycnometer and weigh it again (m2).
-
The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the volume of the pycnometer.
The dynamic viscosity of ionic liquids is commonly measured using a rotational rheometer.
Equipment:
-
Rotational rheometer with a cone-plate or parallel-plate geometry
-
Temperature control unit
Procedure:
-
Place a small sample of the ionic liquid onto the lower plate of the rheometer.
-
Bring the upper geometry into position, ensuring the correct gap size.
-
Allow the sample to equilibrate to the desired temperature.
-
Apply a controlled shear rate or shear stress and measure the resulting torque or rotational speed.
-
The viscosity is calculated by the rheometer software based on the geometry and the measured parameters.
-
Measurements are typically performed over a range of shear rates to assess the Newtonian or non-Newtonian behavior of the fluid.
Thermogravimetric analysis is a standard method to evaluate the thermal stability of ionic liquids.
Equipment:
-
Thermogravimetric analyzer
Procedure:
-
Place a small, accurately weighed sample of the ionic liquid into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The TGA instrument records the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve, indicating the temperature at which significant mass loss begins.
Visualizing the Workflow
To better understand the process of comparing theoretical and experimental properties, the following workflow diagram is provided.
Caption: A flowchart illustrating the parallel workflows for theoretical prediction and experimental determination of ionic liquid properties, culminating in a comparative analysis.
Signaling Pathways of Property Determination
The following diagram outlines the key steps and considerations in the experimental determination of the physicochemical properties of ionic liquids.
Caption: A diagram showing the sequential steps involved in the experimental characterization of an ionic liquid's key physicochemical properties.
References
Assessing Green Chemistry Metrics: A Comparative Guide to Reactions in 1-hexyl-3-methylimidazolium Bromide
For researchers, scientists, and drug development professionals committed to sustainable practices, the choice of solvent is a critical factor in minimizing environmental impact. Ionic liquids (ILs) have emerged as a promising class of "green" solvents due to their low volatility, thermal stability, and recyclability. This guide provides a comparative assessment of the green chemistry metrics for reactions conducted in 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br), a common ionic liquid, versus conventional organic solvents.
The "greenness" of a chemical reaction can be quantified using several metrics.[1][2][3] Atom Economy , a foundational concept, calculates the proportion of reactant atoms incorporated into the desired product.[2] The E-factor (Environmental Factor) provides a measure of the total waste generated per unit of product.[3] Reaction Mass Efficiency (RME) offers a more comprehensive view by considering the mass of all reactants, including reagents and catalysts, in relation to the mass of the product isolated.[1]
This guide will focus on three common and important organic reactions: the synthesis of quinoxalines, the Knoevenagel condensation, and the Michael addition, to illustrate the potential advantages of using [HMIM]Br.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes the key green chemistry metrics for the selected reactions in [HMIM]Br compared to traditional solvent systems. It is important to note that while specific data for the synthesis of quinoxalines in [HMIM]Br is available, the data for Knoevenagel condensation and Michael addition in [HMIM]Br is based on typical results observed for similar imidazolium-based ionic liquids due to a lack of specific literature data for [HMIM]Br.
| Reaction | Solvent System | Yield (%) | Atom Economy (%) | E-factor (approx.) | Recyclability of Solvent/Catalyst |
| Quinoxaline Synthesis | [HMIM]Br with CuBr catalyst | High | ~90% | Low | High (reusable for several cycles with no significant loss in efficiency) |
| Acetic Acid (reflux) | Variable | ~90% | High | Not typically recycled | |
| Knoevenagel Condensation | [HMIM]Br (hypothetical) | High | 100% | Very Low | High |
| Toluene with Piperidine catalyst (reflux) | 70-80% | 100% | High | Difficult to recycle | |
| Michael Addition | [HMIM]Br (hypothetical) | High | 100% | Very Low | High |
| Ethanol with base catalyst | Variable | 100% | Moderate | Possible but energy-intensive |
Experimental Protocols
Detailed methodologies for the cited reactions are provided below. These protocols are intended to serve as a starting point for laboratory work and may require further optimization.
Synthesis of Quinoxalines in [HMIM]Br
This protocol is based on the synthesis of 2-phenylquinoxaline (B188063) from α-hydroxyacetophenone and 1,2-phenylenediamine.
Materials:
-
1-hexyl-3-methylimidazolium bromide ([HMIM]Br)
-
α-hydroxyacetophenone
-
1,2-phenylenediamine
-
Copper(I) bromide (CuBr)
Procedure:
-
In a round-bottom flask, combine α-hydroxyacetophenone (1 mmol) and 1,2-phenylenediamine (1 mmol) in [HMIM]Br (2 mL).
-
Add CuBr (3 mol%) to the mixture.
-
Heat the reaction mixture at 100°C with stirring under an air atmosphere for 180 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid and catalyst will remain in the aqueous phase.
-
Combine the organic extracts and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
The [HMIM]Br and catalyst can be recovered by removing any residual water under vacuum and reused for subsequent reactions.
General Protocol for Knoevenagel Condensation in [HMIM]Br
This is a general procedure that can be adapted for the reaction between an aldehyde and an active methylene (B1212753) compound.
Materials:
-
This compound ([HMIM]Br)
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
Procedure:
-
In a flask, dissolve the aldehyde (1 mmol) and the active methylene compound (1 mmol) in [HMIM]Br (2 mL).
-
Stir the mixture at room temperature. The reaction can be gently heated if necessary.
-
Monitor the reaction by TLC.
-
After the reaction is complete, add water to the mixture to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
The aqueous solution containing [HMIM]Br can be concentrated under vacuum to remove the water and allow for the recycling of the ionic liquid.
General Protocol for Michael Addition in [HMIM]Br
This is a general procedure for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Materials:
-
This compound ([HMIM]Br)
-
α,β-unsaturated carbonyl compound (e.g., chalcone)
-
Michael donor (e.g., nitromethane)
-
Base catalyst (e.g., K₂CO₃)
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound (1 mmol) and the Michael donor (1.2 mmol) in [HMIM]Br (2 mL), add the base catalyst (0.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., diethyl ether).
-
The ionic liquid and catalyst can be separated from the product and recycled after washing with a small amount of the extraction solvent and drying under vacuum.
Visualizing the Green Chemistry Assessment Workflow
The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a reaction conducted in [HMIM]Br.
Caption: Workflow for assessing green chemistry metrics.
References
Safety Operating Guide
Navigating the Disposal of 1-Hexyl-3-methylimidazolium Bromide: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 1-Hexyl-3-methylimidazolium Bromide, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the disposal of this compound, a common ionic liquid. Adherence to these procedures is critical due to the compound's potential hazards and the limited data on its environmental impact.
Immediate Safety and Handling Precautions
This compound is irritating to the eyes, respiratory system, and skin.[1] In case of contact, immediate action is crucial.
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Always handle this chemical with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, and safety glasses or goggles.[1]
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent its entry into waterways.
-
Ensure Proper Ventilation: Immediately increase ventilation in the affected area.
-
Contain the Spill: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect the Waste: Carefully place the absorbed material into a suitable, sealed container for disposal.[1][2]
-
Clean the Area: Clean the spill area thoroughly.
-
Avoid Water Contamination: Prevent runoff into storm sewers and ditches that lead to waterways.[1]
Disposal Protocol: A Step-by-Step Guide
The prevailing recommendation from safety data sheets is to treat this compound as hazardous waste and to engage a specialist disposal company.[2] The chemical, physical, and toxicological properties of this substance have not been thoroughly investigated, warranting a cautious approach.[2]
Step 1: Waste Identification and Segregation
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[3]
Step 2: Containerization
-
Use a compatible, leak-proof container. Ensure the outside of the container is clean and free of contamination.[4]
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[4]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, protected from moisture.[1]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Important Note: Direct disposal of this compound down the sanitary sewer is not recommended. While some aqueous solutions can be disposed of in this manner, the lack of comprehensive toxicity data for this compound makes this an unsafe practice.[5] Furthermore, neutralization as a pre-treatment for drain disposal is not advised without specific, validated protocols, which are not currently available for this substance.
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound.
| Property | Value | Reference |
| CAS Number | 85100-78-3 | [1][2] |
| Molecular Formula | C10H19BrN2 | |
| Molecular Weight | 247.18 g/mol | |
| Melting Point | -15 °C | |
| Density | 1.271 g/cm³ (at 26 °C) | |
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Hexyl-3-methylimidazolium Bromide
Essential safety protocols and logistical plans for the handling and disposal of 1-Hexyl-3-methylimidazolium Bromide are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals. Understanding and implementing these measures will minimize risks and ensure compliance with safety regulations.
This compound is an ionic liquid that requires careful handling due to its potential to cause eye, skin, and respiratory irritation.[1] Although comprehensive toxicological properties are not yet fully investigated, adherence to strict safety protocols is imperative.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to prevent exposure. This includes protection for the eyes, face, hands, and body.
| PPE Component | Specifications and Recommendations |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required in situations with a higher risk of splashing. |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1] While specific breakthrough times are not readily available, it is recommended to consult with the glove manufacturer for chemical resistance data. Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Work in a well-ventilated area to keep airborne concentrations low.[1][3] If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |
| General Hygiene | Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[2] |
Experimental Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
Operational and Disposal Plan
1. Pre-Experiment Preparation:
-
Review Documentation: Before handling, thoroughly review the Safety Data Sheet (SDS).[1][2]
-
Engineering Controls: Ensure that a properly functioning eyewash station and safety shower are readily accessible.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above.
2. Handling Procedures:
-
Avoid Contact: Take extreme care to avoid contact with eyes, skin, and clothing.[1][3]
-
Avoid Inhalation: Do not breathe any dust, vapor, mist, or gas that may be generated.[1]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors and to protect the material from moisture, as it is hygroscopic.[1][4]
3. Accidental Spill Response:
-
Immediate Action: In the event of a spill, clean it up immediately, observing all precautions outlined in the PPE section.[1]
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collection: Place the absorbed material into a suitable and sealed container for disposal.[1]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.[1]
-
Environmental Protection: Avoid allowing the spill to run off into storm sewers and ditches that lead to waterways.[1]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical aid.[1]
-
Inhalation: Move the exposed person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
5. Disposal Plan:
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Regulatory Compliance: Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Professional Disposal: It is recommended to contact a specialist disposal company to handle the disposal of this material in accordance with local authority requirements.[2]
By adhering to these safety and logistical protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
